molecular formula C34H22Cl2N4O2 B1584481 Carbazole Violet CAS No. 6358-30-1

Carbazole Violet

Cat. No.: B1584481
CAS No.: 6358-30-1
M. Wt: 589.5 g/mol
InChI Key: CGLVZFOCZLHKOH-UHFFFAOYSA-N
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Description

Carbazole Violet, chemically identified as 9,19-Dichloro-5,15-diethyl-5,15-dihydrodiindolo[2,3-c:2',3'-n]triphenodioxazine and commonly known as Pigment Violet 23 (CI 51319), is a high-performance organic pigment of the dioxazine family . It features a complex polycyclic molecular structure, which was historically misassigned as linear but has been confirmed through X-ray structural analysis to adopt a distinctive, centrosymmetric angular (or S-shaped) arrangement . This specific configuration is fundamental to its exceptional properties. The compound is synthetically produced via the condensation of chloranil with 3-amino-N-ethylcarbazole, followed by ring formation to create the dioxazine core .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,20-dichloro-14,32-diethyl-18,36-dioxa-4,14,22,32-tetrazanonacyclo[19.15.0.03,19.05,17.07,15.08,13.023,35.025,33.026,31]hexatriaconta-1,3,5(17),6,8,10,12,15,19,21,23(35),24,26,28,30,33-hexadecaene
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InChI

InChI=1S/C34H22Cl2N4O2/c1-3-39-23-11-7-5-9-17(23)19-13-21-27(15-25(19)39)41-33-29(35)32-34(30(36)31(33)37-21)42-28-16-26-20(14-22(28)38-32)18-10-6-8-12-24(18)40(26)4-2/h5-16H,3-4H2,1-2H3
Source PubChem
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InChI Key

CGLVZFOCZLHKOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CCN1C2=CC=CC=C2C3=CC4=C(C=C31)OC5=C(C6=NC7=C(C=C8C(=C7)C9=CC=CC=C9N8CC)OC6=C(C5=N4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C34H22Cl2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID2036293
Record name 8,18-Dichloro-5,15-diethyl-5,15-dihydrodiindolo[3,2-b:3′,2′-m]triphenodioxazine
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Molecular Weight

589.5 g/mol
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Physical Description

Dry Powder; Liquid; NKRA; Water or Solvent Wet Solid
Record name Diindolo[3,2-b:3',2'-m]triphenodioxazine, 8,18-dichloro-5,15-diethyl-5,15-dihydro-
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CAS No.

6358-30-1
Record name 8,18-Dichloro-5,15-diethyl-5,15-dihydrodiindolo[3,2-b:3′,2′-m]triphenodioxazine
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Record name Diindolo[3,2-b:3',2'-m]triphenodioxazine, 8,18-dichloro-5,15-diethyl-5,15-dihydro-
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Record name 8,18-Dichloro-5,15-diethyl-5,15-dihydrodiindolo[3,2-b:3′,2′-m]triphenodioxazine
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Record name 8,18-dichloro-5,15-diethyl-5,15-dihydrodiindolo[3,2-b:3',2'-m]triphenodioxazine
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Record name PIGMENT VIOLET 23
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Foundational & Exploratory

Carbazole Violet synthesis reaction mechanism

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of Carbazole Violet (C.I. Pigment Violet 23)

Introduction

This compound, known industrially as C.I. Pigment Violet 23 (PV23), is a high-performance organic pigment from the dioxazine class.[1][2][3] Renowned for its brilliant bluish-violet shade, exceptional color strength, and excellent fastness properties, it is widely utilized in demanding applications such as automotive coatings, plastics, inks, and industrial paints.[1][2] The synthesis of this compound is a complex, multi-stage process beginning with carbazole, a constituent of coal tar, and culminating in a polycyclic molecular structure.[2][4][5] This guide provides a detailed examination of the core reaction mechanisms, experimental protocols, and quantitative data associated with its synthesis.

Overall Synthesis Pathway

The manufacturing of this compound is typically a five-stage process that transforms basic carbazole into the final complex pigment.[4][5][6] The key stages are:

  • N-Alkylation: Introduction of an ethyl group onto the nitrogen atom of the carbazole ring.

  • Nitration: Introduction of a nitro group onto the N-ethylcarbazole intermediate.

  • Reduction: Conversion of the nitro group to an amino group to yield 3-amino-N-ethylcarbazole.

  • Condensation: Reaction of two molecules of 3-amino-N-ethylcarbazole with one molecule of chloranil (2,3,5,6-tetrachloro-1,4-benzoquinone).

  • Cyclization (Ring Closure): An oxidative ring-closure reaction to form the final crude this compound pigment.

This overall workflow is depicted in the diagram below.

G Carbazole Carbazole Alkylation 1. N-Ethylation Carbazole->Alkylation NEthylcarbazole N-Ethylcarbazole Alkylation->NEthylcarbazole Nitration 2. Nitration NEthylcarbazole->Nitration NitroEthylcarbazole 3-Nitro-N-ethylcarbazole Nitration->NitroEthylcarbazole Reduction 3. Reduction NitroEthylcarbazole->Reduction AminoEthylcarbazole 3-Amino-N-ethylcarbazole Reduction->AminoEthylcarbazole Condensation 4. Condensation AminoEthylcarbazole->Condensation Chloranil Chloranil Chloranil->Condensation Intermediate 2,5-dichloro-3,6-bis (9-ethyl-3-carbazoloamino) -1,4-benzoquinone Condensation->Intermediate Cyclization 5. Cyclization (Ring Closure) Intermediate->Cyclization CrudePV23 Crude Pigment Violet 23 Cyclization->CrudePV23 Finishing Pigmentation (Finishing) CrudePV23->Finishing FinalProduct Finished C.I. Pigment Violet 23 Finishing->FinalProduct

Caption: Overall synthesis workflow for C.I. Pigment Violet 23.

Core Reaction Mechanisms and Protocols

Stages 1-3: Synthesis of 3-Amino-N-ethylcarbazole

The initial steps involve the functionalization of carbazole to produce the key amine intermediate.

  • N-Ethylation: Carbazole is reacted with an ethylating agent, such as an ethane halide, often under phase-transfer catalysis, to produce N-ethylcarbazole.[1]

  • Nitration: N-ethylcarbazole undergoes nitration to introduce a nitro group, primarily at the 3-position.

  • Reduction: The resulting 3-nitro-N-ethylcarbazole is then reduced to 3-amino-N-ethylcarbazole. This can be achieved through catalytic hydrogenation, for example, using a nickel catalyst in a chlorinated aromatic solvent.[5]

Stage 4: Condensation Reaction

The pivotal condensation step involves the reaction of two equivalents of 3-amino-N-ethylcarbazole with one equivalent of chloranil. This reaction forms the intermediate 2,5-dichloro-3,6-bis(9-ethyl-3-carbazoloamino)-1,4-benzoquinone.[7]

  • Mechanism: This is a nucleophilic substitution reaction where the amino group of the carbazole derivative attacks the carbon atoms of the chloranil ring, displacing two chlorine atoms. The reaction is typically carried out in a high-boiling organic solvent like o-dichlorobenzene in the presence of an acid acceptor, such as anhydrous sodium acetate.[8]

Stage 5: Cyclization (Ring Closure)

The final step is the intramolecular oxidative cyclization of the intermediate to form the dioxazine ring system. This is a crucial step that develops the final chromophore.

  • Mechanism: The cyclization is facilitated by a condensing or cyclizing agent, such as benzenesulfonyl chloride, at elevated temperatures.[4][8] This agent promotes the elimination of two molecules of hydrogen chloride (HCl), leading to the formation of the two ether linkages that define the dioxazine structure. The reaction is driven to completion by heating, often until the distillation of byproducts like acetic acid ceases.[8]

The logical relationship for the core condensation and cyclization is outlined below.

Caption: Core condensation and cyclization reaction pathway.

Quantitative Data Summary

The following table summarizes key quantitative parameters derived from patented experimental protocols for the synthesis of crude this compound.

ParameterValueReactants / ConditionsSource
Reactant Molar Ratio 2.35 : 13-Amino-9-ethylcarbazole to Chloranil[8]
Solvent o-dichlorobenzeneCondensation & Cyclization[8]
Acid Acceptor Anhydrous Sodium AcetateCondensation[8]
Condensation Temp. 60-65 °C-[8]
Condensation Time 3 hours-[8]
Cyclization Agent Benzenesulfonyl ChlorideRing Closure[4][8]
Cyclization Temp. 176-180 °CRing Closure[8]
Cyclization Time 4-8 hoursRing Closure[8]
Catalyst (Alternative) Heteropolyacid (0.1-5.0% by mass)Oxidative Cyclization[7]
Alternative Cyclization Temp. 125-145 °CUsing Heteropolyacid Catalyst[7]

Detailed Experimental Protocols

Protocol for Condensation and Cyclization (Based on US Patent 4,345,074 A)

This protocol outlines the synthesis of crude Pigment Violet 23 from 3-amino-9-ethylcarbazole and chloranil.[8]

  • Reaction Setup: In a suitable reaction vessel, introduce 1,940 g of o-dichlorobenzene.

  • Reactant Addition: At 50 °C, add 100 g of 3-amino-9-ethylcarbazole, 42.5 g of anhydrous sodium acetate, and 87.5 g of chloranil.

  • Water Addition: Add 6.3 ml of water dropwise while stirring vigorously. The presence of a small amount of water (0.1 to 4% by weight) is noted to be beneficial for the reaction.[8]

  • Condensation Step: Stir the mixture for 3 hours at a temperature of 60-65 °C. The reaction progress can be monitored by checking for the disappearance of 3-amino-9-ethylcarbazole.

  • Solvent/Byproduct Removal: Heat the batch to 115 °C under vacuum for 5 hours to distill off acetic acid.

  • Cyclization Step: Release the vacuum and heat the mixture to 150 °C. Add 45 g of benzenesulfonyl chloride.

  • Ring Closure: Increase the temperature to 176-180 °C and maintain stirring at this temperature for 4 to 8 hours, or until acetic acid is no longer detected in the distillate.

  • Isolation: Cool the mixture and dilute it with 500 g of o-dichlorobenzene. Filter the precipitate at 100 °C on a suction filter.

  • Washing and Drying: Wash the collected precipitate (the crude pigment) with 200 ml of o-dichlorobenzene heated to 100 °C, followed by washing with other solvents and water to remove impurities. Dry the washed crude pigment.

Protocol for Cyclization using a Heteropolyacid Catalyst (Based on CN Patent 111100473 B)

This protocol details an alternative method for the cyclization step.[7]

  • Reaction Setup: Prepare an organic solution (e.g., in o-dichlorobenzene) containing the condensation intermediate, 2,5-dichloro-3,6-bis(9-ethyl-3-carbazoloamino)-1,4-benzoquinone.

  • Catalyst Addition: Add a heteropolyacid as a closed-loop oxidation catalyst. The amount added should be between 0.1% and 5.0% of the mass of the condensation compound.

  • Cyclization Reaction: Heat the reaction mixture to a temperature between 125-145 °C under normal pressure and maintain for a sufficient period for the reaction to complete.

  • Product Isolation: After the reaction, the mixture is filtered, and the resulting solid is washed and dried to yield the crude product of Pigment Violet 23.

Conclusion

The synthesis of this compound (C.I. Pigment Violet 23) is a well-established yet intricate process in industrial organic chemistry. The pathway from carbazole to the final dioxazine pigment involves a sequence of N-alkylation, nitration, reduction, condensation, and cyclization reactions. The critical steps are the condensation of 3-amino-N-ethylcarbazole with chloranil and the subsequent high-temperature, agent-promoted cyclization to form the stable, highly-colored polycyclic structure. While traditional methods rely on agents like benzenesulfonyl chloride, newer patented processes explore alternative catalysts such as heteropolyacids to facilitate the final ring closure. The precise control of reaction parameters, including temperature, reactant ratios, and the presence of catalysts and acid acceptors, is paramount to achieving high yields and purity of this commercially significant pigment.

References

Spectroscopic Analysis of Carbazole Violet: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbazole Violet, chemically known as 8,18-dichloro-5,15-diethyl-5,15-dihydrodiindolo[3,2-b:3',2'-m]triphenodioxazine, is a high-performance organic pigment belonging to the dioxazine class.[1][2][3] It is widely recognized by its Colour Index name, Pigment Violet 23 (PV23), and CAS number 6358-30-1.[4][5] Renowned for its intense, vibrant bluish-violet hue, exceptional color strength, and excellent fastness properties, this compound finds extensive application in paints, inks, plastics, and other materials.[6][7][8] While its primary use is as a colorant, its complex heterocyclic structure, derived from carbazole, warrants a deeper investigation into its spectroscopic properties for potential applications in research and development, including sensing and materials science.[9]

This technical guide provides a comprehensive overview of the spectroscopic analysis of this compound, summarizing its known chemical and physical properties, detailing experimental protocols for its analysis, and outlining its synthesis.

Chemical and Physical Properties

This compound is a complex organic molecule with a robust chemical structure that contributes to its stability and coloristic properties. A summary of its key properties is presented in Table 1.

PropertyValueReference(s)
Chemical Name 8,18-dichloro-5,15-diethyl-5,15-dihydrodiindolo[3,2-b:3',2'-m]triphenodioxazine[10]
Synonyms Pigment Violet 23, Dioxazine Violet, C.I. 51319[4][5]
CAS Number 6358-30-1[4]
Molecular Formula C₃₄H₂₂Cl₂N₄O₂[2][5]
Molecular Weight 589.47 g/mol [5]
Appearance Dark purple solid/powder[2]
Melting Point 385 °C (decomposes)[2]

Table 1: Chemical and Physical Properties of this compound.

Spectroscopic Properties

ParameterValue/RangeNotesReference(s)
UV-Vis Absorption (λmax) 556 - 596 nmMeasured in a 50% dispersion in methacrylic resin. This is not a solution measurement and should be considered an approximation of the absorption in a solid state.[11]
Molar Absorptivity (ε) Not available-
Fluorescence Excitation Max Not availableFor the parent compound, carbazole, the excitation maximum is ~323 nm.[12][13]
Fluorescence Emission Max Not availableFor the parent compound, carbazole, the emission maximum is ~351 nm.[12][13]
Fluorescence Quantum Yield (Φ) Not available-

Table 2: Spectroscopic Properties of this compound.

Experimental Protocols

For researchers wishing to perform a detailed spectroscopic analysis of this compound, the following experimental protocols for UV-Vis absorption and fluorescence spectroscopy are recommended.

UV-Visible Absorption Spectroscopy

This protocol outlines the procedure for measuring the UV-Vis absorption spectrum of this compound in a suitable solvent.

Objective: To determine the wavelength of maximum absorption (λmax) and the molar absorptivity (ε) of this compound in solution.

Materials:

  • This compound (Pigment Violet 23)

  • High-purity solvent (e.g., N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF), or Chloroform)

  • Volumetric flasks (various sizes)

  • Pipettes

  • Quartz cuvettes (1 cm path length)

  • UV-Vis spectrophotometer

Procedure:

  • Solvent Selection: Due to the low solubility of many pigments, a solvent that can dissolve this compound to a sufficient concentration for measurement is crucial. Initial solubility tests with solvents like DMF, THF, or chloroform are recommended.

  • Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in a known volume of the chosen solvent in a volumetric flask to prepare a stock solution of known concentration.

  • Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain solutions with a range of concentrations. This is necessary to determine the molar absorptivity using the Beer-Lambert law.

  • Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up. Set the wavelength range to scan from approximately 300 nm to 800 nm.

  • Blank Measurement: Fill a quartz cuvette with the pure solvent and use it to zero the absorbance of the spectrophotometer.

  • Sample Measurement: Record the absorption spectra of the prepared this compound solutions, starting with the most dilute. Ensure the cuvette is clean and properly placed in the sample holder for each measurement.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax) from the spectra.

    • Plot a calibration curve of absorbance at λmax versus concentration.

    • According to the Beer-Lambert law (A = εbc, where A is absorbance, ε is the molar absorptivity, b is the path length, and c is the concentration), the slope of the linear fit of the calibration curve will be the molar absorptivity (ε).

UV_Vis_Workflow cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis Solvent Select Solvent Stock Prepare Stock Solution Solvent->Stock Dilutions Perform Serial Dilutions Stock->Dilutions Sample Measure Samples Dilutions->Sample Setup Setup Spectrophotometer Blank Measure Blank Setup->Blank Blank->Sample Identify_lambda Identify λmax Sample->Identify_lambda Plot Plot Calibration Curve Identify_lambda->Plot Calculate_epsilon Calculate ε Plot->Calculate_epsilon

UV-Vis Spectroscopy Experimental Workflow.
Fluorescence Spectroscopy

This protocol describes the measurement of the fluorescence excitation and emission spectra of this compound.

Objective: To determine the excitation and emission maxima and to estimate the relative fluorescence quantum yield of this compound.

Materials:

  • This compound solution (prepared as for UV-Vis spectroscopy)

  • Fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄ or Rhodamine 6G in ethanol)

  • Quartz fluorescence cuvettes

  • Spectrofluorometer

Procedure:

  • Instrument Setup: Turn on the spectrofluorometer and allow the lamp to stabilize.

  • Excitation Spectrum:

    • Set the emission monochromator to the wavelength of maximum emission (if known from a preliminary scan, otherwise an estimate based on the color will be necessary).

    • Scan the excitation monochromator over a range of wavelengths (e.g., 300-600 nm) to obtain the excitation spectrum. The peak of this spectrum is the excitation maximum.

  • Emission Spectrum:

    • Set the excitation monochromator to the determined excitation maximum.

    • Scan the emission monochromator to obtain the emission spectrum. The peak of this spectrum is the emission maximum.

  • Quantum Yield Measurement (Relative Method):

    • Measure the absorbance of both the this compound solution and the quantum yield standard at the excitation wavelength used for the emission scan. The absorbance of both solutions should be low (typically < 0.1) to avoid inner filter effects.

    • Record the fluorescence emission spectrum of the quantum yield standard using the same excitation wavelength and instrument settings.

    • Calculate the integrated fluorescence intensity (the area under the emission curve) for both the sample and the standard.

    • The quantum yield (Φ) of the sample can be calculated using the following equation: Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²) where:

      • Φ is the quantum yield

      • I is the integrated fluorescence intensity

      • A is the absorbance at the excitation wavelength

      • n is the refractive index of the solvent

Fluorescence_Workflow cluster_measurement Spectral Measurement cluster_qy Quantum Yield Determination Ex_Spectrum Record Excitation Spectrum Em_Spectrum Record Emission Spectrum Ex_Spectrum->Em_Spectrum Absorbance Measure Absorbance (Sample & Standard) Em_Spectrum->Absorbance Standard_Em Record Standard Emission Absorbance->Standard_Em Integrate Integrate Intensities Standard_Em->Integrate Calculate_QY Calculate Quantum Yield Integrate->Calculate_QY

Fluorescence Spectroscopy Experimental Workflow.

Synthesis of this compound

This compound (Pigment Violet 23) is synthesized through a multi-step process that begins with the N-alkylation of carbazole.[2] The key final step involves the condensation of two molecules of 3-amino-N-ethylcarbazole with one molecule of chloranil (2,3,5,6-tetrachloro-1,4-benzoquinone).[2]

The overall synthesis can be summarized as follows:

  • N-Ethylation of Carbazole: Carbazole is reacted with an ethylating agent to introduce an ethyl group onto the nitrogen atom, forming N-ethylcarbazole.

  • Nitration: N-ethylcarbazole is nitrated to introduce a nitro group onto the carbazole ring, typically at the 3-position, yielding 3-nitro-N-ethylcarbazole.

  • Reduction: The nitro group of 3-nitro-N-ethylcarbazole is reduced to an amino group to form 3-amino-N-ethylcarbazole.

  • Condensation and Ring Closure: Two molecules of 3-amino-N-ethylcarbazole are condensed with one molecule of chloranil, followed by an oxidative ring closure to form the final this compound pigment.

Synthesis_Pathway Carbazole Carbazole Ethylcarbazole N-Ethylcarbazole Carbazole->Ethylcarbazole N-Ethylation Nitroethylcarbazole 3-Nitro-N-ethylcarbazole Ethylcarbazole->Nitroethylcarbazole Nitration Aminoethylcarbazole 3-Amino-N-ethylcarbazole Nitroethylcarbazole->Aminoethylcarbazole Reduction Intermediate Condensation Intermediate Aminoethylcarbazole->Intermediate Condensation Chloranil Chloranil Chloranil->Intermediate CarbazoleViolet This compound (Pigment Violet 23) Intermediate->CarbazoleViolet Ring Closure (Oxidation)

Synthesis Pathway of this compound.

Conclusion

This compound is a commercially significant pigment with a rich and complex chemical structure. While its spectroscopic properties in solution are not extensively documented in publicly available literature, this guide provides the necessary framework for researchers to conduct a thorough spectroscopic analysis. The detailed experimental protocols for UV-Vis and fluorescence spectroscopy, along with an understanding of its synthesis, will aid scientists and professionals in exploring the potential of this compound beyond its traditional use as a colorant, paving the way for new applications in materials science and other research fields. Further investigation into its photophysical properties could reveal novel functionalities for this well-established molecule.

References

The Crystal and Molecular Structure of Carbazole Violet: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Abstract

Carbazole Violet, known in the industry as C.I. Pigment Violet 23, is a high-performance organic pigment prized for its unique and vibrant violet shade, exceptional stability, and high color strength. This technical guide provides a comprehensive overview of the crystal and molecular structure of this compound, detailing its chemical composition, and established structural features. While a complete single-crystal X-ray diffraction analysis is not publicly available, this document synthesizes the current understanding of its molecular architecture. Furthermore, a detailed experimental protocol for its synthesis is provided, alongside a visualization of the manufacturing workflow. This guide is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development and materials science who are interested in the properties and applications of this significant organic compound.

Introduction

This compound (C.I. Pigment Violet 23) is a member of the dioxazine class of pigments.[1][2] Its discovery dates back to 1928, with its synthesis undertaken by researchers at the Hoechst company in Germany.[2] Chemically, it is derived from carbazole, a tricyclic aromatic heterocyclic organic compound.[2] The pigment is renowned for its brilliant violet hue with a distinct blue-reddish tint that is difficult to replicate through the mixture of other pigments.[3] Beyond its use in coatings, inks, and plastics, the complex molecular structure and stability of this compound make it a subject of interest for advanced materials science and potentially for applications in organic electronics. This document aims to consolidate the available structural and synthetic information on this compound.

Molecular Structure

The molecular formula for this compound is C₃₄H₂₂Cl₂N₄O₂.[4] Early structural assignments incorrectly proposed a linear arrangement of the molecule.[5] However, subsequent crystallographic analyses have definitively established that this compound possesses a centrosymmetric, angular, and S-shaped molecular structure.[3][5] This angular conformation is a key determinant of its unique color and pigmentary properties.

The molecule is synthesized through the condensation of 3-amino-N-ethylcarbazole and chloranil (2,3,5,6-tetrachloro-1,4-benzoquinone).[5][6] This reaction is followed by a cyclization step to form the final dioxazine ring system.[7]

Table 1: Molecular and Chemical Properties of this compound

PropertyValueReference
Chemical Name 8,18-Dichloro-5,15-diethyl-5,15-dihydrodiindolo[3,2-b:3',2'-m]triphenodioxazine[8]
C.I. Name Pigment Violet 23[1]
CAS Number 6358-30-1[9]
Molecular Formula C₃₄H₂₂Cl₂N₄O₂[4]
Molecular Weight 589.47 g/mol [10]
Appearance Violet powder[8]
Structure Centrosymmetric, Angular[2][5]

Crystal Structure

The absence of this detailed crystallographic data in publicly accessible databases, such as the Cambridge Structural Database (CSD), represents a notable gap in the scientific literature for this otherwise well-known pigment. Elucidation of the single-crystal structure would be invaluable for computational modeling of its solid-state properties, including polymorphism, which can significantly impact its color, solubility, and performance in various applications.

Experimental Protocols: Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the N-alkylation of carbazole, followed by nitration, reduction, condensation with chloranil, and finally, cyclization. The following protocol is a composite of procedures described in the patent literature.[7][11]

Materials and Equipment
  • Carbazole

  • Ethyl halide (e.g., ethyl bromide)

  • Strong base (e.g., sodium hydroxide)

  • Phase transfer catalyst

  • Organic solvent (e.g., chlorobenzene, o-dichlorobenzene)

  • Nitric acid

  • Reducing agent (for nitration product)

  • Chloranil (tetrachlorobenzoquinone)

  • Acid acceptor (e.g., anhydrous sodium acetate)

  • Cyclizing agent (e.g., benzenesulfonyl chloride)

  • Standard laboratory glassware, heating and stirring apparatus, filtration equipment, vacuum distillation setup.

Step-by-Step Procedure
  • N-ethylation of Carbazole: Carbazole is reacted with an ethyl halide in the presence of a strong base and a phase transfer catalyst in an organic solvent to produce N-ethylcarbazole.

  • Nitration of N-ethylcarbazole: The N-ethylcarbazole is dissolved in an organic solvent and nitrated using nitric acid to yield 3-nitro-N-ethylcarbazole.

  • Reduction of 3-nitro-N-ethylcarbazole: The nitro group is reduced to an amino group to form 3-amino-N-ethylcarbazole.

  • Condensation Reaction: 100g of 3-amino-9-ethylcarbazole, 42.5g of anhydrous sodium acetate, and 87.5g of chloranil are added to 1,940g of o-dichlorobenzene at 50°C.[11] 6.3 ml of water is then added dropwise with vigorous stirring.[11] The mixture is stirred for 3 hours at 60-65°C.[11]

  • Removal of Acetic Acid: The reaction mixture is heated to 115°C under vacuum for 5 hours, or until acetic acid can no longer be detected in the distillate.[11]

  • Cyclization: The mixture is then heated to 150°C without vacuum, and 45g of benzenesulfonyl chloride is added.[11] The temperature is raised to 176-180°C and maintained until the distillation of acetic acid ceases (typically 4-8 hours).[11]

  • Isolation and Purification: The crude Pigment Violet 23 is isolated by filtration, followed by washing with hot o-dichlorobenzene, methanol, and finally water. The product is then dried.

Visualization of the Synthesis Workflow

The multi-step synthesis of this compound can be represented as a logical workflow. The following diagram, generated using Graphviz (DOT language), illustrates the key stages of the manufacturing process.

G Synthesis Workflow of this compound cluster_0 Preparation of Intermediates cluster_1 Core Synthesis cluster_2 Purification Carbazole Carbazole N_ethylcarbazole N_ethylcarbazole Carbazole->N_ethylcarbazole N-alkylation Nitro_N_ethylcarbazole Nitro_N_ethylcarbazole N_ethylcarbazole->Nitro_N_ethylcarbazole Nitration Amino_N_ethylcarbazole Amino_N_ethylcarbazole Nitro_N_ethylcarbazole->Amino_N_ethylcarbazole Reduction Condensation_Product Condensation_Product Amino_N_ethylcarbazole->Condensation_Product Condensation with Chloranil Amino_N_ethylcarbazole->Condensation_Product Crude_PV23 Crude_PV23 Condensation_Product->Crude_PV23 Cyclization Condensation_Product->Crude_PV23 Final_Product Final_Product Crude_PV23->Final_Product Filtration & Washing Crude_PV23->Final_Product

A simplified workflow for the synthesis of this compound.

Conclusion

This compound (C.I. Pigment Violet 23) is a commercially significant organic pigment with a well-established angular, centrosymmetric molecular structure. While its synthesis is well-documented, a detailed crystallographic analysis from single-crystal X-ray diffraction remains elusive in the public domain. The availability of such data would greatly enhance the understanding of its solid-state properties and could facilitate the development of new applications for this versatile molecule beyond its traditional use as a colorant. The provided synthesis protocol offers a comprehensive guide for the laboratory-scale production of this important compound. Further research into the single-crystal growth and crystallographic analysis of this compound is highly encouraged to fill the existing knowledge gap.

References

Determining the Photoluminescence Quantum Yield of Carbazole Violet: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the principles and methodologies for determining the photoluminescence quantum yield (PLQY) of fluorophores, with a specific focus on violet-emitting carbazole derivatives. While Carbazole Violet, also known as Pigment Violet 23, is a widely used industrial pigment, its primary application lies in coloration for paints, inks, and plastics rather than as a solution-state fluorophore.[1][2] Consequently, its fluorescence quantum yield in solution is not a commonly reported parameter.

This guide will therefore detail a robust experimental protocol for determining the relative PLQY of a violet-emitting carbazole compound in solution, using a well-characterized carbazole derivative as a practical example. The methodologies outlined are broadly applicable to other fluorescent molecules.

Core Principles of Fluorescence Quantum Yield

The fluorescence quantum yield (ΦF) is a fundamental photophysical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a sample.[3][4]

ΦF = (Number of Photons Emitted) / (Number of Photons Absorbed)

A higher quantum yield indicates a more efficient conversion of absorbed light into emitted fluorescence. The determination of PLQY can be performed using two primary methods: the absolute method and the relative (or comparative) method.[1][5] The absolute method directly measures the emitted and absorbed photons using specialized equipment like an integrating sphere.[6] The relative method, which is more commonly employed due to its accessibility, compares the fluorescence of an unknown sample to a standard with a known quantum yield.[7][8] This guide will focus on the widely used relative quantum yield determination method.

Experimental Protocol: Relative Quantum Yield Determination

The relative quantum yield of a sample (ΦS) is calculated using the following equation, by comparing its spectroscopic properties to a reference standard (ΦR) with a known quantum yield:[3]

ΦS = ΦR * (IS / IR) * (AR / AS) * (nS2 / nR2)

Where:

  • I is the integrated fluorescence intensity.

  • A is the absorbance at the excitation wavelength.

  • n is the refractive index of the solvent.

  • The subscripts S and R denote the sample and reference, respectively.

To ensure accuracy, it is crucial to work with dilute solutions where the absorbance at the excitation wavelength is typically kept below 0.1 to minimize inner filter effects.[8]

Materials and Instrumentation
  • Sample: A carbazole derivative with violet emission (for this example, we will use a hypothetical derivative with properties similar to those reported for highly fluorescent carbazoles).[9]

  • Reference Standard: A certified quantum yield standard with absorption and emission in a similar spectral range. Quinine sulfate in 0.1 M H2SO4 (ΦR = 0.58) is a common standard for the near-UV and blue-violet region.[8]

  • Solvent: A spectroscopic grade solvent in which both the sample and standard are soluble and stable. For many carbazole derivatives, solvents like dichloromethane or cyclohexane are suitable.[7]

  • UV-Vis Spectrophotometer: To measure the absorbance spectra.

  • Fluorometer (Spectrofluorometer): To measure the fluorescence emission spectra.

  • Quartz Cuvettes: 1 cm path length cuvettes for both absorbance and fluorescence measurements.

Step-by-Step Procedure
  • Preparation of Stock Solutions: Prepare stock solutions of the carbazole sample and the quinine sulfate reference standard in their respective solvents at a concentration of approximately 10-4 M.

  • Preparation of Dilutions: From the stock solutions, prepare a series of dilutions for both the sample and the reference standard, with absorbances ranging from approximately 0.02 to 0.1 at the chosen excitation wavelength.

  • Absorbance Measurements:

    • Record the UV-Vis absorption spectrum for each dilution of the sample and the reference standard.

    • Identify an appropriate excitation wavelength (λex) where both the sample and the standard have significant absorbance. For a violet-emitting carbazole, this might be around 350 nm, which is also a suitable excitation wavelength for quinine sulfate.[8]

    • Record the absorbance values at λex for all prepared solutions.

  • Fluorescence Measurements:

    • Set the excitation wavelength on the fluorometer to λex.

    • Record the fluorescence emission spectrum for each dilution of the sample and the reference standard. Ensure that the experimental parameters (e.g., excitation and emission slit widths) are kept constant for all measurements.

    • Record the emission spectrum of the solvent blank for both the sample and reference solvents.

  • Data Processing and Calculation:

    • Subtract the solvent blank spectrum from each of the corresponding sample and reference spectra.

    • Integrate the area under the corrected emission spectrum for each solution to obtain the integrated fluorescence intensity (I).

    • For both the sample and the reference, plot the integrated fluorescence intensity (I) versus the absorbance (A) at λex.

    • Determine the slope (gradient, Grad) of the resulting straight line for both the sample (GradS) and the reference (GradR). The plot should be linear, confirming the absence of significant inner filter effects.

    • Calculate the quantum yield of the sample using the following equation:

      ΦS = ΦR * (GradS / GradR) * (nS2 / nR2)

Data Presentation

Quantitative data should be summarized in a clear and structured format. Below is an example of how to present the collected data for a hypothetical carbazole derivative using quinine sulfate as a standard.

Table 1: Photophysical Properties and Quantum Yield of a Carbazole Derivative

ParameterCarbazole Derivative (Sample)Quinine Sulfate (Reference)
SolventDichloromethane0.1 M H2SO4
Refractive Index (n)1.4241.333
Excitation Wavelength (λex)350 nm350 nm
Absorption Max (λabs)353 nm347 nm
Emission Max (λem)410 nm450 nm
Gradient (Grad)Value from plotValue from plot
Known Quantum Yield (ΦR)N/A0.58
Calculated Quantum Yield (ΦS) Value to be determined N/A

Note: The values for the carbazole derivative are representative examples based on literature for highly fluorescent carbazoles.[7]

Visualization of Experimental Workflow

A clear diagram of the experimental workflow is essential for understanding the logical progression of the quantum yield determination process.

experimental_workflow cluster_prep Solution Preparation cluster_measure Spectroscopic Measurements cluster_analysis Data Analysis prep_sample Prepare Sample Stock dilute_sample Prepare Sample Dilutions prep_sample->dilute_sample prep_ref Prepare Reference Stock dilute_ref Prepare Reference Dilutions prep_ref->dilute_ref abs_measure Measure Absorbance Spectra (UV-Vis) dilute_sample->abs_measure flu_measure Measure Fluorescence Spectra (Fluorometer) dilute_sample->flu_measure dilute_ref->abs_measure dilute_ref->flu_measure plot Plot Integrated Intensity vs. Absorbance abs_measure->plot integrate Integrate Fluorescence Intensity flu_measure->integrate integrate->plot gradient Determine Gradients (Slopes) plot->gradient calculate Calculate Quantum Yield (Φs) gradient->calculate

Caption: Workflow for relative quantum yield determination.

Logical Relationship of Calculation Parameters

The relationship between the measured parameters and the final calculated quantum yield can be visualized as follows.

calculation_logic cluster_inputs Experimental Inputs cluster_processing Data Processing I_s Integrated Intensity (Sample) grad_s Gradient (Sample) (Plot I_s vs. A_s) I_s->grad_s A_s Absorbance (Sample) A_s->grad_s I_r Integrated Intensity (Reference) grad_r Gradient (Reference) (Plot I_r vs. A_r) I_r->grad_r A_r Absorbance (Reference) A_r->grad_r n_s Refractive Index (Sample Solvent) phi_s Calculated Quantum Yield (Φs) n_s->phi_s n_r Refractive Index (Reference Solvent) n_r->phi_s phi_r Known Quantum Yield (Reference) phi_r->phi_s grad_s->phi_s grad_r->phi_s

Caption: Parameters for relative quantum yield calculation.

Conclusion

References

An In-depth Technical Guide to the Photophysical Properties of Carbazole Violet Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the photophysical properties of Carbazole Violet derivatives, a class of compounds known for their characteristic violet-blue fluorescence. This document details their spectral properties, quantum yields, and fluorescence lifetimes, and provides standardized experimental protocols for their characterization. Furthermore, it explores their application as fluorescent probes in biological systems, offering a workflow for their synthesis and use in monitoring enzymatic activity.

Introduction to this compound Derivatives

Carbazole and its derivatives are a significant class of nitrogen-containing heterocyclic aromatic compounds. Their rigid, planar structure and extended π-conjugated system give rise to desirable photophysical and electronic properties, including strong absorption in the UV region and intense fluorescence. "this compound" is a functional classification for carbazole derivatives that exhibit fluorescence emission in the violet-blue region of the electromagnetic spectrum (typically 400-450 nm).

These compounds are of significant interest in various scientific and technological fields. Their high fluorescence quantum yields and good thermal and photochemical stability make them excellent candidates for use as emitters in organic light-emitting diodes (OLEDs). In the realm of biomedical research, their sensitivity to the local microenvironment makes them valuable as fluorescent probes for sensing ions, small molecules, and biomolecules, as well as for live-cell imaging.

A representative and well-studied example of a this compound derivative is N-vinylcarbazole (NVK) and its corresponding polymer, poly(N-vinylcarbazole) (PVK). The vinyl group in NVK allows for polymerization to form PVK, a thermoplastic polymer with notable photoconductive properties. This guide will use N-vinylcarbazole as a primary example to discuss the characteristic photophysical properties of this compound derivatives.

Photophysical Properties of N-vinylcarbazole (NVK)

The photophysical properties of this compound derivatives are dictated by their electronic structure and the nature of their substituents. These properties are often sensitive to the solvent environment. The key photophysical parameters for N-vinylcarbazole are summarized in the table below.

SolventAbsorption Max (λ_abs) (nm)Emission Max (λ_em) (nm)Fluorescence Quantum Yield (Φ_F)Fluorescence Lifetime (τ_F) (ns)
Dichloromethane328-353[1]386-437[1]0.72-0.89[1]2.09-3.91[1]
Ethanol/Water mixtures~291~350-420Not specifiedNot specified
ChloroformNot specifiedNot specifiedNot specifiedNot specified
1,4-DioxaneNot specifiedNot specifiedNot specifiedNot specified

Note: The data presented is a compilation from various sources and may show ranges due to differing experimental conditions. The emission of NVK can be complex, often showing both monomer and excimer emission, particularly at higher concentrations.

Experimental Protocols

Accurate and reproducible characterization of the photophysical properties of this compound derivatives is crucial for their application. The following sections provide detailed methodologies for key experiments.

Synthesis of N-vinylcarbazole

A common method for the synthesis of N-vinylcarbazole involves the vinylation of carbazole with acetylene in the presence of a base.[2]

Materials:

  • Carbazole

  • Acetylene gas

  • Potassium hydroxide (or other suitable base)

  • An appropriate high-boiling point solvent (e.g., N-methyl-2-pyrrolidone)

  • Standard laboratory glassware for reactions under pressure

Procedure:

  • Dissolve carbazole in the solvent in a pressure-resistant reaction vessel.

  • Add the base to the solution.

  • Pressurize the vessel with acetylene gas.

  • Heat the reaction mixture to the appropriate temperature (typically above 150 °C) and maintain for several hours.

  • After the reaction is complete, cool the vessel to room temperature and carefully vent the excess acetylene.

  • The product, N-vinylcarbazole, can be purified by recrystallization, for example, from methanol.[3]

UV-Visible Absorption Spectroscopy

This technique is used to determine the wavelengths at which a molecule absorbs light.

Instrumentation:

  • Dual-beam UV-Vis spectrophotometer

  • Matched quartz cuvettes (typically 1 cm path length)

Procedure:

  • Prepare a dilute solution of the this compound derivative in a UV-transparent solvent (e.g., cyclohexane, ethanol, or dichloromethane). The concentration should be adjusted to yield an absorbance maximum between 0.5 and 1.0.

  • Turn on the spectrophotometer and allow the lamps to warm up for at least 20 minutes for stabilization.

  • Fill one cuvette with the pure solvent to be used as a reference.

  • Fill the second cuvette with the sample solution.

  • Place the reference cuvette in the reference beam path and the sample cuvette in the sample beam path of the spectrophotometer.

  • Record a baseline spectrum with the solvent-filled cuvettes in both beams.

  • Acquire the absorption spectrum of the sample over the desired wavelength range (e.g., 200-500 nm).

  • The wavelength of maximum absorbance (λ_abs) is determined from the peak of the spectrum.

Steady-State Fluorescence Spectroscopy

This measurement provides the fluorescence emission spectrum of the compound.

Instrumentation:

  • Spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), excitation and emission monochromators, and a detector (e.g., photomultiplier tube).

  • Quartz fluorescence cuvettes.

Procedure:

  • Prepare a dilute solution of the this compound derivative. The absorbance at the excitation wavelength should be kept low (typically < 0.1) to avoid inner filter effects.

  • Place the cuvette containing the sample solution in the sample holder of the spectrofluorometer.

  • Set the excitation wavelength to a value where the compound absorbs strongly, as determined from the UV-Vis spectrum.

  • Scan the emission monochromator over a wavelength range longer than the excitation wavelength to collect the fluorescence spectrum.

  • The wavelength of maximum fluorescence intensity (λ_em) is identified from the resulting spectrum.

Fluorescence Quantum Yield (Φ_F) Measurement

The fluorescence quantum yield is the ratio of photons emitted to photons absorbed. The absolute method using an integrating sphere is the most accurate.

Instrumentation:

  • Spectrofluorometer equipped with an integrating sphere.

  • Quartz cuvettes.

Procedure:

  • Prepare a blank sample (pure solvent) and a sample solution of the this compound derivative with an absorbance of approximately 0.1 at the excitation wavelength.

  • Measurement 1 (Blank): Place the cuvette with the pure solvent inside the integrating sphere. Excite the sample and record the spectrum of the scattered excitation light.

  • Measurement 2 (Sample): Replace the blank with the sample cuvette. Excite the sample at the same wavelength and record the spectrum, which will include both the scattered excitation light and the fluorescence emission.

  • The quantum yield is calculated by the instrument's software, which compares the integrated intensity of the sample's emission to the integrated intensity of the light absorbed by the sample (determined by the reduction in the scattered excitation light compared to the blank).

Time-Resolved Fluorescence Spectroscopy (Fluorescence Lifetime)

This technique measures the decay of fluorescence intensity over time after excitation by a short pulse of light.

Instrumentation:

  • Time-Correlated Single Photon Counting (TCSPC) system, including a pulsed light source (e.g., picosecond laser diode or LED), a fast detector, and timing electronics.

Procedure:

  • Prepare a dilute solution of the this compound derivative.

  • Excite the sample with the pulsed light source at a high repetition rate.

  • The detector records the arrival time of individual fluorescence photons relative to the excitation pulse.

  • A histogram of photon arrival times is constructed, which represents the fluorescence decay profile.

  • The fluorescence lifetime (τ_F) is determined by fitting the decay curve to one or more exponential functions.

Application as a Fluorescent Probe for Kinase Activity

Carbazole derivatives can be functionalized to create fluorescent probes that report on specific biological activities.[4] For instance, a carbazole-based probe can be designed to monitor the activity of a protein kinase, a class of enzymes that play a crucial role in cellular signaling pathways by catalyzing the transfer of a phosphate group from ATP to a substrate protein.

Signaling Pathway: Generic Kinase Activity Monitoring

The following diagram illustrates a general principle for a "turn-on" fluorescent probe for kinase activity.

Kinase_Activity_Probe Probe Carbazole Probe (Low Fluorescence) Phosphorylation Phosphorylation Probe->Phosphorylation Kinase Active Kinase Kinase->Phosphorylation ATP ATP ATP->Phosphorylation PhosphoProbe Phosphorylated Probe (High Fluorescence) ADP ADP Substrate Peptide Substrate Substrate->Probe attached to Phosphorylation->PhosphoProbe Phosphorylation->ADP

Caption: Workflow of a carbazole-based fluorescent probe for kinase activity.

In this scheme, a peptide sequence that is a known substrate for a specific kinase is attached to the carbazole fluorophore. The presence of a phosphate group on the peptide can alter the electronic environment of the carbazole, leading to a change in its fluorescence properties. Often, the probe is designed such that phosphorylation induces a significant increase in fluorescence intensity (a "turn-on" response).

Experimental Workflow: Monitoring Kinase Activity in Live Cells

The following diagram outlines the steps involved in using a carbazole-based kinase activity probe for live-cell imaging.

Kinase_Probe_Workflow start Start synthesis Synthesize and Purify Carbazole-Peptide Probe start->synthesis characterization Characterize Probe (Spectroscopy, in vitro assay) synthesis->characterization cell_culture Culture Cells of Interest characterization->cell_culture probe_loading Load Cells with Fluorescent Probe cell_culture->probe_loading stimulation Stimulate Cells (e.g., with growth factor) probe_loading->stimulation imaging Live-Cell Fluorescence Microscopy stimulation->imaging analysis Image and Data Analysis (Quantify Fluorescence Change) imaging->analysis end End analysis->end

Caption: Experimental workflow for live-cell imaging of kinase activity.

This workflow begins with the chemical synthesis and purification of the carbazole-peptide conjugate probe. The probe is then characterized in vitro to confirm its photophysical properties and its response to the target kinase. Subsequently, the probe is introduced into live cells. After an incubation period to allow for cellular uptake, the cells can be treated with a stimulus (e.g., a growth factor) known to activate the kinase of interest. The change in intracellular fluorescence is then monitored over time using fluorescence microscopy. An increase in fluorescence intensity would indicate an increase in kinase activity.

Conclusion

This compound derivatives represent a versatile class of fluorophores with significant potential in materials science and biomedical research. Their robust photophysical properties, including strong absorption and bright violet-blue emission, make them valuable building blocks for a wide range of applications. As demonstrated, with appropriate functionalization, these molecules can be transformed into sophisticated probes for monitoring dynamic cellular processes such as enzyme activity, thereby providing powerful tools for drug discovery and the fundamental study of cell biology. The detailed experimental protocols provided in this guide are intended to facilitate the accurate and reliable characterization of these promising compounds.

References

A Theoretical Deep Dive into the Electronic Structure of Carbazole Violet: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Carbazole Violet (C.I. Pigment Violet 23) is a member of the dioxazine family of pigments, derived from carbazole.[1] Its chemical structure is 9,19-Dichloro-5,15-diethyl-5,15-dihydrodiindolo[2,3-c:2',3'-n]triphenodioxazine.[2] The large π-conjugated system inherent in its structure is responsible for its characteristic violet color. A thorough understanding of the electronic structure of this compound is paramount for predicting its photophysical properties, stability, and potential interactions in various applications, including materials science and potentially, in biological contexts.

Computational chemistry provides a powerful avenue to explore the electronic properties of molecules at a quantum level.[3] Techniques such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are particularly well-suited for studying large organic molecules like this compound, offering a balance of accuracy and computational feasibility.[4][5] This whitepaper details a proposed computational workflow for a comprehensive theoretical investigation of this compound's electronic structure.

Proposed Computational Methodology

The following sections outline a detailed protocol for the theoretical investigation of this compound. This methodology is based on widely accepted computational practices for carbazole derivatives and other organic dyes.[4][5][6]

Geometry Optimization

The first and most critical step in any computational analysis is to determine the molecule's most stable three-dimensional structure.

Experimental Protocol:

  • Initial Structure Construction: The initial 3D structure of this compound will be built using a molecular modeling program, based on its known chemical connectivity.[2][7]

  • Geometry Optimization: The geometry of the molecule will be optimized using Density Functional Theory (DFT). A commonly used functional for organic molecules is B3LYP (Becke, 3-parameter, Lee-Yang-Parr).[4][5]

  • Basis Set Selection: A Pople-style basis set, such as 6-31G(d,p), is a suitable starting point, providing a good compromise between accuracy and computational cost for a molecule of this size.[4][5]

  • Solvent Effects: To simulate realistic conditions, solvent effects can be incorporated using a continuum solvation model, such as the Polarizable Continuum Model (PCM). The choice of solvent would depend on the intended application or experimental comparison.

  • Frequency Analysis: A frequency calculation will be performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

Electronic Structure and Frontier Molecular Orbital Analysis

Once the optimized geometry is obtained, the electronic properties can be calculated.

Experimental Protocol:

  • Single-Point Energy Calculation: A single-point energy calculation will be performed on the optimized geometry using the same DFT functional and basis set.

  • Molecular Orbital Analysis: The energies and spatial distributions of the molecular orbitals will be analyzed. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest.

  • HOMO-LUMO Gap Calculation: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) will be calculated. This gap is a crucial indicator of the molecule's kinetic stability and electronic excitation energy.

Prediction of UV-Vis Absorption Spectra

To understand the origin of this compound's color, its electronic absorption spectrum can be simulated.

Experimental Protocol:

  • Excited State Calculations: Time-Dependent Density Functional Theory (TD-DFT) calculations will be performed on the optimized ground-state geometry to compute the vertical excitation energies and oscillator strengths of the electronic transitions.[4]

  • Spectral Simulation: The calculated excitation energies (often corresponding to absorption wavelengths) and oscillator strengths will be used to generate a theoretical UV-Vis absorption spectrum.

  • Transition Analysis: The nature of the principal electronic transitions (e.g., π → π*) will be determined by examining the molecular orbitals involved in each excitation.

Expected Data and Presentation

A theoretical investigation as outlined above would yield a wealth of quantitative data. For clarity and comparative purposes, this data should be presented in structured tables.

Table 1: Predicted Electronic Properties of this compound

ParameterPredicted Value
HOMO Energy (eV)Value to be determined
LUMO Energy (eV)Value to be determined
HOMO-LUMO Gap (eV)Value to be determined
Ionization Potential (eV)Value to be determined
Electron Affinity (eV)Value to be determined

Table 2: Predicted UV-Vis Spectral Data for this compound

TransitionWavelength (nm)Oscillator Strength (f)Major Orbital Contributions
S₀ → S₁Value to be determinedValue to be determinede.g., HOMO → LUMO (95%)
S₀ → S₂Value to be determinedValue to be determinede.g., HOMO-1 → LUMO (80%)
S₀ → S₃Value to be determinedValue to be determinede.g., HOMO → LUMO+1 (75%)

Visualizations

Visual representations are essential for interpreting the results of computational chemistry studies. The following diagrams, generated using the DOT language, illustrate the proposed workflow and the relationships between key electronic structure concepts.

G Computational Workflow for this compound A 1. Initial 3D Structure Construction B 2. DFT Geometry Optimization (e.g., B3LYP/6-31G(d,p)) A->B C 3. Frequency Analysis (Confirmation of Minimum) B->C D 4. Single-Point Energy Calculation C->D E 5. HOMO/LUMO Analysis D->E F 6. TD-DFT Excited State Calculation D->F G 7. Simulated UV-Vis Spectrum F->G H 8. Analysis of Electronic Transitions G->H

Caption: Proposed computational workflow for the theoretical investigation of this compound.

G Relationship between Molecular Orbitals and Electronic Transitions cluster_0 Ground State cluster_1 Excited States HOMO HOMO (Highest Occupied Molecular Orbital) LUMO LUMO (Lowest Unoccupied Molecular Orbital) HOMO->LUMO π → π* Transition (Major contributor to S1) HOMO_1 HOMO-1 HOMO_1->LUMO Contributes to S2 LUMO_1 LUMO+1 S1 S1 S2 S2

Caption: Diagram illustrating how electronic transitions from occupied to unoccupied molecular orbitals give rise to excited states.

Conclusion

While experimental data for this compound is available, a dedicated theoretical study of its electronic structure remains an open area for research. The computational methodology proposed in this whitepaper provides a robust framework for such an investigation. The expected outcomes—including optimized geometry, frontier molecular orbital energies, and simulated electronic spectra—would provide invaluable insights into the fundamental properties of this important pigment. This, in turn, could pave the way for the rational design of new materials with tailored optoelectronic properties and a deeper understanding of the structure-property relationships in complex heterocyclic systems. Researchers in materials science, computational chemistry, and drug development are encouraged to apply this or similar protocols to expand the fundamental knowledge of this compound and related compounds.

References

The Enduring Brilliance of Dioxazine Violet: A Technical Guide to Its Discovery, Synthesis, and Performance

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Dioxazine violet pigments, most notably C.I. Pigment Violet 23, represent a pinnacle of achievement in organic pigment chemistry. Renowned for their exceptional color strength, brilliance, and outstanding fastness properties, these pigments have found widespread application in demanding fields ranging from automotive coatings and high-end printing inks to specialized plastics and artist colors. This technical guide delves into the history of their discovery, outlines the intricate synthesis process, and provides a comprehensive overview of their performance characteristics through tabulated data and standardized experimental protocols.

A Legacy of Purple: From Discovery to Commercialization

The story of dioxazine violet begins in 1928, when researchers at the German chemical company Hoechst AG first synthesized and patented this novel class of pigments.[1][2][3] The initial synthesis was a multi-stage process based on carbazole, a component derived from coal tar.[1][3] For several decades following its discovery, the compound was primarily used in the production of "Diamine Light Blue," a direct dyestuff for cotton.[2][3]

The post-World War II era saw a shift in the textile industry with the invention of reactive dyes, which offered a more straightforward application on cellulose fibers.[3] This development prompted the patent holders to explore new avenues for their violet compound. In 1952, it was successfully commercialized as a pigment, initially marketed under the name Permanentviolett RL.[4][5] This marked the beginning of its widespread adoption in various industries due to its unique color and exceptional durability.[5] The world's largest producer of Pigment Violet 23, Clariant (which took over Hoechst's specialty chemicals business in 1997), centralized its production in Frankfurt, Germany.[3]

The Chemistry of Brilliance: Synthesis of Carbazole Dioxazine Violet

The industrial synthesis of Carbazole Dioxazine Violet (Pigment Violet 23) is a complex, five-stage process that demands precise control over reaction conditions.[6][7][8] The synthesis starts with carbazole and culminates in a polycyclic structure that is responsible for the pigment's outstanding properties.[9]

The Five-Stage Synthesis Pathway:

A generalized representation of the five-stage synthesis of Pigment Violet 23 is illustrated below.

Dioxazine_Violet_Synthesis_Pathway cluster_stage1 Stage 1: N-Alkylation cluster_stage2 Stage 2: Nitration cluster_stage3 Stage 3: Reduction cluster_stage4 Stage 4: Condensation cluster_stage5 Stage 5: Ring Closure (Cyclization) Carbazole Carbazole NEthylcarbazole N-Ethylcarbazole Carbazole->NEthylcarbazole Ethylating Agent (e.g., Diethyl Sulfate) NitroNEthylcarbazole 3-Nitro-N-ethylcarbazole NEthylcarbazole->NitroNEthylcarbazole Nitrating Agent (e.g., Nitric Acid) AminoNEthylcarbazole 3-Amino-N-ethylcarbazole NitroNEthylcarbazole->AminoNEthylcarbazole Reducing Agent (e.g., Sodium Sulfide) Intermediate Intermediate Di-amino anil AminoNEthylcarbazole->Intermediate Chloranil PV23 Crude Pigment Violet 23 Intermediate->PV23 Oxidizing Agent (e.g., Benzosulfonyl Chloride) Pigment_Performance_Logic Structure Polycyclic Aromatic Structure (Carbazole Dioxazine) Stability High Molecular Stability Structure->Stability Lightfastness Excellent Lightfastness Stability->Lightfastness Heat_Stability High Heat Stability Stability->Heat_Stability Chemical_Resistance Good Chemical Resistance Stability->Chemical_Resistance Applications Suitability for Demanding Applications (Automotive, High-End Inks) Lightfastness->Applications Heat_Stability->Applications Chemical_Resistance->Applications

References

CAS number 6358-30-1 chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Chemical Properties of C.I. Pigment Violet 23 (CAS 6358-30-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Pigment Violet 23, identified by CAS number 6358-30-1, is a high-performance organic pigment belonging to the dioxazine class of compounds.[1][2] Its chemical name is 8,18-Dichloro-5,15-diethyl-5,15-dihydrodiindolo[3,2-b:3′,2′-m]triphenodioxazine.[3] Renowned for its intense, bluish-violet shade and excellent stability, Pigment Violet 23 is widely utilized in various industrial applications, including paints, inks, plastics, and textiles.[4][5] While primarily used as a colorant, its comprehensive chemical and physical properties, along with its toxicological profile, are of significant interest to researchers and scientists in various fields. This guide provides a detailed overview of the core chemical properties, experimental protocols, and toxicological data for CAS number 6358-30-1.

Chemical and Physical Properties

Pigment Violet 23 is a dark purple solid with a complex polycyclic structure.[2] Its robust chemical nature contributes to its exceptional stability to heat, light, and various solvents.[6] A summary of its key chemical and physical properties is presented in the tables below.

Table 1: General Chemical Properties of Pigment Violet 23
PropertyValueReference(s)
CAS Number 6358-30-1[7]
Molecular Formula C₃₄H₂₂Cl₂N₄O₂[7]
Molecular Weight 589.47 g/mol [7]
Appearance Violet crystalline powder[8]
Chemical Class Dioxazine[9]
Synonyms Carbazole Violet, Dioxazine Violet, Permanent Violet RL[5][10]
Table 2: Physicochemical Data for Pigment Violet 23
PropertyValueReference(s)
Melting Point >385 °C (decomposes)[2]
Density 1.4 - 1.6 g/cm³[6][9]
Bulk Density 11.7 - 13.3 lb/gal[6]
pH of 10% Slurry 5.0 - 8.0[9][11][12]
Oil Absorption ≤50 cc/100g[9]
Heat Stability 180-220 °C[9][12]
Water Solubility Insoluble[8]
Solvent Solubility Generally insoluble in common organic solvents[5][8]

Experimental Protocols

Synthesis of Pigment Violet 23

The synthesis of Pigment Violet 23 is a multi-step process that involves the condensation of 3-amino-N-ethylcarbazole with chloranil (2,3,5,6-tetrachloro-1,4-benzoquinone), followed by a ring-closure reaction.[2][6]

Detailed Methodology:

A common synthetic route is as follows:

  • Condensation: 100g of 3-amino-9-ethylcarbazole, 42.5g of anhydrous sodium acetate, and 87.5g of chloranil are added to 1,940g of o-dichlorobenzene at 50°C.[13]

  • The mixture is stirred at 60-65°C for several hours until the 3-amino-9-ethylcarbazole is consumed.[13]

  • The reaction mixture is then heated to 115°C under vacuum to remove acetic acid.[13]

  • Ring Closure: The temperature is raised to 150°C, and a catalyst such as benzenesulfonyl chloride is added.[13] The mixture is then heated to 176-180°C to facilitate the ring-closure reaction, forming the crude pigment.[13]

  • Isolation and Purification: The reaction mixture is cooled, and the crude Pigment Violet 23 is isolated by filtration.[14] The filter cake is washed with hot o-dichlorobenzene and then with water to remove impurities.[13][14] The purified pigment is then dried.[14]

G Synthesis Workflow of Pigment Violet 23 cluster_reactants Starting Materials cluster_process Reaction Steps cluster_purification Purification 3-amino-N-ethylcarbazole 3-amino-N-ethylcarbazole Condensation Condensation (60-65°C) 3-amino-N-ethylcarbazole->Condensation Chloranil Chloranil Chloranil->Condensation Sodium Acetate Sodium Acetate Sodium Acetate->Condensation o-dichlorobenzene o-dichlorobenzene o-dichlorobenzene->Condensation AcidRemoval Acetic Acid Removal (115°C, vacuum) Condensation->AcidRemoval RingClosure Ring Closure (150-180°C) with catalyst AcidRemoval->RingClosure Filtration Filtration RingClosure->Filtration Washing Washing with o-dichlorobenzene and water Filtration->Washing Drying Drying Washing->Drying Crude Pigment Violet 23 Crude Pigment Violet 23 Drying->Crude Pigment Violet 23

Caption: A flowchart illustrating the general synthesis process of Pigment Violet 23.

Toxicological Profile

Pigment Violet 23 is generally considered to have low acute toxicity.[15] However, as with any fine powder, inhalation of dust should be avoided.[16]

Table 3: Summary of Toxicological Data
TestResultReference(s)
Acute Oral Toxicity (LD50, rat) > 5,000 mg/kg
Skin Irritation (rabbit) Non-irritant[8][15]
Eye Irritation (rabbit) Irritant[15]
Skin Sensitization Not observed in animal studies[16]
Mutagenicity No genotoxic potential revealed in tests[16]

Experimental Protocol for Cytotoxicity Assessment (General):

  • Cell Culture: Mouse fibroblast cells (or other relevant cell lines) are cultured in a suitable medium under standard conditions (e.g., 37°C, 5% CO₂).

  • Compound Preparation: A stock solution of Pigment Violet 23 is prepared in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium.

  • Cell Treatment: The cultured cells are exposed to different concentrations of the pigment for a defined period (e.g., 24, 48, or 72 hours).

  • Viability Assay: Cell viability is assessed using a standard assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity as an indicator of cell viability.

  • Data Analysis: The results are used to determine the concentration of the pigment that causes a 50% reduction in cell viability (IC50).

G General Workflow for In Vitro Cytotoxicity Testing cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis CellCulture Cell Culture (e.g., Mouse Fibroblasts) Treatment Treat Cells with Pigment Violet 23 CellCulture->Treatment CompoundPrep Prepare Pigment Violet 23 Stock and Dilutions CompoundPrep->Treatment Incubation Incubate for 24/48/72 hours Treatment->Incubation ViabilityAssay Perform Cell Viability Assay (e.g., MTT Assay) Incubation->ViabilityAssay DataAnalysis Analyze Data and Determine IC50 ViabilityAssay->DataAnalysis Cytotoxicity Profile Cytotoxicity Profile DataAnalysis->Cytotoxicity Profile

Caption: A generalized workflow for assessing the in vitro cytotoxicity of a chemical compound.

Biological Activity and Signaling Pathways

Currently, there is no significant evidence in the scientific literature to suggest that Pigment Violet 23 has any specific biological activity or interacts with known signaling pathways in a manner relevant to drug development. Its primary interaction with biological systems appears to be related to its physical presence and toxicological profile at high concentrations.

Conclusion

C.I. Pigment Violet 23 (CAS 6358-30-1) is a chemically stable organic pigment with a well-defined set of physical properties that make it suitable for a wide range of industrial applications. Its toxicological profile indicates low acute toxicity, although it can be an eye irritant. For researchers and scientists, understanding these properties is crucial for its safe handling and potential for new applications. For professionals in drug development, while Pigment Violet 23 does not currently present itself as a therapeutic agent, its low toxicity and high stability could make it a person of interest as a potential excipient or colorant in certain topical or device-related applications, pending further detailed biological evaluation.

References

Carbazole Violet: A Technical Guide to its Solubility in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbazole Violet, chemically known as Pigment Violet 23 (C.I. 51319), is a high-performance organic pigment from the dioxazine class.[1][2][3] Renowned for its intense, bluish-violet hue, exceptional color strength, and excellent fastness properties, it finds wide application in paints, coatings, plastics, and printing inks.[4][5][6] While its primary use is as a colorant, the carbazole moiety is a key pharmacophore in many biologically active compounds, making the physicochemical properties of carbazole derivatives a subject of interest in pharmaceutical research. This technical guide provides an in-depth analysis of this compound's solubility in organic solvents, presenting available data, standardized testing protocols, and relevant chemical pathway information.

Quantitative Solubility Data

Quantitative solubility data for this compound (Pigment Violet 23) in organic solvents is not widely available in published literature or technical data sheets. The pigment is generally characterized by its high resistance to solvents, which implies very low solubility. This is a desirable characteristic for a pigment to prevent bleeding and migration in its applications. The industry standard for evaluating this property is through resistance and bleeding tests rather than quantitative solubility measurements (e.g., in g/L). One study notes that Pigment Violet 23 is "entirely fast to many organic solvents," with some solvents like ketones showing only slight coloration, indicative of minimal dissolution.[4]

Qualitative Solubility and Resistance Data

Technical data sheets from various manufacturers provide qualitative assessments of this compound's resistance to a range of organic solvents. This data is typically presented on a scale (e.g., 1-5 or 1-8, where the highest value indicates excellent resistance). The following tables summarize this information from multiple sources.

Table 1: Solvent Resistance of this compound (Scale: 1-5, where 5 = Excellent)

SolventResistance Rating
Water5
Ethanol4-5
Ethyl Acetate5
Methyl Ethyl Ketone (MEK)4-5
Mineral Spirits5
Xylene4-5
Butyl Acetate5
Benzene5
Ketone5
Oil5
n-Butanol5
Toluene4-5
Dioctyl Phthalate (DOP)3-4

Source: Data compiled from multiple technical data sheets.

Table 2: Fastness Properties of this compound (Scale: 1-8, where 8 = Excellent)

PropertyRating
Light Fastness (Full Shade)7-8
Light Fastness (Reduced Shade)6-7

Source: Data compiled from multiple technical data sheets.

Experimental Protocols

In the absence of standardized protocols for determining the quantitative solubility of pigments like this compound, the industry relies on methods that assess solvent resistance and bleeding. These tests provide a practical measure of the pigment's insolubility and stability in a given medium. The following is a detailed methodology based on ISO 787-22 and ASTM D279 for determining the resistance to bleeding.[7][8][9][10][11]

Determination of Resistance to Bleeding (Based on ISO 787-22 & ASTM D279)

1. Principle: This method evaluates the tendency of a pigment to bleed or migrate into a surrounding medium. A coating containing the pigment is prepared and then over-coated with a white paint. The degree of discoloration of the white topcoat is assessed visually.

2. Materials and Apparatus:

  • Pigment under test (this compound)

  • Agreed-upon binder/medium (e.g., a specific alkyd resin or nitrocellulose lacquer)

  • Agreed-upon solvent for the binder

  • White overcoating paint (e.g., a titanium dioxide-based paint)

  • Substrate panels (e.g., glass plates or sealed paper charts)

  • Film applicator (e.g., drawdown bar)

  • Oven for stoving (if applicable)

  • Colorimeter or spectrophotometer (for quantitative assessment, optional)

3. Procedure:

  • Preparation of the Pigmented Coating:

    • Disperse a specified amount of this compound pigment into the agreed-upon binder and solvent using a suitable dispersion method (e.g., ball mill, shaker) to achieve a uniform consistency. The pigment loading should be agreed upon by the involved parties.

  • Application of the Pigmented Coating:

    • Apply the prepared pigmented coating to the substrate panel using a film applicator to ensure a uniform film thickness.

    • Allow the coating to dry under specified conditions (e.g., air-dry for 24 hours at 23 ± 2°C or stove at a specified temperature and duration).

  • Application of the White Overcoating:

    • Apply the white overcoating paint over the dried pigmented film, ensuring complete coverage.

    • Allow the white topcoat to dry under the specified conditions.

  • Assessment of Bleeding:

    • Visually compare the color of the white topcoat over the pigmented area with the color of the white topcoat over an unpigmented area of the same substrate.

    • The degree of bleeding is rated based on a pre-defined scale (e.g., from 1 - no perceptible bleeding to 5 - severe bleeding).

    • For a more objective assessment, a colorimeter can be used to measure the color difference (ΔE*) between the stained and unstained white topcoat.

4. Reporting: The report should include the identity of the pigment, the binder and solvent used, the drying/stoving conditions, the method of assessment (visual or instrumental), and the rating of the resistance to bleeding.

Visualizations

Signaling Pathway of Carbazole Derivatives

While this compound as a pigment is chemically inert, the carbazole scaffold is present in many pharmacologically active molecules. These derivatives can interact with various cellular signaling pathways. The diagram below illustrates a generalized pathway often implicated in the anti-cancer and anti-inflammatory effects of carbazole-containing compounds.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor MAPK_Pathway MAPK Pathway (e.g., p38) Receptor->MAPK_Pathway Activation/Inhibition NFkB_Pathway NF-κB Pathway Receptor->NFkB_Pathway Activation/Inhibition PI3K_Akt_Pathway PI3K/Akt Pathway Receptor->PI3K_Akt_Pathway Activation/Inhibition Gene_Expression Gene Expression MAPK_Pathway->Gene_Expression Regulation NFkB_Pathway->Gene_Expression Regulation PI3K_Akt_Pathway->Gene_Expression Regulation Apoptosis Apoptosis Gene_Expression->Apoptosis Induces Inflammation Inflammation Gene_Expression->Inflammation Suppresses Carbazole Carbazole Derivative Carbazole->Receptor Binding

Caption: Generalized signaling pathway for bioactive carbazole derivatives.

Experimental Workflow for Pigment Characterization

The following diagram outlines a typical workflow for the characterization of an organic pigment like this compound.

G Start Pigment Sample (this compound) Dispersion Dispersion in Binder/Solvent Start->Dispersion Microscopy Microscopy (SEM/TEM) Start->Microscopy Spectroscopy Spectroscopy (FTIR, UV-Vis) Start->Spectroscopy XRD X-ray Diffraction (Crystallinity) Start->XRD Application Film Application (Drawdown) Dispersion->Application Colorimetry Colorimetric Analysis (Lab*) Application->Colorimetry Fastness Light & Weather Fastness Testing Application->Fastness Bleeding Bleeding Resistance (ASTM D279) Application->Bleeding

Caption: Experimental workflow for pigment characterization.

Conclusion

This compound (Pigment Violet 23) is a high-performance pigment characterized by its exceptional stability and very low solubility in organic solvents. While quantitative solubility data is scarce, extensive qualitative data from industry sources confirms its excellent resistance to a wide range of common organic solvents. For researchers and professionals in drug development, while the pigment itself is inert, the carbazole core structure is of significant interest. The provided information on the qualitative solubility, standardized testing protocols, and a generalized signaling pathway for carbazole derivatives offers a comprehensive technical overview relevant to both materials science and pharmaceutical research.

References

An In-depth Technical Guide to the Thermochemical Stability of Carbazole Violet (Pigment Violet 23)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbazole Violet, chemically identified as Pigment Violet 23 (PV23), is a high-performance organic pigment widely utilized across various industries for its intense violet shade and excellent fastness properties.[1] Its application in fields requiring high thermal processing, such as in plastics and coatings, necessitates a thorough understanding of its thermochemical stability.[2] This guide provides a comprehensive overview of the thermal and chemical stability of this compound, presenting key quantitative data, detailed experimental methodologies for its assessment, and visual representations of decomposition pathways and analytical workflows.

Physicochemical Properties

This compound is a dioxazine pigment with a complex polycyclic molecular structure.[1] Its chemical formula is C₃₄H₂₂Cl₂N₄O₂. A summary of its key physical and chemical resistance properties is provided in the tables below.

Table 1: General Properties of this compound
PropertyValueReference
Chemical Name8,18-dichloro-5,15-diethyl-5,15-dihydrodiindolo[3,2-b:3',2'-m]triphenodioxazine-
C.I. NamePigment Violet 23[3]
CAS Number6358-30-1[3]
Molecular Weight589.47 g/mol [4]
Table 2: Chemical Resistance and Fastness Properties of this compound
PropertyRating (1-5 scale, 5=Excellent)Reference
MEK5[3]
Ethanol4-5[3]
Water5[3]
Ethyl Acetate5[3]
Mineral Spirits5[3]
Acid5[3]
Xylene4-5[3]
Alkali5[3]
Lightfastness (Masstone, 1-8 scale, 8=Excellent)8[3]
Lightfastness (Tint 1:10, 1-8 scale, 8=Excellent)7-8[3]

Thermochemical Stability Analysis

The thermal stability of this compound is a critical parameter for its application in high-temperature processes. The primary techniques used to evaluate this are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Quantitative Thermal Analysis Data

The following tables summarize the key quantitative data obtained from TGA and DSC analyses of this compound.

AtmosphereDecomposition StagesTemperature Range (°C)ObservationsReference
Nitrogen (N₂)2320-440 (Stage 1)-[3]
460-740 (Stage 2)-[3]
Air3280-390 (Stage 1)Decomposition of ethyl group and chlorine[3]
390-505 (Subsequent Stages)Further decomposition of the molecule[3]
Thermal EventTemperature (°C)Enthalpy (kJ/kg)Reference
Decomposition17040[5]
Decomposition295310[5]
Experimental Protocols

Detailed methodologies for the thermal analysis of this compound are crucial for reproducible and comparable results.

This protocol is based on standard methods for the thermal analysis of organic pigments.

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: A small sample of this compound powder (typically 5-10 mg) is accurately weighed and placed in an inert sample pan (e.g., alumina or platinum).

  • Atmosphere: The analysis is conducted under a controlled atmosphere, typically dry nitrogen or air, with a constant flow rate (e.g., 20-50 mL/min).

  • Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min).

  • Data Acquisition: The instrument records the sample weight as a function of temperature. The resulting data is plotted as a thermogram (weight % vs. temperature). The derivative of this curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

This protocol follows standard procedures for determining thermal transitions in chemical substances.

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: A small, accurately weighed sample of this compound (typically 2-5 mg) is encapsulated in an aluminum pan. An empty, sealed aluminum pan is used as a reference.

  • Atmosphere: The analysis is performed under a purge of inert gas, such as nitrogen, at a constant flow rate.

  • Heating Program: The sample and reference are subjected to a controlled temperature program, which may include heating, cooling, and isothermal segments. A typical heating rate is 10°C/min.

  • Data Acquisition: The instrument measures the difference in heat flow between the sample and the reference as a function of temperature. Endothermic and exothermic events, such as melting and decomposition, are recorded as peaks on the DSC curve.

Degradation Pathways and Analysis

Understanding the degradation pathways of this compound is essential for predicting its long-term stability and for identifying potential degradation products.

Proposed Thermal Decomposition Pathway

Based on the TGA data indicating the initial loss of ethyl groups and chlorine in an air atmosphere, a simplified initial degradation pathway can be proposed.[3] The cleavage of the N-ethyl bonds and the C-Cl bonds are likely the initial steps in the thermal decomposition process.

G PV23 This compound (PV23) C₃₄H₂₂Cl₂N₄O₂ Heat Heat (≥ 280°C in Air) Intermediates Unstable Intermediates + Ethyl Radicals + Chlorine Radicals Heat->Intermediates Initial Decomposition Products Further Degradation Products (e.g., smaller aromatic fragments, COx, NOx) Intermediates->Products Further Fragmentation

Caption: Proposed initial thermal decomposition pathway of this compound.

Analysis of Degradation Products

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is a powerful technique for identifying the volatile and semi-volatile products of thermal decomposition.[6][7]

The following diagram illustrates a typical workflow for the analysis of this compound's thermal degradation products.

G cluster_0 Sample Preparation & Pyrolysis cluster_1 Separation & Detection cluster_2 Data Analysis Sample This compound Sample Pyrolyzer Pyrolyzer (High Temperature) Sample->Pyrolyzer GC Gas Chromatograph (Separation of Products) Pyrolyzer->GC Transfer of Pyrolyzates MS Mass Spectrometer (Detection & Identification) GC->MS Data Mass Spectra Data MS->Data Identification Identification of Degradation Products Data->Identification Library Spectral Library (e.g., NIST) Library->Identification

Caption: Workflow for Py-GC-MS analysis of thermal degradation products.

Conclusion

This compound (Pigment Violet 23) exhibits good overall thermochemical stability, making it suitable for a wide range of applications. Quantitative thermal analysis by TGA and DSC provides specific temperature ranges for its decomposition. The initial degradation in an air atmosphere appears to involve the cleavage of the ethyl groups and chlorine atoms from the core structure. For applications requiring processing at elevated temperatures, it is crucial to consider the onset of decomposition to prevent color shifts and degradation of material properties. Further research utilizing techniques such as Py-GC-MS would be beneficial to fully elucidate the complex degradation pathways and identify all resulting products, providing a more complete understanding of the thermochemical behavior of this important pigment.

References

An In-depth Technical Guide to the Graebe-Ullmann Synthesis of Carbazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Graebe-Ullmann synthesis is a classic and enduring method for the preparation of carbazoles, a class of nitrogen-containing heterocyclic compounds. Carbazoles and their derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties. This technical guide provides a comprehensive overview of the Graebe-Ullmann synthesis, including its mechanism, detailed experimental protocols, and a summary of quantitative data for the synthesis of various carbazole derivatives.

Reaction Mechanism and Workflow

The Graebe-Ullmann synthesis proceeds via a two-step process. The first step involves the diazotization of a 2-aminodiphenylamine derivative with nitrous acid (HNO₂) to form a stable 1-aryl-1,2,3-benzotriazole intermediate. In the second step, this intermediate is subjected to thermal decomposition, which leads to the extrusion of molecular nitrogen and subsequent cyclization to afford the corresponding carbazole derivative.

The mechanism of the thermal decomposition is believed to involve the formation of a reactive intermediate, which is often depicted as a diradical or a carbene. This intermediate then undergoes an intramolecular cyclization to form the stable carbazole ring system.

Below are Graphviz diagrams illustrating the reaction mechanism and a general experimental workflow for the Graebe-Ullmann synthesis.

Graebe_Ullmann_Mechanism cluster_step1 Step 1: Formation of 1-Aryl-1,2,3-benzotriazole cluster_step2 Step 2: Thermal Decomposition and Cyclization 2-Aminodiphenylamine 2-Aminodiphenylamine Benzotriazole_Intermediate 1-Aryl-1,2,3-benzotriazole 2-Aminodiphenylamine->Benzotriazole_Intermediate Diazotization Nitrous_Acid HNO2 Nitrous_Acid->Benzotriazole_Intermediate Benzotriazole_Intermediate_2 1-Aryl-1,2,3-benzotriazole Reactive_Intermediate Diradical/Carbene Intermediate Benzotriazole_Intermediate_2->Reactive_Intermediate Heat (Δ) Carbazole Carbazole Reactive_Intermediate->Carbazole Intramolecular Cyclization Nitrogen_Gas N2 Reactive_Intermediate->Nitrogen_Gas Extrusion

Caption: Reaction mechanism of the Graebe-Ullmann synthesis.

Experimental_Workflow Start Start Synthesis_of_2_Aminodiphenylamine Synthesis of 2-Aminodiphenylamine Derivative Start->Synthesis_of_2_Aminodiphenylamine Diazotization Diazotization with NaNO2/Acid to form 1-Aryl-1,2,3-benzotriazole Synthesis_of_2_Aminodiphenylamine->Diazotization Isolation_Purification_1 Isolation and Purification of Benzotriazole Intermediate Diazotization->Isolation_Purification_1 Thermal_Decomposition Thermal Decomposition of Benzotriazole Isolation_Purification_1->Thermal_Decomposition Isolation_Purification_2 Isolation and Purification of Carbazole Product Thermal_Decomposition->Isolation_Purification_2 Characterization Spectroscopic Characterization (NMR, IR, MS) Isolation_Purification_2->Characterization End End Characterization->End

Caption: General experimental workflow for the Graebe-Ullmann synthesis.

Quantitative Data Summary

The following table summarizes quantitative data from various literature sources for the Graebe-Ullmann synthesis of different carbazole and carboline derivatives.

Starting MaterialProductReaction Conditions (Decomposition Step)Yield (%)Reference
1-(p-Tolyl)-1H-1,2,3-benzotriazole8-Methyl-γ-carbolinePPA, 220°C, 5–10 min58[1]
1-(p-Tolyl)-1H-1,2,3-benzotriazole8-Methyl-γ-carbolineParaffin, 350°C, 10 min, Ar atm44[1]
1-(p-Tolyl)-1H-1,2,3-benzotriazole8-Methyl-γ-carbolinePPA, MW 170 W, 5 min67[1]
1-(p-Tolyl)-1H-triazolo[4,5-c]pyridine8-Methyl-γ-carbolinePPA, 250°C, 5–10 min66[1]
1-(p-Tolyl)-1H-triazolo[4,5-c]pyridine8-Methyl-γ-carbolineParaffin, 370°C, 10 min, Ar atm48[1]
1-(p-Tolyl)-1H-triazolo[4,5-c]pyridine8-Methyl-γ-carbolinePPA, MW 170 W, 5 min72[1]
2-Amino-2',4-dinitrodiphenylamine3,6-DinitrocarbazoleNot specifiedNot specified[2]

PPA: Polyphosphoric acid; MW: Microwave irradiation.

Experimental Protocols

This section provides detailed experimental protocols for key steps in the Graebe-Ullmann synthesis, based on procedures reported in the scientific literature.

Protocol 1: Synthesis of 3,6-Dinitrocarbazole by Nitration of Carbazole

This protocol describes the synthesis of 3,6-dinitrocarbazole by the direct nitration of carbazole, which is a common method for preparing this derivative.

Materials:

  • Carbazole (0.02 M)

  • Glacial acetic acid (0.08 M)

  • Concentrated sulfuric acid (0.15 M)

  • Concentrated nitric acid (0.02 M)

  • Crushed ice

  • Chloroform (for recrystallization)

Procedure:

  • Dissolve carbazole (0.02 M) in glacial acetic acid (0.08 M) in a flask. Gentle warming may be necessary to achieve complete dissolution.[3]

  • To the solution, add concentrated sulfuric acid (0.15 M) with vigorous stirring.[3]

  • Immerse the flask in an ice bath and cool the mixture to 3°C.[3]

  • Prepare a pre-cooled mixture of concentrated nitric acid (0.02 M) and concentrated sulfuric acid (0.01 M).[3]

  • Add the pre-cooled nitrating mixture dropwise to the carbazole solution from a dropping funnel with vigorous stirring. Ensure the temperature does not rise above 10°C during the addition.[3]

  • After the addition is complete, allow the reaction mixture to stand at room temperature for 30 minutes.[3]

  • Pour the contents of the flask into 150 g of crushed ice. A precipitate of 3,6-dinitrocarbazole will form.[3]

  • Filter the precipitate and wash it thoroughly with water.[3]

  • Recrystallize the crude product from chloroform to obtain pure 3,6-dinitrocarbazole.[3]

Protocol 2: General Procedure for the N-Arylation of Amines with Aryl Halides (A key step in preparing the 2-aminodiphenylamine precursor)

This protocol outlines a general method for the synthesis of N-arylated amines, which are the precursors to the 2-aminodiphenylamine derivatives needed for the Graebe-Ullmann synthesis.

Materials:

  • Amine (1.2 mmol)

  • Aryl halide (1 mmol)

  • Deep Eutectic Solvent (DES, 20%)

  • Cold water

  • Ethanol (for recrystallization)

Procedure:

  • Dissolve the amine (1.2 mmol) in 20% DES.[2]

  • Add the aryl halide (1 mmol) to the solution at room temperature and stir.[2]

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[2]

  • Upon completion of the reaction, add cold water to the reaction mixture.[2]

  • Filter the precipitated solid and recrystallize it from ethanol to obtain the pure N-arylated amine.[2]

Conclusion

The Graebe-Ullmann synthesis remains a valuable and versatile tool for the construction of the carbazole framework. Its applicability to a range of substituted precursors allows for the synthesis of a diverse library of carbazole derivatives with potential applications in drug discovery and materials science. This guide has provided a detailed overview of the reaction, including its mechanism, practical experimental procedures, and a compilation of quantitative data to aid researchers in the successful application of this important synthetic methodology. Further research into optimizing reaction conditions, particularly through the use of microwave irradiation, continues to enhance the efficiency and utility of the Graebe-Ullmann synthesis.

References

An In-Depth Technical Guide to the Bucherer Carbazole Synthesis Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Bucherer carbazole synthesis, a cornerstone in heterocyclic chemistry, offers a direct and efficient pathway to construct the carbazole framework. This reaction, named after German chemist Hans Theodor Bucherer, involves the condensation of a naphthol with an arylhydrazine in the presence of sodium bisulfite.[1][2] This technical guide provides a comprehensive overview of the Bucherer carbazole synthesis, including its mechanism, detailed experimental protocols, quantitative data, and its relevance in the synthesis of biologically active compounds.

Core Reaction and Mechanism

The Bucherer carbazole synthesis is a variation of the more general Bucherer reaction, which is the reversible conversion of a naphthol to a naphthylamine in the presence of an amine and sodium bisulfite.[3][4] In the carbazole synthesis, an arylhydrazine acts as the amine component, leading to the formation of a carbazole ring system.

The reaction proceeds differently depending on the starting naphthol isomer:

  • α-Naphthol reacts with an arylhydrazine to yield a 1,2-benzocarbazole (benzo[a]carbazole).

  • β-Naphthol reacts with an arylhydrazine to yield a 3,4-benzocarbazole (benzo[c]carbazole).

The mechanism of the Bucherer carbazole synthesis is analogous to the Fischer indole synthesis and involves several key steps. The reaction is initiated by the addition of sodium bisulfite to the naphthol.[5]

A proposed mechanism for the reaction is as follows:

  • Addition of Bisulfite: In an aqueous medium, sodium bisulfite adds to the naphthol, forming a tetralone-sulfonic acid intermediate. This proceeds via an addition-elimination mechanism where the hydroxyl group is replaced by a sulfite group.[1][5]

  • Formation of Hydrazone: The arylhydrazine then reacts with the keto-form of the tetralone-sulfonic acid to form a phenylhydrazone-sulfonic acid.[5]

  • Cyclization and Aromatization: Under the influence of acid, this intermediate undergoes cyclization, followed by the elimination of sulfurous acid and ammonia, to yield the final benzocarbazole product.[5]

Quantitative Data

Starting NaphtholArylhydrazineProductReported Yield (%)
α-NaphtholPhenylhydrazine1,2-BenzocarbazoleModerate to Good
β-NaphtholPhenylhydrazine3,4-BenzocarbazoleModerate to Good
Substituted NaphtholsSubstituted ArylhydrazinesSubstituted BenzocarbazolesVariable

Note: "Moderate to Good" yields are described in foundational literature without specific percentages. The yield is highly dependent on the optimization of reaction conditions.

Experimental Protocols

Below are generalized experimental protocols for the synthesis of 1,2-benzocarbazole and 3,4-benzocarbazole based on the principles of the Bucherer carbazole synthesis.

Experiment 1: Synthesis of 1,2-Benzocarbazole from α-Naphthol

Materials:

  • α-Naphthol

  • Phenylhydrazine

  • Sodium bisulfite (NaHSO₃)

  • Water

  • Ethanol

  • Hydrochloric acid (HCl)

  • Activated charcoal

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, a mixture of α-naphthol (1 molar equivalent) and a concentrated aqueous solution of sodium bisulfite (2.5 molar equivalents) is prepared.

  • Addition of Phenylhydrazine: Phenylhydrazine (1.1 molar equivalents) is added to the mixture.

  • Reflux: The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours with constant stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Acidification: After cooling to room temperature, the mixture is acidified with concentrated hydrochloric acid. This facilitates the cyclization and precipitation of the product.

  • Isolation: The precipitated crude 1,2-benzocarbazole is collected by vacuum filtration and washed with cold water.

  • Purification: The crude product is recrystallized from ethanol. If the product is colored, activated charcoal can be added to the hot ethanolic solution, followed by hot filtration and crystallization.[6] The purified crystals are dried under vacuum.

Experiment 2: Synthesis of 3,4-Benzocarbazole from β-Naphthol

Materials:

  • β-Naphthol

  • Phenylhydrazine

  • Sodium bisulfite (NaHSO₃)

  • Water

  • Ethanol

  • Hydrochloric acid (HCl)

  • Activated charcoal

Procedure:

  • Reaction Setup: A mixture of β-naphthol (1 molar equivalent) and a saturated aqueous solution of sodium bisulfite (2.5 molar equivalents) is placed in a round-bottom flask fitted with a reflux condenser.

  • Addition of Phenylhydrazine: Phenylhydrazine (1.1 molar equivalents) is added to the flask.

  • Reflux: The mixture is heated to reflux for 6-8 hours with vigorous stirring. TLC can be used to monitor the reaction's completion.

  • Acidification and Cyclization: The reaction mixture is cooled and then acidified with concentrated hydrochloric acid to induce cyclization and precipitation of the crude product.

  • Workup: The solid precipitate is isolated by vacuum filtration and washed thoroughly with water.

  • Purification: The crude 3,4-benzocarbazole is purified by recrystallization from a suitable solvent such as ethanol or acetic acid, potentially with the use of activated charcoal for decolorization.[6] The final product is dried in a vacuum oven.

Mandatory Visualizations

Reaction Pathway Diagram

Bucherer_Carbazole_Synthesis cluster_alpha Synthesis of 1,2-Benzocarbazole cluster_beta Synthesis of 3,4-Benzocarbazole alpha-Naphthol alpha-Naphthol 1,2-Benzocarbazole 1,2-Benzocarbazole alpha-Naphthol->1,2-Benzocarbazole  Phenylhydrazine,  NaHSO₃, H₂O, Δ beta-Naphthol beta-Naphthol 3,4-Benzocarbazole 3,4-Benzocarbazole beta-Naphthol->3,4-Benzocarbazole  Phenylhydrazine,  NaHSO₃, H₂O, Δ

General reaction scheme for the Bucherer carbazole synthesis.
Experimental Workflow Diagram

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Analysis start Reactants: Naphthol, Phenylhydrazine, NaHSO₃, Water reflux Reflux (4-8 hours) start->reflux acidify Acidification (HCl) reflux->acidify filter1 Vacuum Filtration acidify->filter1 wash Wash with Water filter1->wash recrystallize Recrystallization (Ethanol/Acetic Acid) wash->recrystallize decolorize Decolorization (Activated Charcoal, optional) recrystallize->decolorize filter2 Vacuum Filtration decolorize->filter2 dry Drying under Vacuum filter2->dry final_product Purified Benzocarbazole dry->final_product characterization Characterization: TLC, Melting Point, NMR, IR final_product->characterization

General experimental workflow for Bucherer carbazole synthesis.

Applications in Drug Development and Biological Activity

Carbazole and its derivatives, including benzocarbazoles, are of significant interest in medicinal chemistry due to their wide range of biological activities.[7] These compounds have been reported to exhibit antimicrobial, anti-inflammatory, antioxidant, and, most notably, anticancer properties.[7][8]

While a specific blockbuster drug synthesized via the Bucherer carbazole synthesis is not prominent in the current pharmaceutical market, the benzocarbazole scaffold itself is a key pharmacophore. The anticancer activity of carbazole derivatives is often attributed to their ability to intercalate with DNA, inhibit topoisomerase enzymes, and modulate various signaling pathways involved in cell proliferation, survival, and apoptosis.

Potential Signaling Pathways Targeted by Benzocarbazole Derivatives

Although the precise mechanisms for unsubstituted benzocarbazoles are not as extensively studied as more complex carbazole alkaloids, based on the known targets of other carbazole compounds, potential signaling pathways that could be affected by benzocarbazoles include:

  • MAPK/ERK Pathway: This pathway is crucial for cell proliferation and is often dysregulated in cancer. Some carbazole derivatives have been shown to inhibit components of this pathway.

  • PI3K/Akt/mTOR Pathway: This is a key survival pathway for cancer cells, and its inhibition can lead to apoptosis.

  • STAT3 Pathway: Signal transducer and activator of transcription 3 (STAT3) is a transcription factor that promotes tumor growth and is a target for some anticancer agents.

Signaling_Pathway cluster_pathway Potential Anticancer Mechanisms of Benzocarbazoles cluster_cellular Cellular Effects cluster_signaling Signaling Pathway Modulation Benzocarbazole Benzocarbazole DNA_Intercalation DNA Intercalation Benzocarbazole->DNA_Intercalation Topo_Inhibition Topoisomerase Inhibition Benzocarbazole->Topo_Inhibition MAPK_ERK MAPK/ERK Pathway Benzocarbazole->MAPK_ERK Inhibition PI3K_Akt PI3K/Akt/mTOR Pathway Benzocarbazole->PI3K_Akt Inhibition STAT3 STAT3 Pathway Benzocarbazole->STAT3 Inhibition Apoptosis Induction of Apoptosis DNA_Intercalation->Apoptosis Topo_Inhibition->Apoptosis MAPK_ERK->Apoptosis PI3K_Akt->Apoptosis STAT3->Apoptosis

Potential signaling pathways targeted by benzocarbazole derivatives.

Conclusion

The Bucherer carbazole synthesis remains a valuable and historically significant method for the preparation of benzocarbazole scaffolds. Its straightforward procedure and readily available starting materials make it an attractive route for accessing these important heterocyclic compounds. For researchers and professionals in drug development, understanding this synthesis provides a foundational tool for the creation of novel carbazole derivatives with potential therapeutic applications. Further exploration and optimization of this reaction with a wider range of substrates could lead to the discovery of new biologically active molecules.

References

Vibrational Mode Analysis of N-Substituted Carbazoles: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Carbazole and its derivatives are a significant class of nitrogen-containing heterocyclic aromatic compounds. Their unique photophysical and electronic properties have led to their extensive use in the development of organic light-emitting diodes (OLEDs), solar cells, and as key structural motifs in pharmacologically active molecules. The substitution at the nitrogen atom (N-substitution) of the carbazole ring is a common strategy to modulate these properties for specific applications.

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, provides a powerful, non-destructive method for characterizing the structural features of these molecules. When coupled with computational methods like Density Functional Theory (DFT), a detailed and precise analysis of the vibrational modes can be achieved. This technical guide provides an in-depth overview of the methodologies used for the vibrational analysis of N-substituted carbazoles, aimed at researchers, scientists, and professionals in materials science and drug development.

Core Principles of Vibrational Analysis

The vibrational spectrum of a molecule is a unique fingerprint determined by its structure, bond strengths, and atomic masses. For non-linear molecules, the number of fundamental vibrational modes is given by 3N-6, where N is the number of atoms[1]. These modes, which include stretching, bending, rocking, wagging, and twisting, can be probed using IR and Raman spectroscopy.

  • FTIR Spectroscopy : Detects vibrational modes that result in a change in the molecule's net dipole moment. It is particularly sensitive to polar functional groups.

  • Raman Spectroscopy : Detects vibrational modes that cause a change in the polarizability of the molecule's electron cloud. It is highly effective for analyzing non-polar bonds and symmetric vibrations.

A combined experimental-computational approach is often essential for the accurate interpretation and assignment of the vibrational spectra of complex molecules like N-substituted carbazoles[2].

Experimental Protocols

Detailed and consistent experimental procedures are critical for obtaining high-quality, reproducible vibrational spectra.

Fourier-Transform Infrared (FTIR) Spectroscopy Protocol

This protocol describes the analysis of solid samples using the KBr (potassium bromide) pellet technique.

  • Sample Preparation :

    • Thoroughly dry analytical grade KBr powder in an oven at ~110°C for several hours to remove moisture.

    • Weigh approximately 1-2 mg of the N-substituted carbazole sample and 100-200 mg of the dried KBr.

    • Grind the sample and KBr together in an agate mortar and pestle until a fine, homogeneous powder is obtained. The fine particle size is crucial to minimize light scattering.

  • Pellet Formation :

    • Transfer a portion of the mixture into a pellet-forming die.

    • Place the die under a hydraulic press and apply a pressure of 7-10 tons for several minutes to form a transparent or semi-transparent pellet.

  • Data Acquisition :

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.

    • Acquire the sample spectrum, typically in the range of 4000–400 cm⁻¹[3]. A resolution of 4 cm⁻¹ is generally sufficient. Co-add multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio.

  • Data Processing :

    • Perform baseline correction and atmospheric compensation using the spectrometer's software.

    • Identify and label the peak frequencies (in cm⁻¹) for analysis.

Raman Spectroscopy Protocol
  • Sample Preparation :

    • Place a small amount of the solid N-substituted carbazole sample directly onto a microscope slide or into a capillary tube.

  • Data Acquisition :

    • Position the sample under the objective of the Raman microscope.

    • Select an appropriate laser excitation wavelength (e.g., 532 nm, 633 nm, or 785 nm). The choice of laser may be critical to avoid fluorescence from the sample.

    • Focus the laser on the sample and adjust the laser power and exposure time to obtain a strong signal without causing sample degradation.

    • Collect the Raman spectrum over a desired spectral range (e.g., 3500–100 cm⁻¹).

  • Data Processing :

    • Perform cosmic ray removal and baseline correction using the instrument's software.

    • Identify and label the Raman shift positions for all significant peaks.

Computational Vibrational Analysis

DFT calculations are instrumental in assigning the experimentally observed vibrational bands to specific molecular motions.

Computational Workflow

The analysis typically involves geometry optimization followed by frequency calculations using quantum chemistry software like Gaussian.[4] The hybrid functional B3LYP and basis sets like 6-311++G(d,p) are commonly employed for this purpose[3][5].

  • Structure Optimization : An initial molecular geometry of the N-substituted carbazole is created. This structure is then optimized to find its lowest energy conformation.

  • Frequency Calculation : A harmonic vibrational frequency analysis is performed on the optimized geometry. This calculation yields the theoretical vibrational frequencies and the corresponding atomic displacements for each mode (normal modes).

  • Frequency Scaling : Calculated harmonic frequencies are systematically higher than experimental ones due to the neglect of anharmonicity and basis set imperfections. Therefore, they are uniformly scaled by a factor, typically between 0.95 and 0.98, to improve agreement with experimental data.[2]

  • Mode Assignment : The scaled theoretical frequencies are compared with the experimental FTIR and Raman spectra. The visualization of the calculated atomic displacements allows for the unambiguous assignment of each band to a specific vibrational motion (e.g., C-H stretch, ring deformation).

G cluster_comp Computational Workflow mol_build 1. Build Initial Molecular Structure geom_opt 2. Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) mol_build->geom_opt freq_calc 3. Harmonic Frequency Calculation geom_opt->freq_calc scaling 4. Scale Frequencies (Scaling Factor ~0.96) freq_calc->scaling visualize 5. Visualize Vibrational Modes & Assign scaling->visualize

Caption: General workflow for computational vibrational analysis using DFT.

Data Presentation and Interpretation

A systematic comparison between experimental and computational results is key to a robust analysis. The data is best presented in tables that correlate vibrational modes with their frequencies.

Vibrational Mode Assignment for Carbazole

The parent carbazole molecule serves as a reference. Key vibrational bands are summarized below.

Vibrational ModeAssignmentTypical Experimental Frequency (cm⁻¹)
N-H StretchStretching of the N-H bond~3425
Aromatic C-H StretchStretching of C-H bonds on rings3100–3000
Aromatic C=C Ring StretchIn-plane stretching of C=C bonds1600–1450
C-N StretchStretching of the C-N bonds1340–1250
Aromatic C-H Out-of-Plane BendBending of C-H bonds900–700
Impact of N-Substitution

Substituting the hydrogen on the carbazole nitrogen with groups like alkyl (e.g., -CH₃, -C₂H₅) or aryl (e.g., -C₆H₅) moieties introduces new vibrational modes and shifts existing ones.

  • Disappearance of N-H Modes : The N-H stretching and bending modes disappear upon substitution.

  • Appearance of Substituent Modes : New bands corresponding to the substituent appear (e.g., C-H stretching and bending modes for alkyl groups).

  • Shifts in Ring Modes : The electronic effect of the substituent can slightly alter the electron density in the carbazole ring system, leading to small but measurable shifts in the C=C and C-N stretching frequencies.

The diagram below illustrates the synergy between experimental and theoretical approaches.

G cluster_exp Experimental Analysis cluster_theory Theoretical Analysis (DFT) exp_ftir FTIR Spectrum correlation Correlation & Comparison exp_ftir->correlation exp_raman Raman Spectrum exp_raman->correlation calc_freq Calculated Frequencies (Harmonic) scaled_freq Scaled Frequencies calc_freq->scaled_freq scaled_freq->correlation calc_modes Calculated Vibrational Modes (Animations) assignment Final Vibrational Mode Assignment calc_modes->assignment correlation->assignment

Caption: Correlation between experimental and theoretical vibrational data.

Comparative Data for N-Substituted Carbazoles

The following table summarizes typical vibrational frequency ranges for key modes in different N-substituted carbazoles, based on findings from combined experimental and computational studies[2][6].

Vibrational ModeCarbazole (cm⁻¹)9-Methylcarbazole (cm⁻¹)9-Phenylcarbazole (cm⁻¹)Assignment Notes
N-H Stretch~3425--Band absent in N-substituted derivatives.
Aromatic C-H Stretch3050-30803050-30803050-3085Largely unaffected by substitution. Phenyl group adds its own C-H stretches.
Aliphatic C-H Stretch-2920-2980-Symmetric and asymmetric stretching of the methyl group.
Aromatic C=C Ring Stretch1600, 1485, 14501598, 1480, 14551595, 1490, 1452Minor shifts indicate electronic coupling between the substituent and the carbazole rings.
C-N Stretch~1330~1335~1320The position of this mode is sensitive to the nature of the N-substituent.
C-H Out-of-Plane Bend~750~745~750, ~695The phenyl substituent introduces additional characteristic out-of-plane bending modes.

Conclusion

The vibrational mode analysis of N-substituted carbazoles is a multifaceted task that benefits immensely from a combined experimental and theoretical approach. FTIR and Raman spectroscopy provide the necessary experimental data, while DFT calculations offer the detailed insight required for accurate band assignment. This guide outlines the standard protocols and interpretive framework necessary for researchers to effectively characterize these important molecules, enabling a deeper understanding of their structure-property relationships for advanced applications in materials science and medicinal chemistry.

References

An In-depth Technical Guide to Hirshfeld Surface Analysis of Nitro-Phenyl-Carbazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Hirshfeld surface analysis as a powerful tool for elucidating intermolecular interactions in nitro-phenyl-carbazole derivatives. These compounds are of significant interest in materials science and drug development due to their unique photophysical and electronic properties, which are heavily influenced by their crystal packing. This document details the theoretical underpinnings of Hirshfeld surface analysis, provides a step-by-step experimental protocol for its implementation using the CrystalExplorer software, and presents a comparative analysis of the intermolecular contacts in two distinct nitro-phenyl-carbazole derivatives. The quantitative data, presented in clear tabular format, alongside visual representations of the analysis, offers researchers a robust framework for understanding and predicting the solid-state behavior of this important class of molecules.

Introduction to Hirshfeld Surface Analysis

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions in molecular crystals.[1][2] The Hirshfeld surface is a three-dimensional boundary of a molecule in a crystal, defined by the points where the contribution to the electron density from the molecule is equal to the contribution from all other molecules in the crystal.[1] This surface provides a unique and insightful way to explore the molecular environment and the nature of crystal packing.

Several key properties are mapped onto the Hirshfeld surface to facilitate the analysis of intermolecular contacts:

  • d_norm (Normalized Contact Distance): This is the most commonly used property. It is a normalized distance that combines d_i (the distance from the surface to the nearest nucleus inside the surface) and d_e (the distance from the surface to the nearest nucleus outside the surface). The d_norm surface is colored to highlight different types of contacts:

    • Red regions: Indicate contacts shorter than the van der Waals radii, representing strong interactions such as hydrogen bonds.

    • White regions: Represent contacts approximately equal to the van der Waals radii.

    • Blue regions: Indicate contacts longer than the van der Waals radii, representing weaker interactions.[3]

  • Shape Index and Curvedness: These properties provide information about the shape of the surface. The shape index can identify complementary "hollows" and "bumps" that are characteristic of π-π stacking interactions. Curvedness helps to identify flat regions of the surface that are also indicative of planar stacking.

  • 2D Fingerprint Plots: These are two-dimensional histograms of d_i versus d_e, which summarize all the intermolecular contacts on the Hirshfeld surface.[2] Each point on the plot represents a specific (d_i, d_e) pair, and the color of the point indicates the relative frequency of that contact. Decomposing the fingerprint plot allows for the quantification of the percentage contribution of different types of intermolecular contacts to the overall crystal packing.[4]

Experimental Protocols

The following protocol outlines the steps for performing a Hirshfeld surface analysis using the CrystalExplorer software. This guide assumes that a crystallographic information file (CIF) for the nitro-phenyl-carbazole derivative of interest has been obtained from single-crystal X-ray diffraction.

Software Requirements
  • CrystalExplorer: A software package for the visualization and analysis of crystal structures. The latest version can be downloaded from the official website.[4]

Step-by-Step Procedure
  • Importing the Crystal Structure:

    • Launch the CrystalExplorer application.

    • Go to File > Open and select the CIF file of the nitro-phenyl-carbazole derivative.

    • The crystal structure will be displayed in the main window.

  • Generating the Hirshfeld Surface:

    • Select the molecule of interest by clicking on any of its atoms. The entire molecule should be highlighted.

    • Click on the "Generate Hirshfeld Surface" icon in the toolbar.

    • In the "Surface Generation" dialog box, ensure that "Hirshfeld" is selected as the surface type.

    • Set the "Resolution" to "High (Standard)" for accurate results.

    • Click "OK" to generate the Hirshfeld surface.

  • Visualizing Surface Properties:

    • In the "Surfaces" panel, the generated Hirshfeld surface will be listed.

    • To map a property onto the surface, select the surface and use the dropdown menu in the "Property" section of the control panel.

    • Select "d_norm" to visualize the normalized contact distances. The surface will be colored according to the strength of the intermolecular contacts.

    • Similarly, you can visualize other properties like "Shape Index" and "Curvedness".

  • Generating 2D Fingerprint Plots:

    • With the Hirshfeld surface selected, click on the "2D Fingerprint" icon in the toolbar.

    • The full fingerprint plot will be displayed in a new window. This plot represents all intermolecular contacts.

  • Decomposing and Quantifying Intermolecular Contacts:

    • In the "Fingerprint" window, use the "Decompose" option to separate the contributions of different atom-pair contacts.

    • Select the desired elements for the internal and external atoms to isolate specific interactions (e.g., O...H, C...H, H...H).

    • The percentage contribution of each contact to the total Hirshfeld surface area will be displayed.[4] This quantitative data is crucial for comparing the packing of different crystal structures.

Data Presentation: Comparative Analysis of Nitro-Phenyl-Carbazole Derivatives

To illustrate the utility of Hirshfeld surface analysis, this section presents a comparative analysis of the intermolecular contacts in two nitro-phenyl-carbazole derivatives. The quantitative data, summarized in the tables below, highlights the influence of different substitution patterns on the crystal packing.

Case Study 1: 2-nitro-3-phenyl-9H-carbazole

The Hirshfeld surface analysis of 2-nitro-3-phenyl-9H-carbazole reveals the following distribution of intermolecular contacts:[5]

Intermolecular ContactContribution (%)
H···H36.3
C···H/H···C30.2
O···H/H···O24.0
N···H/H···N0.9
Case Study 2: Ethyl 9-(benzenesulfonyl)-2-(4-fluoro-2-nitrophenyl)-6-methoxy-9H-carbazole-3-carboxylate

For this more complex derivative, the intermolecular contacts are distributed as follows:[3]

Intermolecular ContactContribution (%)
H···H31.0
O···H/H···O31.0
C···H/H···C18.9
F···H/H···F6.3
C···C4.9
C···O/O···C3.4
N···H/H···N2.3
C···F/F···C0.6

Visualization of Concepts and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and workflows in Hirshfeld surface analysis.

Hirshfeld_Concept cluster_input Input Data cluster_analysis Hirshfeld Surface Analysis cluster_output Outputs CIF Crystallographic Information File (CIF) HS Generate Hirshfeld Surface CIF->HS Map Map Properties (d_norm, Shape Index) HS->Map FP Generate 2D Fingerprint Plot HS->FP Vis 3D Visualization of Intermolecular Interactions Map->Vis Decompose Decompose Fingerprint Plot FP->Decompose Quant Quantitative Contribution of Contacts (%) Decompose->Quant

Workflow of Hirshfeld Surface Analysis.

d_norm_interpretation cluster_colors Color Interpretation cluster_interactions Interaction Strength d_norm d_norm Surface Red Red Regions d_norm->Red Contacts < vdW radii White White Regions d_norm->White Contacts ≈ vdW radii Blue Blue Regions d_norm->Blue Contacts > vdW radii Strong Strong Interactions (e.g., Hydrogen Bonds) Red->Strong VdW van der Waals Contacts White->VdW Weak Weak Interactions Blue->Weak fingerprint_plot cluster_features Key Features cluster_interpretation Interaction Types FP 2D Fingerprint Plot (di vs de) Spikes Sharp Spikes FP->Spikes Wings Symmetrical Wings FP->Wings Central Central Diagonal Region FP->Central HBonds Strong H-Bonds (e.g., O-H···O) Spikes->HBonds CH_pi C-H···π Interactions Wings->CH_pi HH H···H Contacts Central->HH

References

Methodological & Application

Application Notes and Protocols for Carbazole Violet in Organic Light-Emitting Diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Abstract

Carbazole and its derivatives are a critical class of materials in organic electronics, renowned for their robust thermal stability, excellent hole-transporting capabilities, and a wide energy gap that can be readily tuned.[1][2][3][4] These properties make them exceptionally versatile for use in Organic Light-Emitting Diodes (OLEDs). This document provides detailed application notes on the use of carbazole-based materials for violet and deep-blue emission in OLEDs. It includes a summary of performance data, detailed experimental protocols for device fabrication and characterization, and graphical representations of device structures and operational principles.

Introduction to Carbazole Derivatives in OLEDs

Carbazole is an electron-rich aromatic heterocyclic compound that serves as a fundamental building block for a wide array of functional organic materials.[1][2] Its rigid, planar structure and high triplet energy make it an ideal candidate for high-performance OLEDs.[5] Carbazole derivatives are multifunctional and can be employed in various layers of an OLED stack, including:

  • Host Materials: In phosphorescent OLEDs (PhOLEDs), carbazole-based hosts are used to disperse guest emitter molecules, preventing concentration quenching and facilitating efficient energy transfer to harness both singlet and triplet excitons.[1][6]

  • Emitting Materials: As fluorescent emitters, carbazole derivatives are capable of producing highly efficient and stable deep-blue and violet light, which is crucial for full-color displays and white lighting applications.[1][5]

  • Hole-Transporting Layers (HTLs): The inherent electron-donating nature of the carbazole moiety provides excellent hole-transporting properties.[1][4]

  • Thermally Activated Delayed Fluorescence (TADF) Emitters: Rational molecular design has enabled the development of carbazole-based TADF emitters, which can achieve internal quantum efficiencies approaching 100% by harvesting triplet excitons through reverse intersystem crossing (RISC).[1]

The synthetic flexibility of the carbazole core allows for easy functionalization at various sites, enabling precise tuning of its optical and electronic properties to meet the specific requirements of a device.[1][3]

Data Presentation: Performance of Carbazole-Based OLEDs

The performance of OLEDs utilizing carbazole derivatives varies significantly with the specific molecular structure, device architecture, and its role within the emissive layer (EML). The following tables summarize key performance metrics from recent literature.

Table 1: Performance of OLEDs with Carbazole Derivatives as the Host Material.

Host MaterialEmitter (Guest)Device StructureMax EQE (%)Max Luminance (cd/m²)Max Current Eff. (cd/A)Emission Color/CIE (x, y)
B15 Blue PhosphorNot Specified31.8%Not SpecifiedNot SpecifiedBlue
A16 Blue PhosphorNot Specified26.2%Not Specified54.5Blue
B8 4CzIPN (Green TADF)Not Specified21.7%100Not SpecifiedGreen
B24 Red PhosphorNot Specified16.6%Not SpecifiedNot SpecifiedRed
ICzDM Red PhosphorNot Specified13.5%Not SpecifiedNot SpecifiedRed (0.685, 0.314)

Data synthesized from multiple sources.[6][7]

Table 2: Performance of OLEDs with Carbazole Derivatives as the Emitting Material.

Emitter MaterialHost MaterialDevice StructureMax EQE (%)Max Luminance (cd/m²)Max Current Eff. (cd/A)Emission Color/CIE (x, y)
Cz4FS mCP (7 wt%)ITO/CuI/m-MTDATA/mCP:Cz4FS/TSPO1/TPBI/Ca/Al4.2%360011.5Violet (λmax = 413 nm)
m-FLDID mCP:TSPO1Not Specified5.2%>100Not SpecifiedDeep Blue (CIEy < 0.03)
tDIDCz mCBP:TSPO1Not Specified3.3%>100Not SpecifiedViolet (0.164, 0.018)
CZ-2 None (Neat Film)ITO/PEDOT:PSS/CZ-2/LiF/Al9.5%410420.2Greenish-Blue (0.17, 0.30)
CZ-1 None (Neat Film)ITO/PEDOT:PSS/CZ-1/LiF/Al8.6%413019.3Greenish-Blue (0.16, 0.29)

Data synthesized from multiple sources.[1][5][8]

Experimental Protocols

The following sections provide generalized yet detailed protocols for the fabrication and characterization of OLEDs using carbazole-based materials. These protocols are based on standard laboratory practices.[9][10]

Protocol for OLED Fabrication (Solution Processing & Thermal Evaporation)

This protocol describes a hybrid approach common for fabricating multilayer OLEDs, where some layers are solution-processed and others are thermally evaporated.

1. Substrate Preparation and Cleaning: a. Use pre-patterned Indium Tin Oxide (ITO) coated glass substrates. b. Place substrates in a substrate rack and immerse them in a beaker containing a 2% Hellmanex III solution in deionized water. c. Sonicate in an ultrasonic bath for 15 minutes. d. Rinse thoroughly with cascading deionized water. e. Sonicate in isopropyl alcohol (IPA) for 15 minutes. f. Rinse again with deionized water. g. Dry the substrates using a stream of high-purity nitrogen gas. h. Immediately transfer the cleaned substrates into a nitrogen-filled glovebox. i. Treat the substrates with UV-Ozone for 10-15 minutes to improve the ITO work function and remove residual organic contaminants.

2. Hole Injection Layer (HIL) Deposition (Spin-Coating): a. Use a filtered (0.45 µm PES filter) solution of poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS). b. Place a substrate on the spin coater chuck. c. Dispense ~30 µL of the PEDOT:PSS solution onto the center of the substrate. d. Spin coat at 5000 rpm for 30 seconds to achieve a film thickness of approximately 30-40 nm.[9] e. Transfer the coated substrate to a hotplate inside the glovebox and anneal at 120-150 °C for 15 minutes to remove residual water.

3. Emissive Layer (EML) Deposition:

  • For Solution-Processed EML (e.g., neat CZ-1, CZ-2): a. Prepare a solution of the carbazole material in a suitable organic solvent (e.g., Toluene, Chlorobenzene) at a concentration of ~10-15 mg/mL.[9] b. Filter the solution using a 0.45 µm PTFE filter. c. Spin coat the EML solution onto the PEDOT:PSS layer at 2000-3000 rpm for 30-60 seconds. The exact speed will determine the final film thickness (typically 50-80 nm). d. Anneal the substrate at a temperature appropriate for the material (e.g., 80-100 °C) to remove the solvent.
  • For Evaporated EML (Host-Guest System): a. Transfer the substrates into a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr). b. Place the carbazole host material (e.g., mCP) and the violet/blue dopant in separate crucibles. c. Co-evaporate the host and guest materials onto the substrate. The doping concentration is controlled by adjusting the relative deposition rates. A quartz crystal microbalance (QCM) is used to monitor rates and thickness. A typical EML thickness is 20-40 nm.

4. Electron Transport Layer (ETL) and Cathode Deposition (Thermal Evaporation): a. Without breaking vacuum, deposit the ETL material (e.g., TPBI, TSPO1) onto the EML. A typical thickness is 20-40 nm. b. Deposit a thin layer of Lithium Fluoride (LiF) (0.5-1 nm) to facilitate electron injection. c. Deposit the metal cathode, typically Aluminum (Al) (~100 nm), through a shadow mask to define the active device area.

5. Encapsulation: a. To prevent degradation from atmospheric moisture and oxygen, encapsulate the device inside the glovebox. b. Apply a UV-curable epoxy around the perimeter of the active area. c. Carefully place a clean glass coverslip over the device. d. Cure the epoxy using a UV lamp.

Protocol for Device Characterization
  • Current Density-Voltage-Luminance (J-V-L) Measurement: a. Mount the encapsulated device in a test jig. b. Connect the device to a source measure unit (SMU) and a calibrated photodiode or spectrometer. c. Apply a forward voltage bias, sweeping from 0 V to a higher voltage (e.g., 10-15 V). d. Simultaneously record the current flowing through the device and the light output (luminance) measured by the photodetector. e. From this data, calculate the current efficiency (cd/A), power efficiency (lm/W), and external quantum efficiency (EQE).

  • Electroluminescence (EL) Spectroscopy: a. At a fixed operating voltage or current density, collect the emitted light using a fiber optic cable connected to a spectrometer (e.g., a CCD spectrometer). b. Record the EL spectrum to determine the peak emission wavelength (λmax) and the full width at half maximum (FWHM). c. Calculate the Commission Internationale de l'Éclairage (CIE) 1931 color coordinates from the emission spectrum.

Mandatory Visualizations

The following diagrams illustrate key aspects of the OLED structure and fabrication process.

OLED_Device_Structure cluster_OLED Typical Multilayer OLED Structure Cathode Cathode (e.g., Al) LiF Electron Injection Layer (e.g., LiF) ETL Electron Transport Layer (ETL) EML Emissive Layer (EML) Carbazole Host:Dopant HTL Hole Transport Layer (HTL) ITO Anode (ITO) Substrate Glass Substrate

Caption: Diagram of a typical multilayer OLED device stack.

OLED_Fabrication_Workflow cluster_workflow OLED Fabrication and Testing Workflow arrow arrow A 1. Substrate Cleaning (ITO Glass) B 2. HIL Deposition (Spin-Coating) A->B C 3. EML Deposition (Spin-Coating or Evaporation) B->C D 4. Thermal Evaporation (ETL, EIL, Cathode) C->D E 5. Encapsulation D->E F 6. Device Testing (J-V-L, EL Spectra) E->F

Caption: General experimental workflow for OLED fabrication.

Energy_Level_Diagram cluster_energy Charge Injection and Recombination in an OLED cluster_labels anode_l htl_l anode_l:e->htl_l:w Hole (h+) Injection eml_l htl_l:e->eml_l:w etl_l eml_l:e->etl_l:w cathode_l etl_lumo cathode_l:w->etl_lumo:e Electron (e-) Injection anode_h Anode (ITO) htl_h HTL eml_h EML etl_h ETL cathode_h Cathode (Al) htl_lumo eml_lumo etl_lumo:w->eml_lumo:e lumo LUMO homo HOMO recombination photon recombination->photon Light (hν)

Caption: Energy level diagram illustrating OLED operation.

References

Application Notes and Protocols for Carbazole Violet as a Hole Transporting Material in Perovskite Solar Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbazole and its derivatives have emerged as a promising class of hole transporting materials (HTMs) for perovskite solar cells (PSCs) due to their excellent hole mobility, high thermal and electrochemical stability, and tunable optoelectronic properties.[1][2] These materials play a crucial role in efficiently extracting and transporting positive charge carriers (holes) from the perovskite absorber layer to the electrode, a key factor in achieving high power conversion efficiencies (PCE).[3][4] While a wide array of carbazole-based HTMs have been synthesized and have demonstrated impressive performance in PSCs, with PCEs exceeding 24%, direct research on the application of the specific pigment Carbazole Violet (C.I. Pigment Violet 23) in this context is limited in publicly available literature.[5]

This document provides a comprehensive overview of the application of carbazole-based materials as HTMs in PSCs. It includes a generalized experimental protocol for the fabrication of PSCs using a representative carbazole derivative as the HTM, a summary of the performance of various carbazole-based HTMs, and detailed synthesis procedures. While direct data for this compound is scarce, the provided information on related carbazole derivatives offers valuable insights into the potential of this chemical scaffold for photovoltaic applications.

Data Presentation: Performance of Carbazole-Based HTMs

The following table summarizes the photovoltaic performance of various carbazole-based hole transporting materials in perovskite solar cells.

HTM DesignationPower Conversion Efficiency (PCE) [%]Open-Circuit Voltage (VOC) [V]Short-Circuit Current Density (JSC) [mA/cm2]Fill Factor (FF) [%]Reference
KZRD 20.40Not SpecifiedNot SpecifiedNot Specified[6]
PCz1 18.04Not SpecifiedNot SpecifiedNot Specified[1][7]
V1209, V1221, V1225 ~18Not SpecifiedNot SpecifiedNot Specified[8]
SGT-405 14.79Not SpecifiedNot SpecifiedNot Specified[6]
CZ-based (unspecified) 2.550.797.8549[9]
CHAI Passivation 24.3Not SpecifiedNot SpecifiedNot Specified[5]

Experimental Protocols

Synthesis of a Representative Carbazole-Based HTM (e.g., 9-(4-fluorophenyl)-9H-carbazole)

This protocol describes a general synthesis method for a simple carbazole derivative via a copper-catalyzed Ullmann condensation.[10]

Materials:

  • 9H-carbazole

  • 1-bromo-4-fluorobenzene

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K2CO3)

  • 1,10-Phenanthroline

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane

  • Petroleum ether

  • Anhydrous sodium sulfate (Na2SO4)

  • Deionized water

  • Brine

Procedure:

  • To a round-bottom flask, add 9H-carbazole (1.1 equivalents), 1-bromo-4-fluorobenzene (1.0 equivalent), CuI (0.1 equivalents), and K2CO3 (2.0 equivalents).

  • Add 1,10-phenanthroline (0.1 equivalents) as a ligand.

  • Add anhydrous DMF to dissolve the reactants.

  • Heat the reaction mixture to reflux under a nitrogen atmosphere for 24-48 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extract the product with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and dichloromethane as the eluent to obtain 9-(4-fluorophenyl)-9H-carbazole as a white solid.[10]

Fabrication of a Perovskite Solar Cell with a Carbazole-Based HTM

This protocol outlines the fabrication of a standard n-i-p planar perovskite solar cell.[3][10][11]

Materials:

  • FTO-coated glass substrates

  • Deionized water, acetone, isopropanol

  • Electron Transport Layer (ETL) precursor solution (e.g., SnO2 nanoparticle suspension or TiO2 precursor)

  • Perovskite precursor solution (e.g., a mixture of FAPbI3 and MABr in DMF:DMSO)

  • Antisolvent (e.g., chlorobenzene)

  • Carbazole-based HTM solution (e.g., 20 mg/mL in chlorobenzene with additives like Li-TFSI and tBP)

  • Metal for back contact (e.g., gold or silver)

Procedure:

  • Substrate Cleaning:

    • Sequentially sonicate the FTO-coated glass substrates in deionized water, acetone, and isopropanol for 15 minutes each.[10]

    • Dry the substrates with a nitrogen stream and treat them with UV-ozone for 15 minutes to remove organic residues and improve wettability.[10]

  • Electron Transport Layer (ETL) Deposition:

    • Spin-coat the ETL precursor solution (e.g., SnO2) onto the FTO substrate.

    • Anneal the substrates at the required temperature (e.g., 150 °C) to form a compact and uniform ETL.

  • Perovskite Layer Deposition (in a nitrogen-filled glovebox):

    • Transfer the substrates into the glovebox.

    • Spin-coat the perovskite precursor solution onto the ETL. A two-step program is often used (e.g., a low-speed step for spreading followed by a high-speed step for thinning).[10]

    • During the high-speed step, dispense an antisolvent onto the spinning substrate to induce rapid crystallization and form a uniform perovskite film.[10]

    • Anneal the perovskite films on a hotplate (e.g., at 100-150 °C) to complete the crystallization process.[10]

  • Hole-Transporting Layer (HTL) Deposition:

    • Prepare the carbazole-based HTM solution.

    • Spin-coat the HTM solution onto the perovskite layer.[10]

  • Back Contact Deposition:

    • Deposit a metal back contact (e.g., 80-100 nm of gold or silver) by thermal evaporation through a shadow mask to define the active area of the solar cell.[10]

Visualizations

G cluster_synthesis Synthesis of Carbazole-based HTM Reactants Carbazole + Aryl Halide + Catalyst Reaction Ullmann Condensation / Buchwald-Hartwig Amination Reactants->Reaction Purification Column Chromatography Reaction->Purification Product Carbazole Derivative HTM Purification->Product

Caption: General synthesis workflow for carbazole-based HTMs.

G cluster_fabrication Perovskite Solar Cell Fabrication Workflow Start FTO Substrate Cleaning ETL ETL Deposition (e.g., SnO2) Start->ETL Perovskite Perovskite Deposition ETL->Perovskite HTL Carbazole HTM Deposition Perovskite->HTL Contact Metal Contact Evaporation HTL->Contact End Device Characterization Contact->End

Caption: Experimental workflow for fabricating a perovskite solar cell.

G FTO FTO ETL ETL FTO->ETL Perovskite Perovskite ETL->Perovskite HTL Carbazole HTM Perovskite->HTL Metal Metal Contact HTL->Metal FTO_level FTO ETL_CB ETL CB ETL_VB ETL VB PVSK_CB PVSK CB PVSK_CB->ETL_CB e- PVSK_VB PVSK VB HTL_HOMO HTL HOMO PVSK_VB->HTL_HOMO h+ HTL_LUMO HTL LUMO Metal_WF Metal WF

Caption: Device architecture and energy level alignment in a PSC.

References

Application Notes and Protocols: Carbazole Derivatives as Potent Photocatalysts in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

While Carbazole Violet, also known as Pigment Violet 23, is a commercially significant pigment prized for its vibrant color and stability, its direct application as a photocatalyst is not documented in scientific literature. However, the core carbazole scaffold is a cornerstone in the design of a diverse and powerful class of organic photocatalysts. These carbazole derivatives have garnered significant attention in the fields of chemical synthesis and drug development due to their exceptional photoredox properties. They offer a metal-free, sustainable alternative for a variety of chemical transformations, driven by visible light.

This document provides detailed application notes and experimental protocols for the use of selected carbazole derivatives as photocatalysts in key organic reactions. The information is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of these compounds.

I. Photocatalytic C-H Arylation of N-Methylpyrrole

Carbazole derivatives have proven to be effective single-electron photoreductants for the C-H arylation of heterocycles, a crucial transformation in the synthesis of pharmaceutical intermediates. This protocol outlines the arylation of N-methylpyrrole with 2-chlorobenzonitrile using specific carbazole photocatalysts.

Data Presentation

PhotocatalystStructureProduct Yield (%)[1][2]
3a 3,6-diphenyl-9-mesityl-9H-carbazole77
3e 3,6-bis(4-methoxyphenyl)-9-mesityl-9H-carbazole57
3h 3,6-bis(4-(trifluoromethyl)phenyl)-9-mesityl-9H-carbazole79

Experimental Protocol

Materials:

  • Carbazole photocatalyst (3a, 3e, or 3h)

  • N-methylpyrrole

  • 2-chlorobenzonitrile

  • Acetonitrile (CH3CN), anhydrous

  • Triethylamine (TEA), anhydrous

  • Schlenk tube or other suitable reaction vessel

  • Visible light source (e.g., 365 nm UV lamp or blue LED)

  • Standard laboratory glassware and purification equipment (silica gel for chromatography)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), add the carbazole photocatalyst (0.01 mmol, 1 mol%).

  • Add N-methylpyrrole (1.0 mmol, 1.0 equiv).

  • Add 2-chlorobenzonitrile (1.2 mmol, 1.2 equiv).

  • Add anhydrous acetonitrile (5.0 mL) and anhydrous triethylamine (2.0 mmol, 2.0 equiv).

  • Degas the reaction mixture by three freeze-pump-thaw cycles.

  • Place the reaction vessel approximately 5-10 cm from the visible light source.

  • Irradiate the reaction mixture at room temperature with stirring for 21 hours.[2]

  • Upon completion (monitored by TLC or GC-MS), concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired arylated N-methylpyrrole.

Photocatalytic Cycle for C-H Arylation

G cluster_quenching Reductive Quenching cluster_regeneration Catalyst Regeneration & Product Formation PC Carbazole (PC) PC_star Carbazole (PC*) PC->PC_star hν (Visible Light) PC_radical_cation Carbazole (PC.+) PC_star->PC_radical_cation SET ArylHalide Ar-X Base Base PC_radical_cation->Base Oxidation ArylRadical Ar. ArylHalide->ArylRadical e- NMP N-Methylpyrrole ArylRadical->NMP NMP_radical_cation N-Methylpyrrole.+ Product Arylated N-Methylpyrrole NMP_radical_cation->Product -H+ BaseH Base-H+

Caption: Proposed photocatalytic cycle for the C-H arylation of N-methylpyrrole.

II. Synthesis of Indolyl Diarylmethanes

A carbazole-based photocatalyst, designated as MD, which incorporates a dicyanovinyl acceptor group, has been successfully employed for the synthesis of indolyl diarylmethanes.[3] This metal-free and oxidant-free method proceeds via an oxidative quenching cycle under visible light.

Data Presentation

Substrate 1 (Indole)Substrate 2 (Toluene Derivative)Product Yield (%)[3]
IndoleToluene85
2-MethylindoleToluene82
5-BromoindoleToluene78
Indolep-Xylene88
IndoleMesitylene92

Experimental Protocol

Materials:

  • Photocatalyst MD (2-(4-(9H-carbazol-9-yl)benzylidene)malononitrile)

  • Indole derivative

  • Toluene derivative

  • Dichloromethane (CH2Cl2), anhydrous

  • Reaction vial or tube

  • Visible light source (e.g., blue LED lamp)

  • Standard laboratory glassware and purification equipment

Procedure:

  • In a reaction vial, dissolve the indole derivative (0.2 mmol, 1.0 equiv) and the photocatalyst MD (0.004 mmol, 2 mol%) in anhydrous dichloromethane (1.0 mL).

  • Add the toluene derivative (1.0 mL).

  • Seal the vial and place it approximately 5-10 cm from the visible light source.

  • Irradiate the reaction mixture at room temperature with stirring for the required time (typically 12-24 hours, monitor by TLC).

  • After completion, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired indolyl diarylmethane.

Experimental Workflow for Indolyl Diarylmethane Synthesis

G cluster_prep Reaction Setup cluster_reaction Photocatalytic Reaction cluster_workup Workup and Purification Reactants Indole Derivative + Toluene Derivative + Photocatalyst MD Vial Reaction Vial Reactants->Vial Solvent Anhydrous CH2Cl2 Solvent->Vial Irradiation Visible Light Irradiation (Blue LED) Room Temperature Vial->Irradiation Evaporation Solvent Evaporation Irradiation->Evaporation Chromatography Column Chromatography Evaporation->Chromatography Product Pure Indolyl Diarylmethane Chromatography->Product

Caption: General experimental workflow for the synthesis of indolyl diarylmethanes.

III. Photocatalytic Hydrogen Generation

Carbazole-based dyes have been utilized as efficient photosensitizers for photocatalytic hydrogen generation from water in the presence of a co-catalyst (e.g., Pt) and a sacrificial electron donor.

Data Presentation

Carbazole SensitizerCo-catalystSacrificial DonorH2 Evolution Rate (μmol h⁻¹)[4]Turnover Number (TON)[4]
2C Pt/TiO2TEOA18.5185
3C Pt/TiO2TEOA24.7247
4C Pt/TiO2TEOA21.3213

TEOA: Triethanolamine

Experimental Protocol

Materials:

  • Carbazole-based sensitizer (e.g., 2C, 3C, or 4C)

  • Pt/TiO2 photocatalyst

  • Triethanolamine (TEOA)

  • Aqueous solution (e.g., water/acetonitrile mixture)

  • Photoreactor equipped with a gas-tight septum and a gas circulation system

  • Visible light source (e.g., 300W Xe lamp with a cutoff filter, λ > 420 nm)

  • Gas chromatograph (GC) for H2 analysis

Procedure:

  • Disperse the Pt/TiO2 photocatalyst (50 mg) in an aqueous solution containing the sacrificial electron donor (e.g., 15% v/v TEOA).

  • Add the carbazole-based sensitizer to the suspension.

  • Transfer the suspension to the photoreactor and seal it.

  • Degas the system thoroughly by purging with an inert gas (e.g., argon) for at least 30 minutes to remove air.

  • Irradiate the suspension with visible light while stirring continuously.

  • Monitor the amount of hydrogen gas evolved at regular intervals by taking gas samples from the headspace of the reactor using a gas-tight syringe and analyzing them by GC.

Mechanism of Photocatalytic Hydrogen Evolution

G Sensitizer Carbazole Sensitizer (S) Sensitizer_star S* Sensitizer->Sensitizer_star Sensitizer_radical_cation S.+ TiO2 TiO2 Sensitizer_star->TiO2 Electron Injection Sensitizer_radical_cation->Sensitizer Regeneration e_CB e- (CB) Pt Pt e_CB->Pt Migration H2 H2 Pt->H2 Reduction H2O H2O H_plus 2H+ H2O->H_plus from Donor Sacrificial Donor (D) Donor_oxidized D(ox) Donor->Donor_oxidized Oxidation

Caption: Simplified mechanism of photocatalytic H2 generation using a carbazole sensitizer.

References

Application Notes: DAPI for Nuclear Staining in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4',6-diamidino-2-phenylindole, commonly known as DAPI, is a well-established blue-fluorescent probe widely utilized in fluorescence microscopy.[1] It exhibits a strong affinity for the A-T rich regions of double-stranded DNA, making it an excellent stain for visualizing cell nuclei.[1][2] Upon binding to DNA, DAPI's fluorescence is significantly enhanced, emitting a bright blue signal that provides a stark contrast to other fluorescent labels, making it an ideal counterstain in multicolor fluorescence experiments.[3] DAPI is permeable to cell membranes to some extent, allowing it to be used for staining both live and fixed cells, although it is more commonly used in fixed-cell applications where membrane permeability is increased.[2][4] Its utility spans a broad range of applications, including cell counting, analysis of nuclear morphology, and the study of apoptosis.[1][4]

It is important to note that Carbazole Violet, also known as Pigment Violet 23 (PV23) or Dioxazine Violet, is a high-performance synthetic organic pigment used in inks, coatings, and plastics.[5][6][7] Despite its name, it is not typically used as a fluorescent probe in microscopy applications due to its properties as a pigment rather than a fluorophore. For researchers seeking a violet/blue fluorescent stain, DAPI is a well-characterized and highly recommended alternative.

Data Presentation

The photophysical properties of DAPI are summarized in the table below. These values are critical for configuring imaging systems to ensure optimal signal detection and minimize crosstalk in multicolor experiments.

PropertyValueReference(s)
Excitation Maximum (Ex_max)~358 nm[1][2]
Emission Maximum (Em_max)~461 nm (when bound to dsDNA)[1][8]
Laser LineViolet (e.g., 405 nm) or UV[4]
Common Filter SetDAPI filter (e.g., ~360 nm excitation, ~460 nm emission)[1][4]
Quantum YieldHigh when bound to dsDNAN/A
PhotostabilityModerate; use of antifade reagents is recommended[3]

Experimental Protocols

The following are detailed protocols for the use of DAPI in staining fixed and live cells for fluorescence microscopy.

Protocol 1: Staining of Fixed Adherent Cells

This protocol is suitable for cells grown on coverslips or in imaging plates that have been fixed and permeabilized.

Materials and Reagents:

  • Cells cultured on glass coverslips or imaging-grade plates

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Fixation Solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Solution (e.g., 0.1-0.5% Triton X-100 in PBS)

  • DAPI Stock Solution (e.g., 5 mg/mL or 14.3 mM in deionized water or DMF)[9]

  • DAPI Staining Solution (working concentration: 300 nM in PBS)[9]

  • Antifade Mounting Medium

  • Fluorescence Microscope

Procedure:

  • Cell Fixation and Permeabilization:

    • Wash the cells 1-3 times with PBS.[9]

    • Fix the cells with the fixation solution for 10-20 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

    • Permeabilize the cells with the permeabilization solution for 10-20 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • DAPI Staining:

    • Prepare the DAPI staining solution by diluting the stock solution to a final concentration of 300 nM in PBS.[9]

    • Add a sufficient volume of the DAPI staining solution to completely cover the cells.[3]

    • Incubate for 1-5 minutes at room temperature, protected from light.[9]

  • Washing and Mounting:

    • Remove the DAPI staining solution.

    • Wash the cells 2-3 times with PBS to remove unbound dye and reduce background fluorescence.[2][9]

    • Carefully mount the coverslip onto a microscope slide using a drop of antifade mounting medium.[3]

    • Seal the edges of the coverslip with nail polish if long-term storage is required.

  • Imaging:

    • Visualize the stained nuclei using a fluorescence microscope equipped with a DAPI filter set (excitation ~358 nm, emission ~461 nm).[1][2]

Protocol 2: Staining of Live Cells

While Hoechst dyes are often preferred for live-cell imaging due to lower toxicity, DAPI can be used, though it may require higher concentrations and longer incubation times due to its limited membrane permeability in live cells.[2][8]

Materials and Reagents:

  • Live cells in culture medium

  • DAPI Stock Solution

  • DAPI Staining Solution for Live Cells (working concentration: 0.5-1 µg/mL in culture medium)

  • Fluorescence Microscope with environmental chamber (37°C, 5% CO2)

Procedure:

  • DAPI Staining:

    • Prepare the DAPI staining solution by diluting the stock solution in pre-warmed cell culture medium to the desired final concentration.

    • Remove the existing medium from the cells and replace it with the DAPI-containing medium.

    • Incubate the cells for approximately 10-15 minutes at 37°C.[4]

  • Washing (Optional but Recommended):

    • Remove the staining medium and wash the cells once or twice with fresh, pre-warmed culture medium to reduce background fluorescence.

  • Imaging:

    • Image the cells immediately using a fluorescence microscope equipped with an environmental chamber and a DAPI filter set.

Visualizations

Experimental Workflow for DAPI Staining of Fixed Cells

DAPI_Staining_Workflow start Start: Adherent Cells on Coverslip wash1 Wash with PBS start->wash1 fix Fixation (e.g., 4% PFA) wash1->fix wash2 Wash with PBS fix->wash2 perm Permeabilization (e.g., 0.1% Triton X-100) wash2->perm wash3 Wash with PBS perm->wash3 stain DAPI Staining (300 nM, 1-5 min) wash3->stain wash4 Wash with PBS stain->wash4 mount Mount with Antifade Medium wash4->mount image Image with Fluorescence Microscope (DAPI Filter Set) mount->image end End: Data Acquisition image->end

Caption: Workflow for DAPI staining of fixed adherent cells.

Application of DAPI in Apoptosis Detection

DAPI_Apoptosis_Detection healthy_cell Healthy Cell apoptotic_stimulus Apoptotic Stimulus healthy_cell->apoptotic_stimulus Induces healthy_nucleus Normal Nucleus (Uniform DAPI Staining) healthy_cell->healthy_nucleus Contains apoptotic_cell Apoptotic Cell apoptotic_stimulus->apoptotic_cell Leads to apoptotic_nucleus Condensed & Fragmented Nucleus (Bright, Punctate DAPI Staining) apoptotic_cell->apoptotic_nucleus Contains

Caption: DAPI visualization of nuclear changes during apoptosis.

References

Application Notes and Protocols for the Fabrication of Carbazole Violet-Based Organic Semiconductor Devices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the fabrication of organic semiconductor devices utilizing carbazole-based materials, particularly those exhibiting blue-violet emission or semiconducting properties. Carbazole derivatives are a prominent class of organic materials known for their excellent hole-transporting capabilities, high thermal stability, and tunable electronic properties, making them ideal candidates for various electronic applications, including Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs).[1][2]

Introduction to Carbazole-Based Organic Semiconductors

Carbazole is a heterocyclic aromatic compound that serves as a versatile building block in the synthesis of advanced organic electronic materials.[1][3] Its electron-rich nature facilitates efficient hole transport, a critical characteristic for many semiconductor devices.[1][2] Through chemical modifications at various positions on the carbazole core, its electronic and photophysical properties can be precisely tuned to achieve desired device performance, such as deep-blue or violet emission in OLEDs.[3][4][5] These materials can be processed using various techniques, including thermal evaporation and solution-based methods like spin coating, offering flexibility in device fabrication.[6]

Device Architectures

The performance of carbazole-based organic semiconductor devices is highly dependent on the device architecture. Below are common architectures for OLEDs and OFETs.

Organic Light-Emitting Diode (OLED) Architecture

A typical multilayer OLED structure consists of the following layers deposited sequentially on a substrate:

  • Anode: A transparent conductor, typically Indium Tin Oxide (ITO), for injecting holes.

  • Hole Injection Layer (HIL): Facilitates the injection of holes from the anode.

  • Hole Transport Layer (HTL): Transports holes to the emissive layer. Carbazole derivatives are often used as HTL materials.[3]

  • Emissive Layer (EML): The layer where electron-hole recombination occurs, leading to light emission. Carbazole derivatives can be used as the host or the emitter (dopant) in this layer.[1][3]

  • Electron Transport Layer (ETL): Transports electrons from the cathode.

  • Electron Injection Layer (EIL): Facilitates the injection of electrons from the cathode.

  • Cathode: A low work function metal (e.g., Al, Ca) for injecting electrons.

Organic Field-Effect Transistor (OFET) Architecture

OFETs typically have a three-terminal structure: a gate, a source, and a drain. Common architectures include:

  • Bottom-Gate, Top-Contact: The gate electrode and dielectric layer are prepared first, followed by the deposition of the organic semiconductor and then the source/drain electrodes.

  • Bottom-Gate, Bottom-Contact: The gate, dielectric, and source/drain electrodes are all fabricated before the deposition of the organic semiconductor.

  • Top-Gate, Bottom-Contact: The source/drain electrodes and the organic semiconductor are deposited first, followed by the dielectric and gate electrode.

The choice of architecture depends on the specific carbazole material, the desired device performance, and the fabrication methods employed.[7]

Experimental Protocols

The following are detailed protocols for the fabrication of carbazole-based organic semiconductor devices.

Substrate Preparation

Proper substrate cleaning is crucial for achieving high-performance devices. The following protocol is for cleaning Indium Tin Oxide (ITO) coated glass substrates.

Materials:

  • ITO-coated glass substrates

  • Detergent solution (e.g., Hellmanex III)

  • Deionized (DI) water

  • Isopropyl alcohol (IPA)

  • Acetone

  • Nitrogen (N₂) or compressed air gun

  • Ultrasonic bath

  • UV-Ozone cleaner or plasma cleaner

Protocol:

  • Place the ITO substrates in a substrate rack.

  • Sequentially sonicate the substrates in a bath of detergent solution, DI water, acetone, and IPA for 15 minutes each.

  • After the final sonication in IPA, rinse the substrates thoroughly with DI water.

  • Dry the substrates using a nitrogen or compressed air gun.

  • Treat the substrates with UV-Ozone or an oxygen plasma for 10-15 minutes to remove any remaining organic residues and to increase the work function of the ITO surface.

Thin-Film Deposition

Carbazole-based organic semiconductor thin films can be deposited by either solution processing or thermal evaporation.

Spin coating is a common technique for depositing uniform thin films from solution.[6]

Materials:

  • Carbazole-based semiconductor dissolved in a suitable organic solvent (e.g., toluene, chlorobenzene, or THF)

  • Syringe filters (e.g., 0.2 µm PTFE)

  • Spin coater

  • Cleaned substrates

Protocol:

  • Prepare a solution of the carbazole derivative at the desired concentration. Ensure the material is fully dissolved.

  • Filter the solution using a syringe filter to remove any particulate matter.

  • Place a cleaned substrate onto the chuck of the spin coater and ensure it is centered.

  • Dispense a small amount of the solution onto the center of the substrate.

  • Start the spin coater. A typical two-step process might involve a slow spin (e.g., 500 rpm for 10 seconds) to spread the solution, followed by a fast spin (e.g., 2000-5000 rpm for 30-60 seconds) to achieve the desired film thickness.

  • After spinning, carefully remove the substrate and bake it on a hotplate at a specific temperature (e.g., 80-150 °C) to remove residual solvent. The baking temperature and time will depend on the specific material and solvent used.

Thermal evaporation is a high-vacuum deposition technique used to deposit highly pure and uniform thin films.[6]

Materials:

  • High-purity carbazole-based semiconductor powder

  • Thermal evaporator system with a high-vacuum chamber (pressure < 10⁻⁶ mbar)

  • Evaporation boats (e.g., tungsten, molybdenum, or tantalum)

  • Quartz crystal microbalance (QCM) for thickness monitoring

  • Cleaned substrates and a substrate holder

Protocol:

  • Load the carbazole powder into an evaporation boat.

  • Mount the cleaned substrates onto the substrate holder and place it in the vacuum chamber.

  • Pump down the chamber to the desired base pressure.

  • Slowly increase the current to the evaporation boat to heat the material.

  • Once the material starts to evaporate, open the shutter to begin deposition onto the substrates.

  • Monitor the deposition rate and film thickness using the QCM. A typical deposition rate is 0.5-2 Å/s.

  • Once the desired thickness is reached, close the shutter and cool down the evaporation source.

  • Vent the chamber and remove the coated substrates.

Electrode Deposition

For top-contact devices (OFETs) or the cathode in OLEDs, metal electrodes are typically deposited via thermal evaporation through a shadow mask to define the desired pattern.

Materials:

  • Metal for evaporation (e.g., Gold for OFETs, Aluminum/Lithium Fluoride for OLED cathodes)

  • Shadow mask

  • Thermal evaporator

Protocol:

  • Align the shadow mask over the substrate with the deposited organic layer.

  • Load the substrate and mask assembly into the thermal evaporator.

  • Deposit the desired metal to the target thickness, following a similar procedure as for the organic layer evaporation.

Encapsulation

Organic electronic devices are sensitive to moisture and oxygen. Encapsulation is a critical step to ensure long-term stability.

Materials:

  • UV-curable epoxy

  • Glass coverslip

  • UV lamp

  • Glovebox with an inert atmosphere (e.g., nitrogen or argon)

Protocol (performed inside a glovebox):

  • Dispense a bead of UV-curable epoxy around the active area of the device.

  • Carefully place a glass coverslip over the epoxy, ensuring not to trap any air bubbles.

  • Expose the device to a UV lamp for the recommended time to cure the epoxy, creating a hermetic seal.

Device Characterization

After fabrication, the devices are characterized to evaluate their performance.

OLED Characterization

Parameters to measure:

  • Current-Voltage-Luminance (J-V-L) characteristics

  • Electroluminescence (EL) spectrum

  • External Quantum Efficiency (EQE)

  • Power Efficiency

  • Color coordinates (CIE)

Equipment:

  • Source measure unit (SMU)

  • Spectrometer or photodiode with a calibrated luminance meter

OFET Characterization

Parameters to measure:

  • Output characteristics (Ids vs. Vds at different Vgs)

  • Transfer characteristics (Ids vs. Vgs at a constant Vds)

  • Field-effect mobility (µ)

  • On/Off current ratio

  • Threshold voltage (Vth)

Equipment:

  • Semiconductor parameter analyzer or multiple source measure units

  • Probe station

Data Presentation

Quantitative data from device characterization should be summarized in tables for clear comparison.

Table 1: Performance of a Blue-Violet Emitting Carbazole-Based OLED

ParameterValue
Turn-on Voltage (V)3.5
Maximum Luminance (cd/m²)11,364[8]
Maximum External Quantum Efficiency (%)4.43[8]
Maximum Current Efficiency (cd/A)5.7[9]
CIE Coordinates (x, y)(0.159, 0.080)[8]
Electroluminescence Peak (nm)438[8]

Table 2: Performance of a Carbazole-Based OFET

ParameterValue
Hole Mobility (µ) (cm²/Vs)1[10]
On/Off Ratio> 10⁶
Threshold Voltage (Vth) (V)-2[10]
Operating Voltage (V)-20 to -40

Visualizations

Diagrams illustrating key processes are provided below.

OLED_Workflow cluster_prep Substrate Preparation cluster_fab Device Fabrication cluster_post Post-Fabrication sub_clean ITO Substrate Cleaning (Sonication, DI Water, IPA, Acetone) sub_treat Surface Treatment (UV-Ozone/Plasma) sub_clean->sub_treat hil HIL Deposition sub_treat->hil htl HTL Deposition (Carbazole Derivative) hil->htl eml EML Deposition (Carbazole Host/Emitter) htl->eml etl ETL Deposition eml->etl eil EIL Deposition etl->eil cathode Cathode Deposition eil->cathode encap Encapsulation cathode->encap charac Characterization encap->charac

Caption: Workflow for OLED Fabrication.

OFET_Fabrication_BGTC start Start: Si/SiO₂ Substrate gate_diel Gate & Dielectric (Pre-fabricated) start->gate_diel semicond Deposit Carbazole-based Organic Semiconductor (Spin Coating or Evaporation) gate_diel->semicond electrode Deposit Source/Drain Electrodes (Thermal Evaporation) semicond->electrode anneal Annealing electrode->anneal charac Characterization anneal->charac

Caption: Bottom-Gate Top-Contact OFET Fabrication.

Energy_Level_Diagram_OLED cluster_levels Anode Anode (ITO) HIL HIL HTL HTL (Carbazole) EML EML ETL ETL Cathode Cathode (Al) Anode_level HIL_HOMO HOMO HTL_HOMO HOMO Anode_level->HTL_HOMO Hole Injection EML_HOMO HOMO HTL_HOMO->EML_HOMO ETL_HOMO HOMO HIL_LUMO LUMO HTL_LUMO LUMO EML_LUMO LUMO ETL_LUMO LUMO ETL_LUMO->EML_LUMO Cathode_level Cathode_level->ETL_LUMO Electron Injection recomb Recombination & Light Emission

Caption: OLED Energy Level Diagram.

References

Application Notes & Protocols: Carbazole Violet as a Dopant in Polymer Light-Emitting Diodes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Carbazole-based materials are of significant interest in the field of organic electronics due to their excellent hole-transporting properties, high thermal stability, and wide energy gap, which makes them suitable for hosting emissive dopants. Poly(N-vinylcarbazole) (PVK) is a well-established host polymer for PLEDs. Doping a host polymer with a small molecule emitter is a common strategy to tune the emission color and improve device efficiency by confining charge recombination to the dopant sites.

Carbazole Violet (Pigment Violet 23) is a stable organic pigment with a chemical structure derived from carbazole. Its inherent photophysical properties suggest potential as a violet emitter. This document outlines a representative experimental approach for fabricating and characterizing PLEDs using a carbazole-based polymer host (PVK) doped with a violet-emitting small molecule, using this compound as the conceptual dopant.

Performance of Representative Violet-Emitting Carbazole Polymers

While specific data for this compound-doped PLEDs is unavailable, the performance of novel carbazole-fluorene (CF) copolymers provides a benchmark for high-efficiency deep blue/violet emission. The data below summarizes the performance of such a polymer in a simple PLED architecture.

Table 1: Device Performance of a Representative Violet-Emitting Carbazole-alt-Fluorene Copolymer (CF1) PLED. [1]

ParameterValue
Device StructureITO/PEDOT:PSS/CF1/TPBi/LiF/Al
Peak Emission Wavelength (λELmax)409 nm
Maximum External Quantum Efficiency (EQEmax)1.4%
Maximum Luminance (Lmax)565 cd/m²
Turn-on Voltage3.4 V
CIE Coordinates (x, y)(0.16, 0.07)

Experimental Protocols

This section provides a detailed, generalized protocol for the fabrication of a multilayer PLED using a spin-coating process. The proposed structure is ITO / PEDOT:PSS / PVK:Dopant / TPBi / LiF/Al .

Materials and Reagents
  • Substrate: Indium Tin Oxide (ITO) coated glass (sheet resistance <15 Ω/sq)

  • Hole Injection Layer (HIL): Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS), aqueous dispersion

  • Host Material: Poly(N-vinylcarbazole) (PVK), average Mw ~1,100,000

  • Dopant: this compound (Pigment Violet 23) or other suitable violet-emitting fluorophore

  • Solvent for Emissive Layer: Chlorobenzene or Dichloromethane (spectroscopic grade)

  • Electron Transport Layer (ETL): 2,2',2''-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole) (TPBi)

  • Cathode: Lithium Fluoride (LiF) and Aluminum (Al)

Substrate Preparation
  • Cut ITO-coated glass slides to the desired size (e.g., 25 mm x 25 mm).

  • Sequentially clean the substrates in an ultrasonic bath for 15 minutes each in a series of solvents: detergent solution, deionized water, acetone, and finally isopropanol.

  • Dry the substrates using a stream of dry nitrogen gas.

  • Immediately before use, treat the ITO surface with UV-Ozone or Oxygen Plasma for 5-10 minutes to remove organic residues and increase the ITO work function.

Device Fabrication (Spin-Coating)

Perform all spin-coating and evaporation steps in a nitrogen-filled glovebox environment (<1 ppm O₂, <1 ppm H₂O).

  • Hole Injection Layer (HIL) Deposition:

    • Filter the PEDOT:PSS aqueous dispersion through a 0.45 µm PVDF filter.

    • Deposit the filtered solution onto the cleaned ITO substrate.

    • Spin-coat at 4000 rpm for 60 seconds to achieve a film thickness of approximately 30-40 nm.

    • Anneal the substrate on a hotplate at 120°C for 15 minutes inside the glovebox.

  • Emissive Layer (EML) Preparation and Deposition:

    • Prepare a host solution of PVK in chlorobenzene at a concentration of 8 mg/mL. Stir overnight to ensure complete dissolution.

    • Prepare a dopant stock solution of this compound in the same solvent. Note: Due to the pigment nature of PV23, solubility may be very low. Sonication may be required. A starting concentration of 1 mg/mL is suggested.

    • Create the final emissive layer solution by mixing the host and dopant solutions. A typical starting dopant concentration is 1-5% by weight relative to the host polymer. For example, for a 2% doping ratio, mix 1 mL of the 8 mg/mL PVK solution with 0.16 mg of the dopant.

    • Filter the final EML solution through a 0.22 µm PTFE filter.

    • Spin-coat the EML solution onto the PEDOT:PSS layer at 2500 rpm for 60 seconds. This should yield a film thickness of approximately 60-80 nm.

    • Anneal the substrate on a hotplate at 80°C for 20 minutes to remove residual solvent.

  • Electron Transport and Cathode Layer Deposition (Thermal Evaporation):

    • Transfer the substrates to a high-vacuum thermal evaporation chamber (< 1 x 10-6 Torr).

    • Deposit a 20 nm layer of TPBi at a rate of 1-2 Å/s.

    • Sequentially deposit a 1 nm layer of LiF at a rate of 0.1-0.2 Å/s.

    • Finally, deposit a 100 nm layer of Al at a rate of 2-5 Å/s to form the cathode.

Encapsulation and Characterization
  • Encapsulate the completed devices using a UV-curable epoxy and a glass coverslip inside the glovebox to prevent degradation from air and moisture.

  • Characterize the device performance using a source meter unit coupled with a calibrated photodiode or spectroradiometer. Measure current density-voltage-luminance (J-V-L) characteristics, electroluminescence spectra, and calculate the external quantum efficiency (EQE).

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the fabrication of the doped polymer light-emitting diode.

G cluster_prep Substrate Preparation cluster_spin Solution Processing (Glovebox) cluster_evap Vacuum Deposition cluster_final Final Steps p1 ITO Substrate Cleaning (Detergent, DI Water, Acetone, IPA) p2 Nitrogen Drying p1->p2 p3 UV-Ozone Treatment p2->p3 s1 Spin-Coat PEDOT:PSS p3->s1 s2 Anneal at 120°C s1->s2 s3 Spin-Coat PVK:Dopant EML s2->s3 s4 Anneal at 80°C s3->s4 e1 Deposit TPBi (ETL) s4->e1 e2 Deposit LiF (EIL) e1->e2 e3 Deposit Al (Cathode) e2->e3 f1 Encapsulation e3->f1 f2 Device Characterization f1->f2

References

Application of Carbazole Violet Derivatives in Electrochromic Devices: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Carbazole-based conjugated polymers are emerging as highly promising materials for electrochromic devices (ECDs) due to their exceptional properties, including high coloration efficiency, rapid switching times, and excellent stability.[1] These polymers, often exhibiting a color palette that includes violet hues, offer a viable alternative to more traditional inorganic electrochromic materials. Their versatility in chemical modification allows for fine-tuning of their electro-optical characteristics, making them suitable for a range of applications such as smart windows, displays, and other optoelectronic devices.[1][2] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in utilizing carbazole-based polymers, particularly those with violet electrochromism, in ECDs.

Performance Metrics of Carbazole-Based Electrochromic Polymers

The performance of electrochromic materials is evaluated based on several key parameters. The following table summarizes the quantitative data for various carbazole-based polymers, showcasing their potential in electrochromic applications.

Polymer/Device ConfigurationOptical Contrast (ΔT%)Switching Time (s)Coloration Efficiency (η) (cm²/C)Wavelength (nm)Stability
PCEC/PProDOT-Et2 ECD38.25%-369.85586Good long-term cycling stability
PS2CBP/PProDOT-Et2 ECD34.45%--590Good optical memory and long-term cycling stability
P(2,6-BTN) film41.78%2.6160594-
P(2,6-BTN)/PEDOT ECD21.11%0.7-615-
P(CTR)/P(EDOT) ECD32%3-615-
Poly(EDOT-co-OctaCBz-POSS)-~1.0~245570Retains ~25% electroactivity after 120 cycles
PCzRY polymer film70%-678-Good cycling stability (92%)
PDPPCz36 film43.0%0.4 (coloration)-VIS RegionΔT declines by 32% after 100 cycles
PDPPCz27 film41.3%2.1 (coloration)-VIS RegionΔT attenuates by >50% after 100 cycles
Cz-ttTII COF-0.75 (coloration) / 0.37 (bleaching)High in NIR550Stable over 200 cycles
TAPB-ttTII COF-0.61 (coloration) / 0.29 (bleaching)High in NIR550Stable over 200 cycles
Fe-Cz-MC solid-state ECD-2.45 (coloration) / 3.49 (bleaching)316.17-Stable over 1000 cycles

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis of carbazole-based electrochromic polymers and the fabrication of high-performance devices.

Synthesis of Carbazole-Based Polymers

Carbazole-containing polymers can be synthesized through various methods, including electrochemical and chemical polymerization.

a) Electrochemical Polymerization (Electropolymerization) [3]

This method involves the direct formation of a polymer film on an electrode surface from a solution containing the monomer.

  • Materials:

    • Carbazole-based monomer (e.g., 3,6-di(carbazol-9-yl)-N-(4-aminophenyl)carbazole)[3]

    • Electrolyte solution (e.g., 0.1 M LiClO₄ in acetonitrile)

    • Solvent (e.g., acetonitrile)

    • Working electrode (e.g., ITO-coated glass)

    • Counter electrode (e.g., platinum wire)

    • Reference electrode (e.g., Ag/AgCl)

  • Procedure:

    • Prepare a solution of the carbazole monomer and the supporting electrolyte in the chosen solvent.

    • Set up a three-electrode electrochemical cell with the ITO-coated glass as the working electrode.

    • Perform cyclic voltammetry (CV) sweeps within a potential range determined by the monomer's oxidation potential to grow the polymer film on the working electrode. The number of cycles will determine the film thickness.

    • After polymerization, rinse the polymer-coated electrode with the pure solvent to remove any unreacted monomer and electrolyte.

    • Dry the film under a stream of inert gas (e.g., nitrogen or argon).

b) Chemical Polymerization (e.g., Suzuki Cross-Coupling) [4]

Chemical synthesis offers greater control over the polymer's molecular weight and structure.

  • Materials:

    • Carbazole-based boronic ester monomer (e.g., N-octylcarbazole-3,6-bis(ethyleneboronate))[4]

    • Arylene dibromide co-monomer (e.g., 2,5-dibromothiophene)[4]

    • Palladium catalyst (e.g., Pd(PPh₃)₄)

    • Base (e.g., K₂CO₃)

    • Solvent (e.g., toluene, THF)

  • Procedure:

    • In a Schlenk flask under an inert atmosphere, dissolve the carbazole monomer, arylene dibromide co-monomer, and the base in the solvent.

    • Add the palladium catalyst to the mixture.

    • Heat the reaction mixture to reflux for a specified period (e.g., 24-48 hours).

    • After cooling to room temperature, precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol).

    • Filter and wash the polymer with appropriate solvents to remove impurities.

    • Dry the polymer under vacuum.

Fabrication of a Dual-Type Electrochromic Device[5]

A typical ECD consists of an anodically coloring material (like a carbazole polymer) and a cathodically coloring material separated by an electrolyte.

  • Materials:

    • Carbazole polymer-coated ITO glass (anodic layer)

    • Cathodically coloring material-coated ITO glass (e.g., PProDOT-Et₂)[5]

    • Gel polymer electrolyte (e.g., PMMA-based gel containing LiClO₄ and propylene carbonate)

    • Sealant (e.g., epoxy resin)

  • Procedure:

    • Prepare the anodic and cathodic electrodes as described in the synthesis section or other literature protocols.

    • Cast the gel polymer electrolyte onto one of the electrodes.

    • Carefully assemble the two electrodes in a sandwich-like configuration, ensuring the polymer films are facing each other.

    • Apply gentle pressure to ensure good contact and a uniform electrolyte layer.

    • Seal the edges of the device with an epoxy resin, leaving two small areas for electrical contacts.

    • Cure the sealant according to the manufacturer's instructions.

Visualizations

Diagrams illustrating key processes and relationships provide a clearer understanding of the technology.

G cluster_synthesis Polymer Synthesis cluster_fabrication Device Fabrication Monomer Solution Monomer Solution Electropolymerization Electropolymerization Monomer Solution->Electropolymerization Chemical Polymerization Chemical Polymerization Monomer Solution->Chemical Polymerization Carbazole Polymer Film Carbazole Polymer Film Electropolymerization->Carbazole Polymer Film Chemical Polymerization->Carbazole Polymer Film Anodic Electrode Anodic Electrode Carbazole Polymer Film->Anodic Electrode Assembly Assembly Anodic Electrode->Assembly Cathodic Electrode Cathodic Electrode Cathodic Electrode->Assembly Gel Electrolyte Gel Electrolyte Gel Electrolyte->Assembly Sealing Sealing Assembly->Sealing Electrochromic Device Electrochromic Device Sealing->Electrochromic Device

Caption: Experimental workflow for fabricating a carbazole-based electrochromic device.

G cluster_color Color Change Neutral State Neutral State Oxidized State (Radical Cation) Oxidized State (Radical Cation) Neutral State->Oxidized State (Radical Cation) -e⁻ (Oxidation) Colorless/Pale Yellow Colorless/Pale Yellow Neutral State->Colorless/Pale Yellow Oxidized State (Radical Cation)->Neutral State +e⁻ (Reduction) Fully Oxidized State (Dication) Fully Oxidized State (Dication) Oxidized State (Radical Cation)->Fully Oxidized State (Dication) -e⁻ (Oxidation) Green/Blue Green/Blue Oxidized State (Radical Cation)->Green/Blue Fully Oxidized State (Dication)->Oxidized State (Radical Cation) +e⁻ (Reduction) Blue/Violet Blue/Violet Fully Oxidized State (Dication)->Blue/Violet

Caption: Electrochemical switching mechanism and associated color changes of a carbazole polymer.

G cluster_carbazole Carbazole Polymers cluster_other Other Organics cluster_inorganic Inorganic Materials (e.g., WO₃) Performance Metric Performance Metric High Contrast High Contrast Performance Metric->High Contrast Optical Contrast Fast Switching Fast Switching Performance Metric->Fast Switching Switching Speed High Efficiency High Efficiency Performance Metric->High Efficiency Coloration Efficiency Good Stability Good Stability Performance Metric->Good Stability Durability Variable Contrast Variable Contrast High Contrast->Variable Contrast Variable Switching Variable Switching Fast Switching->Variable Switching Slower Switching Slower Switching Fast Switching->Slower Switching Moderate Efficiency Moderate Efficiency High Efficiency->Moderate Efficiency Variable Stability Variable Stability Good Stability->Variable Stability Excellent Stability Excellent Stability Good Stability->Excellent Stability

Caption: Performance comparison of carbazole polymers with other electrochromic materials.

References

Application Notes & Protocols: Carbazole Violet as a Reference Standard in Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the spectroscopic properties of Carbazole Violet (Pigment Violet 23) and outline protocols for its potential use as a reference standard in UV-Visible, fluorescence, and Raman spectroscopy. Due to its nature as a pigment with low solubility in common solvents, its application as a traditional soluble reference standard is limited. However, its stability and distinct spectral features make it a useful reference material in certain contexts, particularly for solid-state measurements and as a qualitative standard.

Introduction to this compound

This compound, chemically known as 8,18-dichloro-5,15-diethyl-5,15-dihydrodiindolo[3,2-b:3',2'-m]triphenodioxazine, is a synthetic organic pigment belonging to the dioxazine class.[1] It is widely recognized by its Colour Index name, Pigment Violet 23 (PV23), and CAS number 6358-30-1.[1] Its primary use is as a colorant in various industrial applications, including inks, plastics, and coatings, owing to its high tinting strength and stability.[2][3] While not a conventional soluble spectroscopic standard, its well-defined crystalline structure and characteristic spectral properties allow for its use as a reference material for instrument performance verification and material identification.

Spectroscopic Properties of this compound (PV23)

The utility of this compound as a reference standard stems from its distinct interactions with light across different spectroscopic techniques.

2.1. UV-Visible (UV-Vis) Spectroscopy

In its solid, dispersed state, this compound exhibits a broad absorption in the visible region, which is responsible for its intense violet color. Due to its very low solubility in most common solvents, obtaining a true solution for quantitative UV-Vis analysis is challenging. The UV-Vis spectrum of a this compound dispersion is characterized by strong absorption bands in the green-yellow region of the spectrum. The exact position of the absorption maxima (λmax) can be influenced by particle size, aggregation, and the surrounding medium.

2.2. Fluorescence Spectroscopy

This compound exhibits fluorescence in the far-red to near-infrared region of the electromagnetic spectrum. This property can be harnessed for qualitative identification and as a reference for instrument sensitivity in this spectral range.

2.3. Raman Spectroscopy

Raman spectroscopy is a powerful non-destructive technique for the identification of this compound. The Raman spectrum of PV23 shows a series of characteristic sharp peaks corresponding to the vibrational modes of its molecular structure. These well-defined peaks can be used for unambiguous identification and as wavenumber calibration points.

Quantitative Data Summary

The following tables summarize the available quantitative spectroscopic data for this compound (Pigment Violet 23). It is important to note that solution-state data is scarce due to the pigment's insolubility.

Table 1: UV-Visible and Fluorescence Spectroscopic Data for this compound (PV23)

ParameterValueSolvent/MediumNotes
UV-Vis
Absorption Maxima (λmax)Not well-established in solution-As a pigment, it has broad absorption in the visible range.
Molar Absorptivity (ε)Not applicable-Due to insolubility, this value is not typically measured.
Fluorescence
Excitation Wavelength (λex)562 nmSolid State[4]
Emission Maximum (λem)~743 nmSolid State[4]
Quantum Yield (ΦF)Not reported-Data for the parent carbazole molecule is available but may not be representative.[5]

Table 2: Characteristic Raman Peaks for this compound (PV23)

Raman Shift (cm⁻¹)Relative IntensityAssignment (Tentative)
~257MediumLattice vibrations, skeletal modes
~435MediumRing deformation modes
~530StrongRing breathing/stretching modes
~680StrongC-H bending, ring modes
~1145MediumC-N stretching, ring modes
~1330Very StrongCarbazole ring stretching modes
~1450StrongAromatic ring stretching modes
~1530StrongAromatic ring stretching modes
~1600MediumC=C aromatic stretching

Note: Peak positions are approximate and can vary slightly based on the instrumentation and sample preparation. Data is interpreted from graphical representations of the Raman spectrum of PV23.[6][7]

Experimental Protocols

Protocol 1: Preparation of a this compound Dispersion for UV-Vis and Fluorescence Analysis

This protocol describes the preparation of a stable dispersion of this compound for qualitative spectroscopic analysis.

Materials:

  • This compound (Pigment Violet 23) powder

  • High-purity solvent (e.g., ethanol, isopropanol, or a suitable non-polar solvent in which the pigment has minimal solubility but good dispersibility)

  • Surfactant or dispersant (optional, to improve stability)

  • Ultrasonic bath

  • Volumetric flasks

  • Quartz cuvettes

Procedure:

  • Weighing: Accurately weigh a small amount of this compound powder (e.g., 1-5 mg).

  • Dispersion: Transfer the powder to a volumetric flask (e.g., 100 mL). Add a small amount of the chosen solvent to wet the powder and form a paste.

  • Dilution: Gradually add more solvent while agitating to break up agglomerates. If using a surfactant, add it at this stage according to the manufacturer's recommendations.

  • Sonication: Place the sealed volumetric flask in an ultrasonic bath for 15-30 minutes to create a fine, homogeneous dispersion.

  • Final Dilution: After sonication, allow the dispersion to cool to room temperature and then dilute to the final volume with the solvent. Mix thoroughly.

  • Measurement: Transfer the dispersion to a quartz cuvette for immediate spectroscopic analysis. Keep the dispersion agitated if settling occurs.

dot

Caption: Workflow for preparing a this compound dispersion.

Protocol 2: Qualitative Analysis and Instrument Performance Check using this compound

2.1. UV-Vis Spectrophotometer Check

  • Prepare a fresh dispersion of this compound as described in Protocol 1.

  • Obtain a background spectrum of the pure solvent in a clean cuvette.

  • Record the absorption spectrum of the this compound dispersion over the desired wavelength range (e.g., 400-800 nm).

  • The resulting spectrum, while not providing quantitative molar absorptivity, can be used as a reference to check the instrument's performance over time. The overall shape and position of the broad absorption band should remain consistent.

2.2. Fluorescence Spectrophotometer Check

  • Using the this compound dispersion from Protocol 1, place the cuvette in the sample holder of the fluorometer.

  • Set the excitation wavelength to 562 nm.

  • Scan the emission spectrum from approximately 650 nm to 850 nm.

  • The characteristic emission peak around 743 nm can be used to verify the instrument's sensitivity and wavelength accuracy in this region.

2.3. Raman Spectrometer Wavenumber Verification

  • Prepare a solid sample of this compound powder by pressing it into a pellet or placing a small amount on a microscope slide.

  • Acquire the Raman spectrum using a suitable laser excitation (e.g., 785 nm) and appropriate instrument settings (laser power, acquisition time).

  • Compare the positions of the major, sharp peaks (e.g., ~530, ~680, ~1330 cm⁻¹) to the reference data in Table 2. This can serve as a quick check of the instrument's wavenumber calibration.

dot

verification_logic cluster_prep Sample Preparation cluster_uvvis UV-Vis cluster_fluor Fluorescence cluster_raman Raman prep Prepare this compound Dispersion/Solid Sample uv_spec Record Absorbance Spectrum prep->uv_spec fluor_spec Record Emission Spectrum (λex=562nm) prep->fluor_spec raman_spec Acquire Raman Spectrum prep->raman_spec uv_check Verify Spectral Shape uv_spec->uv_check fluor_check Verify Peak Position (~743 nm) fluor_spec->fluor_check raman_check Verify Wavenumber Positions raman_spec->raman_check

Caption: Logic for instrument performance verification.

Limitations and Considerations
  • Solubility: The primary limitation of this compound as a spectroscopic standard is its extremely low solubility in common organic solvents and water. This prevents the preparation of true solutions of known concentration, making it unsuitable for applications requiring Beer-Lambert Law calculations (e.g., determining the molar extinction coefficient).

  • Dispersion Stability: Dispersions of this compound are prone to settling over time, which can affect the reproducibility of measurements. It is crucial to ensure the dispersion is homogeneous before and during analysis.

  • Scattering Effects: In UV-Vis and fluorescence spectroscopy of dispersions, light scattering by the pigment particles can interfere with the measurements and lead to inaccuracies.

  • Qualitative vs. Quantitative: Due to the aforementioned limitations, this compound is best suited as a qualitative reference standard for verifying instrument performance (e.g., wavelength accuracy, sensitivity in a specific region) and for material identification, rather than as a quantitative calibrant.

Conclusion

This compound (Pigment Violet 23) is a highly stable organic pigment with characteristic spectroscopic features. While its insolubility limits its use as a traditional quantitative reference standard in solution-based spectroscopy, it can serve as a valuable reference material for the qualitative verification of instrument performance in UV-Vis, fluorescence, and particularly Raman spectroscopy. The protocols outlined above provide a framework for utilizing this compound for these purposes. Researchers and scientists should be mindful of the limitations and adapt the methodologies to their specific instrumentation and analytical goals.

References

Application Notes and Protocols: Synthesis and Application of Carbazole Violet Nanoparticles for Cellular Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbazole Violet, also known as Pigment Violet 23, is a synthetic organic pigment with a carbazole dioxazine chemical structure.[1] Its inherent brightness and stability have made it a staple in various industries. Recently, the formulation of organic dyes into nanoparticles has emerged as a powerful strategy to create fluorescent probes for biomedical imaging.[2][3] Encapsulating hydrophobic dyes like this compound within a biocompatible matrix allows for their dispersion in aqueous biological environments, enabling their use in cellular imaging applications.[2] These nanoparticles can serve as highly fluorescent and photostable labels for tracking cellular processes.

This document provides a detailed protocol for the synthesis of this compound nanoparticles (CVNPs) using the nanoprecipitation method. It further outlines procedures for their characterization and application in live-cell imaging.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Chemical FormulaC₃₄H₂₂Cl₂N₄O₂[1][4]
Molecular Weight589.48 g/mol [4]
AppearanceViolet powder[5]
Common SynonymsPigment Violet 23, Dioxazine Violet[2][5]
Table 2: Formulation Parameters for this compound Nanoparticles
ParameterRecommended RangePurpose
This compound Concentration (in organic phase)0.1 - 1.0 mg/mLCore material providing fluorescence
Stabilizer (e.g., Pluronic® F-127) Concentration (in aqueous phase)0.5 - 2.0 % (w/v)Prevents aggregation and ensures colloidal stability
Organic Solvent (e.g., Tetrahydrofuran - THF)-To dissolve the hydrophobic this compound
Aqueous Phase (e.g., Deionized Water)-The anti-solvent to induce nanoprecipitation
Organic to Aqueous Phase Ratio1:5 - 1:20 (v/v)Influences nanoparticle size and polydispersity
Table 3: Expected Characteristics of Synthesized this compound Nanoparticles
CharacteristicTypical ValuesMethod of Analysis
Hydrodynamic Diameter50 - 200 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI)< 0.3Dynamic Light Scattering (DLS)
Zeta Potential-10 to -30 mVElectrophoretic Light Scattering
MorphologySphericalTransmission Electron Microscopy (TEM)
Excitation Maximum (in water)~580 - 600 nm (expected)UV-Vis Spectrophotometer
Emission Maximum (in water)~620 - 650 nm (expected)Fluorescence Spectrophotometer

Experimental Protocols

Protocol 1: Synthesis of this compound Nanoparticles (CVNPs) by Nanoprecipitation

Materials:

  • This compound (Pigment Violet 23)

  • Pluronic® F-127

  • Tetrahydrofuran (THF), HPLC grade

  • Deionized water

  • Magnetic stirrer and stir bar

  • Syringe and needle

Procedure:

  • Preparation of the Organic Phase: Dissolve this compound in THF to a final concentration of 0.5 mg/mL. Ensure complete dissolution by vortexing or brief sonication.

  • Preparation of the Aqueous Phase: Dissolve Pluronic® F-127 in deionized water to a final concentration of 1% (w/v). Stir the solution until the polymer is fully dissolved.

  • Nanoprecipitation: Place the aqueous phase on a magnetic stirrer and stir at a moderate speed (e.g., 500 rpm) at room temperature. Draw the organic phase into a syringe.

  • Addition of Organic Phase: Add the organic phase dropwise to the stirring aqueous phase at a constant rate. A cloudy suspension of nanoparticles should form instantaneously.

  • Solvent Evaporation: Continue stirring the suspension in a fume hood for at least 4 hours to allow for the complete evaporation of THF.

  • Purification (Optional): To remove any excess stabilizer or non-encapsulated dye, the nanoparticle suspension can be centrifuged and washed.

    • Centrifuge the suspension at high speed (e.g., 15,000 x g) for 30 minutes.

    • Discard the supernatant and resuspend the nanoparticle pellet in fresh deionized water.

    • Repeat the washing step twice.

  • Storage: Store the final this compound nanoparticle suspension at 4°C, protected from light.

Protocol 2: Characterization of this compound Nanoparticles

1. Size and Zeta Potential Measurement (DLS):

  • Dilute a small aliquot of the CVNP suspension in deionized water to an appropriate concentration.

  • Measure the hydrodynamic diameter, polydispersity index (PDI), and zeta potential using a Dynamic Light Scattering instrument.

2. Morphological Analysis (TEM):

  • Place a drop of the diluted CVNP suspension onto a carbon-coated copper grid.

  • Allow the grid to air dry completely.

  • Image the nanoparticles using a Transmission Electron Microscope to observe their size, shape, and morphology.

3. Optical Properties (UV-Vis and Fluorescence Spectroscopy):

  • Record the UV-Vis absorption spectrum of the CVNP suspension to determine the absorbance maximum.

  • Measure the fluorescence emission spectrum by exciting the nanoparticles at their absorbance maximum to determine the emission peak.

Protocol 3: Live-Cell Imaging with this compound Nanoparticles

Materials:

  • Cultured cells (e.g., HeLa, MCF-7) on glass-bottom dishes or coverslips

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • This compound Nanoparticle suspension

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Seeding: Seed the cells on a suitable imaging dish or coverslip and allow them to adhere and grow overnight in a CO₂ incubator at 37°C.

  • Nanoparticle Incubation: Prepare a working solution of CVNPs in complete cell culture medium. The optimal concentration should be determined empirically, starting with a range of 10-50 µg/mL.

  • Cell Staining: Remove the old medium from the cells and replace it with the CVNP-containing medium.

  • Incubation: Incubate the cells with the nanoparticles for a desired period (e.g., 2-24 hours) in the CO₂ incubator.

  • Washing: Gently remove the nanoparticle-containing medium and wash the cells three times with warm PBS to remove any unbound nanoparticles.

  • Imaging: Add fresh, pre-warmed complete cell culture medium to the cells. Image the cells using a fluorescence microscope equipped with a filter set appropriate for the excitation and emission wavelengths of the CVNPs.

Visualizations

Synthesis_Workflow cluster_prep Phase Preparation cluster_synthesis Nanoparticle Formation cluster_characterization Characterization Organic_Phase This compound in THF Nanoprecipitation Dropwise addition into stirring aqueous phase Organic_Phase->Nanoprecipitation Aqueous_Phase Pluronic F-127 in Water Aqueous_Phase->Nanoprecipitation Solvent_Evaporation Stirring to remove THF Nanoprecipitation->Solvent_Evaporation CVNPs CVNPs Solvent_Evaporation->CVNPs Final CVNP Suspension DLS Size & Zeta Potential TEM Morphology Spectroscopy Optical Properties CVNPs->DLS CVNPs->TEM CVNPs->Spectroscopy

Caption: Workflow for the synthesis and characterization of this compound nanoparticles.

Imaging_Workflow Cell_Seeding Seed cells on imaging dish Nanoparticle_Incubation Incubate cells with CVNPs in media Cell_Seeding->Nanoparticle_Incubation Washing Wash with PBS to remove unbound NPs Nanoparticle_Incubation->Washing Imaging Live-cell imaging with fluorescence microscope Washing->Imaging

References

Application Notes and Protocols for Intramolecular C-H Amination in Carbazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbazole and its derivatives are privileged heterocyclic motifs found in a wide array of natural products, pharmaceuticals, and organic electronic materials. The development of efficient methods for their synthesis is of significant interest to the chemical and pharmaceutical industries. Intramolecular C-H amination has emerged as a powerful strategy for the construction of the carbazole core, offering atom economy and the potential for late-stage functionalization. This document provides detailed application notes and experimental protocols for various catalytic systems employed in the intramolecular C-H amination for carbazole synthesis.

Palladium-Catalyzed Intramolecular C-H Amination

Palladium catalysis is a versatile and widely used method for C-N bond formation. In the context of carbazole synthesis, Pd(II)-catalyzed intramolecular oxidative C-H amination of N-substituted 2-arylanilines provides a direct route to the carbazole skeleton under relatively mild conditions.

A recent development in this area involves the use of strained cyclic diacyl peroxides as oxidants, which allows the reaction to proceed under additive-free and mild conditions.[1] This method is compatible with a variety of functional groups and is scalable.[1] Mechanistic studies suggest a unique Pd(II)/Pd(IV) catalytic cycle.[1][2] Another established method utilizes Oxone as an inexpensive and safe oxidant at ambient temperature.[3][4]

Data Presentation: Palladium-Catalyzed Carbazole Synthesis

EntrySubstrate (N-Protecting Group)OxidantCatalyst Loading (mol%)SolventTemp (°C)Time (h)Yield (%)Reference
1N-Ts-2-aminobiphenylOxone5CH3CN/H2ORT1295[3]
2N-Ms-2-aminobiphenylPhthaloyl Peroxide101,2-Dichloroethane801292[1]
3N-Ac-2-aminobiphenylCu(OAc)2/O25Toluene1202499[5]
4N-Boc-2-aminobiphenylPhthaloyl Peroxide101,2-Dichloroethane801285[1]
5N-Ts-4'-methoxy-2-aminobiphenylOxone5CH3CN/H2ORT1292[3]
6N-Ts-4-chloro-2-aminobiphenylOxone5CH3CN/H2ORT1288[3]

Experimental Protocol: Palladium-Catalyzed Synthesis of N-Tosylcarbazole [3]

  • To a solution of N-tosyl-2-aminobiphenyl (0.2 mmol) in a mixture of CH3CN (2 mL) and H2O (0.2 mL) in a round-bottom flask, add Pd(OAc)2 (2.2 mg, 0.01 mmol, 5 mol%).

  • To the resulting mixture, add Oxone (184 mg, 0.3 mmol) in one portion at room temperature.

  • Stir the reaction mixture vigorously at room temperature for 12 hours.

  • After completion of the reaction (monitored by TLC), dilute the mixture with water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na2SO4.

  • Remove the solvent under reduced pressure, and purify the residue by flash column chromatography on silica gel (hexanes/ethyl acetate = 9:1) to afford the desired N-tosylcarbazole.

Logical Relationship: Palladium-Catalyzed C-H Amination

G cluster_reactants Reactants cluster_cycle Catalytic Cycle cluster_products Products Start N-Protected 2-Aminobiphenyl Intermediate1 Pd(II)-Substrate Complex Start->Intermediate1 Catalyst Pd(II) Catalyst (e.g., Pd(OAc)2) Catalyst->Intermediate1 Oxidant Oxidant (e.g., Oxone, Peroxide) Intermediate3 Pd(IV) Intermediate Oxidant->Intermediate3 Intermediate2 Palladacycle Intermediate Intermediate1->Intermediate2 C-H Activation Intermediate2->Intermediate3 Oxidation Intermediate4 Pd(0) Intermediate3->Intermediate4 Product Carbazole Intermediate3->Product Reductive Elimination Intermediate4->Catalyst Re-oxidation

Caption: Palladium-catalyzed intramolecular C-H amination for carbazole synthesis.

Copper-Catalyzed Intramolecular C-H Amination

Copper catalysis provides a cost-effective and readily available alternative to palladium for intramolecular C-H amination. A notable method involves the use of a picolinamide directing group, which facilitates the C-H activation and is spontaneously cleaved during the reaction.[6][7][8][9][10] This approach demonstrates broad substrate scope and functional group tolerance.[6][7][8][9][10]

Data Presentation: Copper-Catalyzed Carbazole Synthesis

EntrySubstrateCatalystOxidantBaseSolventTemp (°C)Time (h)Yield (%)Reference
1N-(pyridin-2-yl)-[1,1'-biphenyl]-2-amineCu(OAc)2MnO2K2CO31,4-Dioxane1202496[10]
24'-Methoxy-N-(pyridin-2-yl)-[1,1'-biphenyl]-2-amineCu(OAc)2MnO2K2CO31,4-Dioxane1202493[10]
34-Chloro-N-(pyridin-2-yl)-[1,1'-biphenyl]-2-amineCu(OAc)2MnO2K2CO31,4-Dioxane1202485[10]
4N-(pyridin-2-yl)-2-amino-4'-methylbiphenylCu(OAc)2MnO2K2CO31,4-Dioxane1202491[10]
5N-(pyridin-2-yl)-2-aminobiphenylCu(OTf)2O2-TFA1000.17>90[11]

Experimental Protocol: Copper-Catalyzed Synthesis of Carbazole [10]

  • To a screw-capped test tube, add N-(pyridin-2-yl)-[1,1'-biphenyl]-2-amine (0.2 mmol), Cu(OAc)2 (3.6 mg, 0.02 mmol, 10 mol%), MnO2 (34.8 mg, 0.4 mmol), and K2CO3 (55.2 mg, 0.4 mmol).

  • Add 1,4-dioxane (2 mL) to the test tube.

  • Seal the tube and heat the reaction mixture at 120 °C for 24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel (hexanes/ethyl acetate) to afford the desired carbazole.

Iron-Catalyzed Intramolecular C-H Amination

Iron, being an earth-abundant and non-toxic metal, is an attractive catalyst for green and sustainable chemistry. Iron-catalyzed intramolecular C-H amination for carbazole synthesis has been developed using air as the terminal oxidant, representing a highly environmentally friendly approach.[12][13] This method is particularly effective for the synthesis of N-H carbazoles from 2-cyclohexenyl aminoarenes via a C-H amination and aromatization cascade.[12][13]

Data Presentation: Iron-Catalyzed Carbazole Synthesis

EntrySubstrateCatalystOxidantSolventTemp (°C)Time (h)Yield (%)Reference
1N-(cyclohex-1-en-1-yl)anilineFeCl3Air1,2-Dichloroethane1202485[12]
2N-(cyclohex-1-en-1-yl)-4-methoxyanilineFeCl3Air1,2-Dichloroethane1202482[12]
34-Chloro-N-(cyclohex-1-en-1-yl)anilineFeCl3Air1,2-Dichloroethane1202478[12]
4N-(cyclohex-1-en-1-yl)-4-methylanilineFeCl3Air1,2-Dichloroethane1202488[12]

Experimental Protocol: Iron-Catalyzed Synthesis of Carbazole [12]

  • To a sealed tube, add N-(cyclohex-1-en-1-yl)aniline (0.2 mmol), FeCl3 (3.2 mg, 0.02 mmol, 10 mol%), and 1,2-dichloroethane (2 mL).

  • Seal the tube and place the reaction mixture in a preheated oil bath at 120 °C.

  • Stir the reaction under an air atmosphere (using a balloon) for 24 hours.

  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired carbazole.

Rhodium-Catalyzed Intramolecular C-H Amination

Rhodium catalysts, particularly dirhodium complexes, are highly effective for nitrene transfer reactions, including intramolecular C-H amination. These reactions often proceed via a metal nitrenoid intermediate. The use of aryl azides as nitrene precursors is common in rhodium-catalyzed carbazole synthesis.[14] A notable advantage is the ability to use mononuclear rhodium catalysts like Rh(OAc)3 with safer nitrene precursors such as sulfilimines.[14]

Data Presentation: Rhodium-Catalyzed Carbazole Synthesis

EntrySubstrateCatalystSolventTemp (°C)Time (h)Yield (%)Reference
1S,S-diphenyl-N-(2-phenylphenyl)sulfilimineRh(OAc)3THFRT190[14]
22-AzidobiphenylRh2(O2CC3F7)4Dichloromethane401.595[14]
32-Azido-4'-methylbiphenylRh2(O2CC3F7)4Dichloromethane401.592[14]
42-Azido-4-chlorobiphenylRh2(O2CC3F7)4Dichloromethane401.588[14]

Experimental Protocol: Rhodium-Catalyzed Synthesis of Carbazole from a Sulfilimine [14]

  • To a solution of S,S-diphenyl-N-(2-phenylphenyl)sulfilimine (0.2 mmol) in THF (2 mL) in a round-bottom flask, add Rh(OAc)3 (2.8 mg, 5 mol%).

  • Stir the reaction mixture at room temperature for 1 hour.

  • Upon completion (monitored by TLC), concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to give the corresponding carbazole.

Photochemical Intramolecular C-H Amination

Visible-light-promoted intramolecular C-H amination offers a green and mild alternative to transition-metal-catalyzed methods. These reactions can often be performed at room temperature and in environmentally benign solvents like water.[8][15] The reaction typically proceeds via the generation of a nitrene intermediate from a 2-azidobiphenyl precursor upon irradiation with visible light.[8][15]

Data Presentation: Photochemical Carbazole Synthesis

EntrySubstrateLight SourceSolventTemp (°C)Time (h)Yield (%)Reference
12-AzidobiphenylBlue LEDsTHF/H2O (1:1)RT2492[8]
22-Azido-4'-methoxybiphenylBlue LEDsTHF/H2O (1:1)RT2495[8]
32-Azido-4-chlorobiphenylBlue LEDsTHF/H2O (1:1)RT2488[8]
42-Azido-4'-methylbiphenylBlue LEDsTHF/H2O (1:1)RT2490[8]

Experimental Protocol: Visible-Light-Promoted Synthesis of Carbazole [8]

  • In a quartz reaction tube, dissolve 2-azidobiphenyl (0.2 mmol) in a mixture of THF (1 mL) and water (1 mL).

  • Seal the tube and place it at a distance of approximately 5 cm from a blue LED lamp (40 W).

  • Irradiate the reaction mixture with stirring at room temperature for 24 hours.

  • After completion of the reaction, extract the mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure carbazole.

Generalized Reaction Mechanism

G Start Precursor (e.g., N-Protected 2-Aminobiphenyl, 2-Azidobiphenyl) Activation Activation (Catalyst, Light, or Heat) Start->Activation Intermediate Reactive Intermediate (e.g., Metal-Nitrenoid, Singlet Nitrene) Activation->Intermediate Cyclization Intramolecular C-H Insertion Intermediate->Cyclization Product Carbazole Cyclization->Product

Caption: Generalized mechanism of intramolecular C-H amination for carbazole synthesis.

Typical Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reagents Combine Substrate, Catalyst, Solvent, etc. Reaction Heat / Irradiate with Stirring Reagents->Reaction Setup Quench Quench Reaction (if necessary) Reaction->Quench Monitor (TLC) Extract Solvent Extraction Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product Isolate Pure Carbazole Purify->Product

Caption: A typical experimental workflow for carbazole synthesis via C-H amination.

References

Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling for the Synthesis of N-Protected-3-Aryl-Carbazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbazole derivatives are crucial structural motifs in medicinal chemistry and materials science, exhibiting a wide range of biological activities and valuable photophysical properties. The synthesis of 3-aryl-carbazoles, in particular, allows for the extension of conjugation and the introduction of diverse functionalities. The Suzuki-Miyaura cross-coupling reaction stands as a powerful and versatile method for forming the key carbon-carbon bond between a halogenated carbazole core and an arylboronic acid.[1] This document provides detailed protocols and optimized conditions for the palladium-catalyzed Suzuki-Miyaura cross-coupling to synthesize N-protected-3-aryl-carbazoles, key intermediates in the development of novel therapeutics and organic electronic materials.

General Reaction Scheme

The core transformation involves the coupling of an N-protected 3-halocarbazole with an arylboronic acid or ester in the presence of a palladium catalyst and a base. The N-protecting group (PG) is essential to ensure solubility and prevent side reactions at the nitrogen atom.[2]

General reaction for the synthesis of N-protected-3-aryl-carbazoles.

Data Presentation: Reaction Conditions

Successful synthesis of 3-aryl-carbazoles via Suzuki-Miyaura coupling is dependent on the careful selection of catalyst, ligand, base, and solvent. The tables below summarize typical conditions and reagents used in these transformations.

Table 1: Summary of Optimized Reaction Conditions This table presents representative conditions for the Suzuki-Miyaura coupling of N-protected 3-halocarbazoles with various arylboronic acids.

Substrate (N-Protected 3-Halocarbazole)Arylboronic Acid (Equiv.)Catalyst (mol%)Ligand (mol%)Base (Equiv.)Solvent SystemTemp. (°C)Time (h)Yield (%)
N-Boc-3-bromocarbazolePhenylboronic acid (1.2)tBuXPhos Pd G3[3] (1-2)(Internal to G3)K₃PO₄ (2.0)Dioxane / H₂O80-10012-18High
N-Aryl-3,6-dichlorocarbazoleArylboronic acid (1.4)Pd₂(dba)₃ (1.0)L9* (2.0)K₃PO₄ (5.0)THF / H₂O601885-95[4]
N-SEM-3-bromopyrrole Phenylboronic acid (1.0)Pd(PPh₃)₄ (10)(Internal)Cs₂CO₃ (2.0)Dioxane / H₂O901285[5]
N-Bn-3-chloroindazoleArylboronic acid (2.0)Pd source (2)SPhos (3)K₃PO₄ (2.0)Dioxane / H₂O10015High[2]

*L9 is a specific biaryl phosphine ligand used in the cited study.[4] **Data from related N-protected heterocycles are included to show the breadth of applicable conditions.

Table 2: Common Palladium Precatalysts and Ligands The choice of catalyst and ligand is critical for reaction efficiency, especially with challenging substrates like aryl chlorides.[6] Modern precatalysts, such as the Buchwald G3 series, are often preferred for their air-stability and high activity.[3]

Catalyst / PrecatalystLigandTypical SubstratesKey Features
Pd(PPh₃)₄Tetrakis(triphenylphosphine)Aryl Bromides, IodidesClassical, widely used catalyst.[5]
Pd₂(dba)₃Tris(dibenzylideneacetone)dipalladium(0)Aryl Bromides, TriflatesUsed with an external phosphine ligand.[4]
Pd(OAc)₂Palladium(II) AcetateAryl Bromides, ChloridesRequires reduction in situ; used with external ligand.[7]
tBuXPhos Pd G3tBuXPhosAryl Chlorides, BromidesAir-stable, highly active G3 precatalyst.[3]
SPhos Pd G3 / XPhos Pd G3SPhos / XPhosAryl Chlorides, BromidesHighly effective dialkylbiaryl phosphine ligands for challenging couplings.[2]

Experimental Protocols

This section provides a detailed, generalized procedure for the synthesis of an N-protected-3-aryl-carbazole using a modern palladium precatalyst.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • N-protected 3-halocarbazole (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • tBuXPhos Pd G3 (0.02 mmol, 2 mol%)[3]

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane, anhydrous (10 mL)

  • Water, degassed (1 mL)

  • Nitrogen or Argon gas supply

  • Oven-dried reaction vessel (e.g., Schlenk tube or sealed vial) with a magnetic stir bar

Procedure:

  • Reaction Setup: To the oven-dried reaction vessel, add the N-protected 3-halocarbazole (if solid), arylboronic acid, potassium phosphate, and the tBuXPhos Pd G3 precatalyst.

  • Inert Atmosphere: Seal the vessel with a septum or cap and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes by bubbling the gas through the solid mixture.

  • Solvent Addition: Add the anhydrous dioxane and degassed water via syringe. The solvent mixture should be thoroughly degassed prior to use by sparging with an inert gas for at least 20 minutes.

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block set to the desired temperature (typically 80-100 °C). Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel.

  • Extraction: Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-protected-3-aryl-carbazole.

Troubleshooting Guide
IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst or poor-quality reagents.Use a fresh batch of catalyst and ensure all reagents and solvents are pure and dry.[3]
Insufficient degassing.Ensure the reaction mixture and solvents are thoroughly purged with an inert gas to remove oxygen.
Homocoupling of Boronic Acid Presence of oxygen.Improve inert atmosphere techniques.[3]
Protodeboronation Reaction temperature is too high or prolonged reaction time.Lower the reaction temperature and monitor closely to stop the reaction upon completion. Consider a milder base like K₂CO₃.[3]

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of N-protected-3-aryl-carbazoles.

G reagents 1. Reagent Preparation (Carbazole, Boronic Acid, Catalyst, Base) setup 2. Reaction Setup (Add solids to oven-dried vessel) reagents->setup inert 3. Inert Atmosphere (Purge with N2 or Ar) setup->inert solvents 4. Solvent Addition (Degassed Dioxane/Water) inert->solvents reaction 5. Heating & Stirring (80-100 °C, 12-24h) solvents->reaction monitoring 6. Reaction Monitoring (TLC / LC-MS) reaction->monitoring workup 7. Aqueous Workup (Extraction with EtOAc) monitoring->workup Upon completion purify 8. Purification (Column Chromatography) workup->purify product 9. Final Product (N-Protected-3-Aryl-Carbazole) purify->product

Caption: General workflow for Suzuki-Miyaura synthesis of N-protected-3-aryl-carbazoles.

Suzuki-Miyaura Catalytic Cycle Diagram

This diagram shows the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling, including the activation of a modern G3 precatalyst.

Suzuki_Cycle precatalyst L-Pd(II)-Cl (G3 Precatalyst) pd0 L-Pd(0) (Active Catalyst) precatalyst->pd0 + Base - Aminobiphenyl-HCl oa Oxidative Addition tm Transmetalation oa->tm Ar-X pd_complex1 L-Pd(II)(Ar)(X) re Reductive Elimination tm->re Ar'-B(OH)2 + Base pd_complex2 L-Pd(II)(Ar)(Ar') re->oa Ar-Ar'

Caption: Activation of a G3 precatalyst and the subsequent Suzuki-Miyaura catalytic cycle.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Carbazole Violet Degradation Pathways in OLEDs

Author: BenchChem Technical Support Team. Date: December 2025

A Note to Researchers: Initial investigations into "Carbazole Violet" for organic light-emitting diode (OLED) applications have revealed that this material, chemically known as Pigment Violet 23, is primarily an industrial pigment for inks, paints, and plastics. There is currently no substantial body of scientific literature detailing its use as an active material (e.g., emitter, host, or transport layer) in OLEDs.

Therefore, this technical support center will address the broader and more pertinent issue of degradation pathways in violet-emitting OLEDs . The challenges faced in developing stable, deep-blue and violet OLEDs are significant and share common underlying mechanisms. This guide is intended for researchers, scientists, and drug development professionals (utilizing OLEDs in applications such as phototherapy or diagnostics) who may encounter issues during their experiments with violet OLEDs.

Frequently Asked Questions (FAQs)

Q1: My violet OLED's brightness is decaying much faster than expected. What are the likely causes?

A1: Rapid luminance decay in violet OLEDs is a common issue, often stemming from the high-energy nature of the emitted light. The primary causes can be categorized as:

  • Intrinsic Material Instability: The organic molecules used for violet emission often have wide bandgaps, making them susceptible to photochemical degradation. High-energy excitons can lead to bond dissociation within the emitter or host molecules.[1]

  • Exciton-Polaron Annihilation: An imbalance in charge carriers (electrons and holes) can lead to an accumulation of polarons, which can then quench excitons non-radiatively, reducing efficiency and generating heat that accelerates degradation.

  • Formation of Non-Emissive Species: Degradation byproducts can act as quenching centers, trapping excitons and preventing them from decaying radiatively.[2] These can result from reactions with residual oxygen or moisture, or from the breakdown of the primary organic materials.[2]

  • Interfacial Degradation: The interfaces between the organic layers and the electrodes can degrade over time, leading to increased injection barriers and reduced charge carrier mobility. This is particularly problematic at the anode/organic interface where oxidation can occur.

Q2: I'm observing a shift in the emission color of my violet OLED over time. What does this indicate?

A2: A change in the color coordinates (a spectral shift) during operation is a strong indicator of material degradation. This can be due to:

  • Formation of Emissive Byproducts: The degradation of the primary emitter or host can create new molecular species that emit light at different, often longer, wavelengths (e.g., a shift from violet towards blue or green).

  • Molecular Aggregation: Changes in the morphology of the emissive layer, such as the formation of molecular aggregates (excimers or electromers), can lead to red-shifted emission.

  • Broadening of the Emission Spectrum: As the device degrades, the overall emission spectrum can widen. This can be a result of multiple degradation pathways occurring simultaneously, creating a variety of emissive states.[3]

Q3: My device is showing an increase in operating voltage for the same brightness level. What's happening?

A3: An increase in operating voltage is a classic sign of OLED degradation and can be attributed to:

  • Increased Interfacial Barriers: Degradation at the electrode/organic or organic/organic interfaces can impede the injection and transport of charge carriers, requiring a higher voltage to maintain the same current density.[2]

  • Formation of Charge Traps: Degradation byproducts can act as deep charge traps, immobilizing charge carriers and increasing the overall resistance of the device.[2]

  • Material Decomposition: The breakdown of charge-transporting materials reduces their mobility, leading to a higher required driving voltage.

Q4: What are "dark spots" and how can I prevent them?

A4: Dark spots are non-emissive areas that appear and often grow during device operation. They are typically caused by:

  • Moisture and Oxygen Ingress: The primary cause of dark spots is the reaction of atmospheric moisture and oxygen with the reactive cathode material and organic layers.[2][4] This leads to the formation of non-emissive oxides and hydroxides.

  • Particulate Contamination: Dust or other particles on the substrate during fabrication can create pinholes in the thin films, providing pathways for moisture and oxygen to enter.

  • Delamination: Poor adhesion between layers can lead to delamination, disrupting charge injection and emission in that area.

The most effective way to prevent dark spots is through meticulous substrate cleaning and handling in an inert environment (e.g., a glove box) and by using high-quality encapsulation to seal the device from the ambient atmosphere.[4]

Troubleshooting Guide

Observed Issue Potential Root Cause(s) Suggested Troubleshooting Steps & Solutions
Rapid Luminance Decay 1. Inherent instability of the violet emitter/host. 2. Poor charge balance. 3. Exciton-induced damage. 4. Thermal degradation.1. Material Selection: Research alternative, more stable violet-emitting materials or host-emitter systems. 2. Device Architecture: Optimize layer thicknesses of charge transport and blocking layers to improve charge balance. 3. Drive Conditions: Operate the device at a lower current density to reduce exciton density and Joule heating. 4. Thermal Management: Ensure adequate heat sinking of the device substrate.
Color Shift (Change in CIE Coordinates) 1. Chemical degradation of the emitter. 2. Formation of emissive aggregates. 3. Degradation of an adjacent layer (e.g., host or blocking layer) leading to parasitic emission.1. Material Purity: Use high-purity, sublimation-grade organic materials to minimize impurities that can act as degradation initiation sites. 2. Host Material: Select a host material with a high triplet energy to confine excitons to the emitter and prevent host degradation. 3. Doping Concentration: Optimize the emitter doping concentration to minimize aggregation effects.
Increase in Operating Voltage 1. Degradation of charge transport layers. 2. Increased injection barrier at interfaces. 3. Formation of charge traps.1. Interlayer Optimization: Introduce or optimize hole and electron injection layers to improve contact with the electrodes. 2. Material Stability: Investigate the stability of the transport layer materials under electrical stress. 3. Device Encapsulation: Ensure robust encapsulation to prevent atmospheric contamination that can lead to interfacial reactions.
Formation of Dark Spots 1. Contamination during fabrication. 2. Inadequate encapsulation. 3. Pinholes in the thin films.1. Substrate Cleaning: Implement a rigorous substrate cleaning protocol. 2. Inert Environment: Fabricate and encapsulate devices in a high-purity inert atmosphere (glove box). 3. Encapsulation Quality: Use high-quality encapsulation materials (e.g., glass lids with desiccant, thin-film encapsulation) and ensure a hermetic seal.
Low External Quantum Efficiency (EQE) 1. Poor charge balance. 2. Non-radiative recombination. 3. Inefficient light outcoupling.1. Charge Balance: Adjust the thicknesses of the electron and hole transport layers. 2. Material Selection: Choose host and emitter materials with high photoluminescence quantum yields. 3. Outcoupling Enhancement: Incorporate light outcoupling enhancement structures (e.g., microlens arrays, high refractive index substrates).

Quantitative Data Summary

The following tables summarize typical performance metrics for violet-emitting OLEDs. Note that direct comparisons can be challenging due to variations in device architecture, materials, and testing conditions.

Table 1: Performance of Selected Violet OLEDs

Emitter SystemPeak EL (nm)Max EQE (%)CIE Coordinates (x, y)Reference
BO-2DBT4057.90(0.166, 0.014)[5]
D2 Emitter405-(0.167, 0.016)[5]
D3 Emitter410-(0.166, 0.016)[5]
D4 Emitter406-(0.166, 0.026)[5]

Table 2: Lifetime Data for Blue/Violet OLEDs under Accelerated Aging

Device TypeInitial Luminance (cd/m²)Stress ConditionLT50 (hours)Reference
Commercial PMOLED-405 nm irradiance (300-1100 W/m²)Varies with irradiance[6]
Blue Phosphorescent OLED1000Constant Current11.2[1]
Blue TADF-sensitized OLED100Constant Current~27[7]

Experimental Protocols

Protocol 1: Accelerated Lifetime Testing using High-Intensity Light Exposure

This protocol is adapted from a method for accelerated aging of commercial OLED displays using violet light and can be used to quickly assess the photostability of violet-emitting devices.[6][8]

Objective: To accelerate the degradation of a violet OLED to estimate its operational lifetime under normal conditions.

Materials and Equipment:

  • Violet OLED device to be tested.

  • High-power violet (e.g., 405 nm) LED with adjustable power output.[6]

  • Optical power meter to measure irradiance at the device surface.

  • Source Measure Unit (SMU) to drive the OLED and monitor its electrical characteristics.

  • Photodiode or spectrometer to measure the luminance or spectral output of the OLED.

  • Temperature-controlled test chamber or a fan to maintain a constant device temperature.[6]

  • Black box to shield the setup from ambient light.[6]

Methodology:

  • Initial Characterization: Before exposure, measure the initial current-voltage-luminance (J-V-L) characteristics and the electroluminescence spectrum of the pristine OLED device.

  • Setup:

    • Mount the OLED device inside the black box.

    • Position the high-power violet LED at a fixed distance from the OLED, ensuring uniform illumination across the active area.

    • Place the photodiode or spectrometer in a position to measure the light output from the OLED.

    • Use a fan or other cooling method to maintain the OLED at a constant temperature (e.g., room temperature) to prevent thermally-induced degradation.[6]

  • Accelerated Aging:

    • Set the violet LED to a specific irradiance level (e.g., 300, 500, 800, 1100 W/m²).[6]

    • Simultaneously, drive the OLED at a constant current density representative of normal operation.

    • Periodically (e.g., every hour for highly accelerated tests, or every 24 hours for longer tests), interrupt the violet light exposure and measure the J-V-L characteristics and spectrum of the OLED.[6]

  • Data Analysis:

    • Plot the normalized luminance as a function of exposure time.

    • Determine the time it takes for the luminance to drop to 50% of its initial value (LT50).

    • Repeat the experiment for several different irradiance levels.

    • Plot LT50 versus irradiance and use a model (e.g., inverse power law) to extrapolate the lifetime under no external light exposure.[6][8]

Protocol 2: Standard Operational Lifetime Testing

Objective: To measure the operational lifetime of a violet OLED under constant current stress.

Materials and Equipment:

  • Violet OLED device to be tested.

  • Source Measure Unit (SMU) or a stable constant current source.

  • Photodiode or luminance meter.

  • Temperature-controlled chamber.

  • Data acquisition software.

Methodology:

  • Initial Measurement: Record the initial luminance (L₀) and voltage (V₀) of the device at the desired constant current density (e.g., 10 mA/cm²).

  • Constant Stress: Place the device in the temperature-controlled chamber (e.g., at 25°C). Apply the constant current and continuously monitor the luminance and voltage over time.

  • Data Logging: Record the luminance and voltage at regular intervals until the device fails or the experiment is terminated.

  • Lifetime Determination: The operational lifetime is typically defined as the time required for the luminance to decrease to a certain percentage of its initial value, such as LT95 (95%), LT80 (80%), or LT50 (50%).[9]

  • Analysis: Plot the normalized luminance (L/L₀) and the operating voltage as a function of time.

Visualizations

cluster_intrinsic Intrinsic Degradation cluster_extrinsic Extrinsic Degradation cluster_consequences Observed Device Failure Exciton High-Energy Excitons (from e-h recombination) Bond_Cleavage Homolytic Bond Cleavage (e.g., C-N bonds in hosts) Exciton->Bond_Cleavage Energy > Bond Dissociation Energy Radicals Formation of Reactive Radicals Bond_Cleavage->Radicals Byproducts Non-Emissive Byproducts & Charge Traps Radicals->Byproducts Chemical Reactions Luminance_Decay Luminance Decay Byproducts->Luminance_Decay Quenching Voltage_Rise Increased Operating Voltage Byproducts->Voltage_Rise Trapping H2O_O2 Moisture & Oxygen Ingress (from atmosphere) Cathode_Oxidation Cathode Oxidation H2O_O2->Cathode_Oxidation Dark_Spots Dark Spot Formation (Non-emissive areas) Cathode_Oxidation->Dark_Spots Dark_Spots->Luminance_Decay Color_Shift Color Shift

Caption: Key degradation pathways in violet OLEDs.

cluster_decay Luminance Decay cluster_color Color Shift cluster_spots Dark Spots start Start: Observe Device Instability issue What is the primary symptom? start->issue decay_q Is voltage increasing? issue->decay_q Rapid Luminance Decay color_q Is the new emission red-shifted? issue->color_q Color Shift spots_q Are spots growing from the edges? issue->spots_q Dark Spots decay_yes Check for interfacial degradation or charge trap formation. decay_q->decay_yes Yes decay_no Investigate material photostability and exciton quenching. decay_q->decay_no No color_yes Suspect molecular aggregation or formation of emissive byproducts. color_q->color_yes Yes color_no Analyze spectrum for degradation of host or blocking layers. color_q->color_no No spots_yes Improve device encapsulation to prevent H2O/O2 ingress. spots_q->spots_yes Yes spots_no Review fabrication process for particulate contamination. spots_q->spots_no No

References

Technical Support Center: Purification of Crude Carbazole Violet

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude Carbazole Violet (Pigment Violet 23).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the common impurities in crude this compound?

A1: Crude this compound can contain several impurities stemming from its synthesis. These may include unreacted starting materials such as 3-amino-N-ethylcarbazole and chloranil, as well as by-products from side reactions.[1][2] Residual solvents used during the synthesis, like o-dichlorobenzene or nitrobenzene, can also be present.[3][4]

Q2: My purified this compound has low color strength and brightness. What could be the cause?

A2: Crude this compound often exists as large, hard crystals with poor pigmentary properties.[5] A process known as "conditioning" or "salt grinding" is often necessary to reduce particle size, increase surface area, and improve color strength and brightness.[6][7] This process typically involves grinding the crude pigment with a salt (like sodium chloride) and an organic solvent (such as diethylene glycol).[1]

Q3: I am observing poor solubility of the crude product in my chosen recrystallization solvent. What should I do?

A3: this compound is known for its low solubility in many common organic solvents. If you are experiencing poor solubility, consider using higher boiling point solvents like o-dichlorobenzene, chlorobenzene, or pyridine, as heating can significantly increase solubility.[3][8] For a successful recrystallization, the compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[9] If a single solvent is not effective, a two-solvent system (a good solvent and a miscible anti-solvent) can be employed.[9]

Q4: After purification, I still see some residual starting materials in my product. How can I remove them?

A4: A thorough washing of the crude pigment is crucial for removing unreacted starting materials and other impurities.[10] Washing can be performed with various solvents, including water, ethanol, or pyridine.[3][10] For instance, washing with pyridine has been shown to be effective in removing by-products and can achieve a purity of 98-99%.[3]

Q5: My recrystallization resulted in an "oiled out" product instead of crystals. What went wrong?

A5: "Oiling out," where the solute separates as a liquid instead of a solid, can occur if the solution is too concentrated or if the boiling point of the solvent is higher than the melting point of your compound.[9] To resolve this, try reheating the solution to dissolve the oil and then add more solvent to reduce the concentration. Subsequently, allow the solution to cool down more slowly to encourage crystal formation.[9]

Quantitative Data on Purification Methods

The following table summarizes quantitative data on the purity and yield of Carbazole and its derivatives after applying different purification techniques as reported in the literature.

CompoundPurification MethodSolvent(s)Purity AchievedYieldReference
Crude Pigment Violet 23WashingPyridine98-99%92.7%[3]
Crude Pigment Violet 23WashingPyridine~95%84.8%[3]
CarbazoleRecrystallizationChlorobenzene98.97%67.89% (total)[8]
Soluble Carbazole Dioxazine VioletRecrystallizationEthyl Acetate-76%[4]
Soluble Carbazole Dioxazine VioletRecrystallizationEthyl Acetate-85%[4]

Experimental Protocols

Protocol 1: Solvent Washing of Crude this compound

This protocol is a general guideline based on literature for the purification of crude this compound by solvent washing.

Materials:

  • Crude this compound

  • Pyridine (or another suitable solvent like ethanol or hot water)

  • Buchner funnel and flask

  • Filter paper

  • Beaker

  • Stirring rod

  • Drying oven

Procedure:

  • Place the crude this compound in a beaker.

  • Add a sufficient amount of pyridine to create a slurry.

  • Stir the slurry thoroughly for a period of time to allow impurities to dissolve. The exact time may need to be optimized for your specific crude product.

  • Set up a Buchner funnel with filter paper for vacuum filtration.

  • Pour the slurry into the Buchner funnel and apply a vacuum to separate the solid pigment from the solvent containing the dissolved impurities.

  • Wash the filter cake with fresh, clean pyridine.

  • Continue the washing process with ethanol to remove residual pyridine, followed by a wash with hot water.[3]

  • Carefully remove the purified this compound from the filter paper and place it in a drying oven at an appropriate temperature to remove all residual solvents.

Protocol 2: Recrystallization of Carbazole Derivatives

This protocol provides a general method for the recrystallization of carbazole-based compounds, which can be adapted for this compound.

Materials:

  • Crude this compound

  • A suitable solvent (e.g., Chlorobenzene, o-dichlorobenzene, Ethyl Acetate)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Condenser (optional, for high-boiling solvents)

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the chosen solvent.

  • Gently heat the mixture to the solvent's boiling point while stirring to facilitate dissolution. Continue to add small portions of the hot solvent until the solid is completely dissolved.[9]

  • If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Allow the hot, saturated solution to cool slowly to room temperature. Covering the flask will slow down the cooling process and promote the formation of larger, purer crystals.[9]

  • Once the solution has reached room temperature and crystal formation has ceased, place the flask in an ice bath to maximize the yield of the purified product.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Dry the purified crystals to remove any residual solvent.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for the purification of crude this compound and the logical relationship in troubleshooting common purification issues.

G cluster_workflow Purification Workflow for Crude this compound crude Crude this compound wash Solvent Washing (e.g., Pyridine, Ethanol) crude->wash filter1 Filtration wash->filter1 recrystallize Recrystallization (e.g., in Chlorobenzene) filter1->recrystallize filter2 Filtration recrystallize->filter2 dry Drying filter2->dry pure Pure this compound dry->pure

Caption: General experimental workflow for the purification of crude this compound.

G cluster_troubleshooting Troubleshooting Logic for Recrystallization start Recrystallization Attempt oiling Product 'Oiled Out'? start->oiling low_yield Low Crystal Yield? oiling->low_yield No solution_oiling Re-heat, add more solvent, and cool slowly. oiling->solution_oiling Yes impure Product Still Impure? low_yield->impure No solution_yield Concentrate filtrate or use an anti-solvent. low_yield->solution_yield Yes solution_impure Repeat recrystallization or perform solvent wash. impure->solution_impure Yes end Successful Purification impure->end No solution_oiling->start solution_yield->start solution_impure->start

Caption: Troubleshooting decision tree for common recrystallization issues.

References

Technical Support Center: Overcoming Carbazole Violet Solubility Issues in Device Fabrication

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the solubility challenges of Carbazole Violet (Pigment Violet 23) during the fabrication of electronic devices.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern in device fabrication?

This compound, also known as Pigment Violet 23, is a synthetic organic pigment with the chemical formula C34H22Cl2N4O2.[1] It is a large, planar molecule that exhibits strong intermolecular interactions, leading to low solubility in many common organic solvents.[2] In device fabrication, particularly for applications like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), uniform and defect-free thin films are crucial for optimal performance. Poor solubility of the active material, such as this compound, can lead to aggregation, precipitation, and the formation of non-uniform films during solution-based processing techniques like spin coating, hindering device efficiency and reproducibility.

Q2: In which organic solvents is this compound known to be soluble?

While this compound is generally considered to have low solubility, it is soluble in certain organic solvents, particularly chlorinated and aromatic hydrocarbons. Based on industrial applications and laboratory findings, the following solvents are often used:

  • Chlorinated Solvents: o-dichlorobenzene, dichloromethane, chloroform, chlorobenzene.[3]

  • Aromatic Solvents: Toluene, xylene, nitrobenzene.[3]

  • Other Polar Aprotic Solvents: N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF) may show some success, especially with heating.[4]

It is important to note that "soluble" is a relative term, and the extent of solubility can vary significantly even among these solvents.

Q3: How can I improve the solubility of this compound in the lab?

Several techniques can be employed to enhance the solubility of this compound:

  • Solvent Screening: The principle of "like dissolves like" is a good starting point. Experiment with a range of solvents with varying polarities.

  • Heating: Gently heating the solvent while dissolving the this compound can significantly increase its solubility.[5][6] However, be cautious of potential degradation at high temperatures.

  • Sonication: Using an ultrasonic bath can help break down aggregates and promote dissolution.[7]

  • Co-solvents: A mixture of a good solvent and a poorer, more volatile solvent can sometimes improve film morphology during spin coating. The differential evaporation rates can influence the self-assembly of the molecules.

  • Particle Size Reduction: Grinding the this compound powder to a smaller particle size increases the surface area available for solvation.

Troubleshooting Guide: Common Problems and Solutions

This guide addresses specific issues that may arise during the preparation of this compound solutions and the subsequent fabrication of thin films.

Problem Potential Cause Recommended Solutions
This compound does not fully dissolve in the chosen solvent. The solvent may not be suitable for this compound. The concentration may be too high.1. Consult the solvent compatibility table below and try a different solvent, such as o-dichlorobenzene or chloroform. 2. Reduce the concentration of the solution. 3. Gently heat the solution while stirring. 4. Use an ultrasonic bath to aid dissolution.[7]
The solution is hazy or contains suspended particles. Incomplete dissolution or aggregation of this compound molecules.1. Filter the solution through a PTFE syringe filter (0.2 or 0.45 µm) to remove undissolved particles before use. 2. Increase the sonication time or heating temperature (monitor for degradation).
The spin-coated film is not uniform and has streaks or "coffee rings." Poor wetting of the substrate by the solvent. The solution is not fully dissolved, leading to aggregation during spin coating.1. Ensure the substrate is properly cleaned and treated (e.g., with plasma or a self-assembled monolayer) to improve surface energy. 2. Use a co-solvent system to modify the evaporation rate and surface tension. 3. Ensure complete dissolution of this compound before spin coating.
The resulting thin film has pinholes or is discontinuous. The concentration of the solution is too low. Poor solubility leads to insufficient material on the substrate.1. Increase the concentration of the this compound solution. 2. Improve the solubility by using a better solvent or by applying heat/sonication to the current solution.
The film crystallizes or shows phase separation upon drying. The solvent evaporates too slowly or too quickly, not allowing for proper film formation. Incompatibility with other components in a blend.1. Optimize the spin coating speed and time. 2. Experiment with different solvents or co-solvent mixtures to control the drying rate. 3. Consider thermal annealing of the film after deposition to improve morphology.

Data Presentation

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

SolventChemical FormulaBoiling Point (°C)General SolubilityNotes
o-DichlorobenzeneC6H4Cl2180.5SolubleOften used for high-boiling point processing.
ChloroformCHCl361.2SolubleA common solvent for many organic materials.
DichloromethaneCH2Cl239.6SolubleA volatile solvent, useful for some deposition techniques.
TolueneC7H8110.6Sparingly SolubleSolubility may be improved with heating.
XyleneC8H10~140Sparingly SolubleSimilar to toluene, heating can increase solubility.
Tetrahydrofuran (THF)C4H8O66Sparingly SolubleMay require heating and sonication.
N,N-Dimethylformamide (DMF)C3H7NO153Sparingly SolubleHigh boiling point, can be difficult to remove.
AcetoneC3H6O56Poorly SolubleGenerally not a good solvent for this compound.
IsopropanolC3H8O82.6InsolubleNot suitable for dissolving this compound.
WaterH2O100InsolubleThis compound is hydrophobic.[2]

Note: "Soluble" and "Sparingly Soluble" are qualitative terms. Actual solubility limits should be determined experimentally for your specific application.

Experimental Protocols

Protocol 1: Standard Method for Preparing a this compound Solution
  • Preparation: Weigh the desired amount of this compound powder and place it in a clean, dry vial.

  • Solvent Addition: Add the chosen solvent (e.g., o-dichlorobenzene) to the vial to achieve the target concentration.

  • Stirring and Heating: Place a small magnetic stir bar in the vial and place it on a hotplate stirrer. Heat the solution to a moderate temperature (e.g., 60-80°C) while stirring.

  • Sonication (Optional but Recommended): Place the vial in an ultrasonic bath for 15-30 minutes to aid in the dissolution of any remaining aggregates.

  • Filtration: Once the solution appears homogeneous, allow it to cool to room temperature. Before use, filter the solution through a 0.2 µm PTFE syringe filter to remove any microscopic impurities or undissolved particles.

  • Storage: Store the solution in a tightly sealed container in a dark environment to prevent solvent evaporation and degradation.

Protocol 2: Co-solvent System for Spin Coating
  • Primary Solution Preparation: Prepare a concentrated stock solution of this compound in a high-boiling point, "good" solvent (e.g., o-dichlorobenzene) following Protocol 1.

  • Co-solvent Addition: In a separate vial, mix the primary solution with a lower-boiling point, "poorer" solvent (e.g., toluene or chloroform) at a predetermined ratio (e.g., 1:1, 1:2 volume ratio).

  • Homogenization: Briefly sonicate or vortex the mixture to ensure it is homogeneous.

  • Application: Use the co-solvent solution immediately for spin coating, as the differential evaporation rates are critical for film formation.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_fab Device Fabrication weigh Weigh this compound add_solvent Add Solvent weigh->add_solvent heat_stir Heat & Stir add_solvent->heat_stir sonicate Sonicate heat_stir->sonicate filtrate Filter (0.2 µm PTFE) sonicate->filtrate spin_coat Spin Coating filtrate->spin_coat Homogeneous Solution anneal Thermal Annealing (Optional) spin_coat->anneal characterize Device Characterization anneal->characterize

Caption: Experimental workflow for preparing this compound solutions and fabricating devices.

troubleshooting_logic cluster_solution Solution Issues cluster_process Process Issues start Poor Film Quality? check_solubility Incomplete Dissolution / Aggregation start->check_solubility Yes check_concentration Concentration too Low/High start->check_concentration Yes check_substrate Substrate Contamination / Poor Wetting start->check_substrate Yes check_spin Incorrect Spin Speed / Time start->check_spin Yes change_solvent Try Different Solvent check_solubility->change_solvent increase_temp Increase Temperature/Sonication check_solubility->increase_temp filter_solution Filter Solution check_solubility->filter_solution adjust_conc Adjust Concentration check_concentration->adjust_conc clean_substrate Improve Substrate Cleaning check_substrate->clean_substrate optimize_spin Optimize Spin Parameters check_spin->optimize_spin end_node Improved Film Quality change_solvent->end_node increase_temp->end_node filter_solution->end_node adjust_conc->end_node clean_substrate->end_node optimize_spin->end_node

Caption: Troubleshooting logic for addressing poor film quality in device fabrication.

References

Reducing non-radiative recombination in Carbazole Violet-based OLEDs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges in reducing non-radiative recombination in Carbazole Violet-based Organic Light-Emitting Diodes (OLEDs).

Troubleshooting Guides

Issue 1: Low External Quantum Efficiency (EQE) and Luminous Efficacy

You are observing a significantly lower EQE and luminous efficacy than expected from your this compound-based OLED.

Potential Causes and Troubleshooting Steps:

  • Poor Charge Balance: An imbalance between hole and electron injection can shift the recombination zone outside the emissive layer (EML), leading to reduced efficiency.[1] Carbazole derivatives are often better hole transporters.[1]

    • Solution:

      • Adjust Layer Thickness: Systematically vary the thickness of the hole-transporting layer (HTL) and electron-transporting layer (ETL) to confine charge recombination within the EML.[1]

      • Incorporate Blocking Layers: Introduce a hole-blocking layer (HBL) between the EML and ETL, and an electron-blocking layer (EBL) between the EML and HTL to confine excitons within the emissive layer.[1][2]

  • Inefficient Host-to-Guest Energy Transfer: The triplet energy of the host material may be too low, causing reverse energy transfer from the this compound guest back to the host, which quenches luminescence.[1]

    • Solution: Ensure the host material has a triplet energy at least 0.1-0.2 eV higher than the this compound dopant.[1] If not, select a more suitable host material.

  • Concentration Quenching: High concentrations of the this compound dopant can lead to aggregation and self-quenching, a common non-radiative pathway.[1][3]

    • Solution: Optimize the doping concentration by fabricating a series of devices with varying concentrations (e.g., 3%, 5%, 8%, 10%) to find the optimal balance between high luminance and minimal quenching.

  • Interfacial Exciton-Polaron Quenching (Inf. EPQ): An energy barrier (>0.2 eV) for charge injection from the transport layers to the emissive layer can cause charge accumulation at the interface, leading to quenching of excitons in the EML.[4][5] This is a significant and often overlooked cause of efficiency loss.[4][6]

    • Solution: Select charge transport materials with HOMO/LUMO levels that are well-matched with the this compound guest and its host to minimize the charge injection barrier.

Issue 2: Significant Efficiency Roll-Off at High Brightness

The device efficiency is high at low brightness but drops significantly as the current density and brightness increase.

Potential Causes and Troubleshooting Steps:

  • Triplet-Triplet Annihilation (TTA): At high current densities, the concentration of triplet excitons increases, leading to annihilation events where two triplet excitons interact, often resulting in non-radiative decay.[3][7] This is a common issue in fluorescent OLEDs.[7]

    • Solution:

      • Optimize Host Material: Employ host materials that facilitate efficient harvesting of triplet excitons through mechanisms like thermally activated delayed fluorescence (TADF) or by promoting triplet-to-singlet upconversion.[8][9]

      • Broaden the Recombination Zone: Utilize a graded doping profile in the emissive layer to distribute the recombination zone, which can reduce the local concentration of triplet excitons.[10]

  • Triplet-Polaron Quenching (TPQ): Triplet excitons are quenched by interacting with charge carriers (polarons).[1][11] This process becomes more prevalent at higher current densities due to the increased polaron population.[11]

    • Solution:

      • Improve Charge Balance: As with low EQE, ensuring balanced charge injection and transport reduces the density of excess polarons in the EML.[11]

      • Enhance Charge Recombination Rate: A faster recombination of electrons and holes reduces the time excitons and polarons have to interact.[11]

Issue 3: Poor Device Stability and Short Operational Lifetime

The OLED degrades quickly during operation, exhibiting a rapid decrease in luminance.

Potential Causes and Troubleshooting Steps:

  • Material Degradation: The formation of reactive species like free radicals and triplet excitons can lead to the chemical degradation of the organic materials, creating non-emissive species.[12] Blue OLEDs are particularly susceptible due to their higher energy excitons.[2]

    • Solution:

      • Use High-Purity Materials: Ensure all organic materials are of high purity (sublimation-grade, >99.9%) as impurities can act as degradation sites.[1][13]

      • Incorporate Stable Materials: Select host and charge transport materials with high thermal and morphological stability. Fused-ring carbazole derivatives are known for their rigidity and stability.[3][14]

  • Formation of Non-Radiative Recombination Centers: Electrical aging can generate hole traps at the HTL/EML interface, which act as non-radiative recombination centers.[15][16]

    • Solution: Improve the quality of the interfaces through optimized deposition techniques and by selecting materials with good interfacial compatibility.

  • Environmental Factors: Exposure to moisture and oxygen can react with the organic layers and the cathode, leading to degradation.[12]

    • Solution: Ensure fabrication and testing are performed in an inert atmosphere (e.g., a glovebox) and properly encapsulate the device to protect it from the ambient environment.

Frequently Asked Questions (FAQs)

Q1: What are the main non-radiative recombination pathways in this compound-based OLEDs?

A1: The primary non-radiative recombination pathways are:

  • Triplet-Triplet Annihilation (TTA): The interaction of two triplet excitons, which is a significant loss mechanism at high brightness.[3][7]

  • Exciton-Polaron Quenching (EPQ): Quenching of excitons by charge carriers (polarons). This can occur both within the bulk of the emissive layer and, critically, at the interfaces with the charge transport layers (interfacial EPQ).[4][6][11]

  • Concentration Quenching: Occurs when dopant molecules are too close together, leading to non-radiative decay through aggregation.[1][3]

  • Host-Related Quenching: If the triplet energy of the host is lower than the guest, it can quench the guest's emission through reverse energy transfer.[1]

Q2: How does the choice of host material impact non-radiative recombination?

A2: The host material plays a crucial role in several ways:

  • Energy Level Alignment: The host's triplet energy must be higher than that of the this compound guest to ensure efficient and unidirectional energy transfer.[1]

  • Charge Transport Balance: A host with bipolar charge transport properties (transporting both holes and electrons) can improve charge balance within the EML, leading to a more centered recombination zone and reduced TPQ.[1]

  • Guest Dispersion: A good host effectively separates the guest molecules, preventing aggregation and thus minimizing concentration quenching.[3]

  • Host-Guest Interactions: Specific interactions between the host and guest can influence the radiative and non-radiative rates. In some cases, an exciplex-like interaction with the host can boost TADF efficiency.[17][18]

Q3: What is interfacial exciton-polaron quenching (Inf. EPQ) and how can it be minimized?

A3: Inf. EPQ is a quenching mechanism where excitons in the emissive layer are non-radiatively quenched by polarons that have accumulated at the interface between the EML and the charge transport layer (CTL).[4] This accumulation is caused by an energy barrier to charge injection.[4][5] It is a universal phenomenon that can significantly reduce efficiency and lifetime.[5][6] To minimize it, select HTL and ETL materials with energy levels that are well-aligned with the EML to ensure a smooth injection of charges, thereby preventing their accumulation at the interfaces.

Q4: What are typical starting parameters for a this compound-based OLED device structure?

A4: A common starting device architecture is: ITO / HIL / HTL / EML (Host:this compound) / HBL / ETL / EIL / Cathode.[2][19] Typical material choices and thicknesses are provided in the table below. These should be used as a starting point for optimization.

LayerMaterial ExampleThickness (nm)Function
HILPEDOT:PSS30 - 40Hole Injection[20]
HTLTPD or α-NPD40Hole Transport[21][22]
EMLCBP:this compound20 - 30Light Emission[19]
HBLTPBi10 - 45Hole Blocking / Exciton Confinement[19]
ETLAlq3 or TPBi40 - 60Electron Transport[21]
EILLiF1Electron Injection[19]
CathodeAl or Ca/Al100Cathode[19]

Experimental Protocols

Protocol 1: OLED Fabrication by Thermal Evaporation

This protocol outlines the fabrication of a multilayer OLED using thermal evaporation in a high-vacuum chamber.

  • Substrate Cleaning:

    • Sequentially sonicate pre-patterned ITO substrates in a cleaning solution (e.g., Hellmanex III), deionized water, acetone, and isopropanol for 15 minutes each.[20]

    • Dry the substrates with a nitrogen gun.

    • Treat with UV-Ozone for 10-15 minutes immediately before loading into the evaporation chamber to improve the ITO work function.

  • Layer Deposition:

    • Load the cleaned substrates and high-purity organic materials into a high-vacuum thermal evaporator (base pressure < 1 x 10⁻⁶ Torr).

    • Deposit the layers sequentially: HIL, HTL, EML (co-evaporation of host and this compound guest from separate sources), HBL, ETL, and EIL.

    • Control the deposition rate (typically 0.1-0.2 nm/s for organics) and final thickness using a quartz crystal monitor.

  • Cathode Deposition:

    • Without breaking vacuum, deposit the metal cathode (e.g., Al) through a shadow mask to define the active area of the pixels.

  • Encapsulation:

    • Transfer the completed device to an inert atmosphere (glovebox) without exposure to air.

    • Encapsulate the device using a glass coverslip and UV-curable epoxy to protect it from oxygen and moisture.[20]

Protocol 2: Device Characterization

This protocol describes the standard electrical and optical characterization of the fabricated OLEDs.

  • Current-Voltage-Luminance (J-V-L) Measurement:

    • Use a source measure unit (e.g., Keithley 2400) to apply a forward voltage bias to the device and measure the resulting current.[22][23]

    • Simultaneously, measure the luminance (in cd/m²) using a calibrated photodetector or spectroradiometer positioned in front of the active pixel.[19][23]

    • From this data, calculate the current density (J) by dividing the current by the pixel area.

  • Efficiency Calculation:

    • Current Efficiency (cd/A): Calculate by dividing the luminance by the current density.

    • External Quantum Efficiency (EQE %): Measure the electroluminescence (EL) spectrum with a spectrometer. The EQE can be calculated from the luminance, current density, and EL spectrum, taking into account the photopic response of the eye. Specialized equipment often calculates this directly.

  • Transient Electroluminescence (TEL):

    • Apply a rectangular voltage pulse to the OLED.[23]

    • Measure the rise and decay of the electroluminescence signal over time. This provides insights into charge carrier mobility and exciton dynamics, helping to identify contributions from delayed fluorescence mechanisms like TTA.[7][23]

Visualizations

Non_Radiative_Pathways cluster_exciton Exciton Population cluster_loss Non-Radiative Loss S1 Singlet Excitons (S1) CQ Concentration Quenching S1->CQ Aggregation Radiative Light Emission (Fluorescence) S1->Radiative Radiative Decay T1 Triplet Excitons (T1) TTA Triplet-Triplet Annihilation (TTA) T1->TTA High Exciton Density TPQ Triplet-Polaron Quenching (TPQ) T1->TPQ Interaction T1->CQ Polaron Polarons (Charge Carriers) Polaron->TPQ Experimental_Workflow cluster_fab Device Fabrication (Inert Atmosphere) cluster_char Characterization sub_clean 1. Substrate Cleaning (Sonication, UV-Ozone) deposit 2. Layer Deposition (Thermal Evaporation) sub_clean->deposit cathode 3. Cathode Evaporation (Shadow Mask) deposit->cathode encap 4. Encapsulation (Epoxy, Glass Lid) cathode->encap jvl 5. J-V-L Measurement encap->jvl Test Device eff 6. Efficiency Calculation (EQE, cd/A) jvl->eff tel 7. Transient EL (Optional) eff->tel Further Analysis Interfacial_Quenching Mechanism of Interfacial Exciton-Polaron Quenching (Inf. EPQ) HTL Hole Transport Layer (HTL) EML Emissive Layer (EML) HTL->EML Hole Injection hole h+ barrier High Injection Barrier (>0.2 eV) ETL Electron Transport Layer (ETL) EML->ETL exciton E ETL->EML Electron Injection accumulation Hole Accumulation (Polarons) quenching Quenching exciton->quenching Non-Radiative Energy Transfer accumulation->quenching

References

Improving the efficiency of Carbazole Violet perovskite solar cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of Carbazole Violet perovskite solar cells.

Troubleshooting Guide

This guide addresses common issues encountered during the fabrication and characterization of this compound perovskite solar cells, providing potential causes and solutions in a question-and-answer format.

Q1: Why is the power conversion efficiency (PCE) of my device significantly lower than expected?

A1: Low power conversion efficiency can stem from a variety of factors throughout the device fabrication and testing process. A systematic approach to troubleshooting is crucial. Start by examining the current-voltage (J-V) curve for irregularities. An "S-shaped" curve can indicate poor charge carrier transport between layers, possibly due to mismatched energy levels at the interfaces. Also, ensure accurate PCE measurement by using appropriate scan rates and directions during J-V testing to account for potential hysteresis.[1][2][3] If the J-V curve appears normal, consider the following potential issues:

  • Poor Perovskite Film Quality: The presence of pinholes or a rough surface morphology in the perovskite layer can create short circuits and recombination pathways, significantly reducing efficiency.[4][5][6]

  • Suboptimal Layer Thickness: The thickness of each layer, particularly the hole transport layer (HTL) and the perovskite layer, is critical for efficient charge transport and light absorption.[7][8][9][10][11]

  • Interfacial Defects: Defects at the interfaces between the perovskite and the charge transport layers (ETL and HTL) can act as recombination centers, leading to losses in voltage and current.[12][13]

  • Degradation: Perovskite solar cells are sensitive to moisture, oxygen, and UV light, which can cause degradation of the perovskite material and reduce device performance.[14][15]

Q2: My device exhibits a low fill factor (FF). What are the likely causes?

A2: A low fill factor is often associated with high series resistance or low shunt resistance in the solar cell.[2][13][16]

  • High Series Resistance: This can be caused by the bulk resistance of the layers (especially the HTL), high contact resistance between the layers and the electrodes, or a non-optimal thickness of the transport layers.[2][17]

  • Low Shunt Resistance: This is typically due to defects in the perovskite film, such as pinholes, which create alternative current paths or short circuits.[2][5][18][19]

  • Charge Recombination: High rates of charge recombination, either in the bulk of the perovskite or at the interfaces, can also lead to a reduced fill factor.[2]

  • S-shaped J-V Curve: The presence of an "S-shape" in the J-V curve is a clear indicator of a poor interface and a major cause of low fill factor.[1]

Q3: The open-circuit voltage (Voc) of my device is lower than anticipated. How can I address this?

A3: A low open-circuit voltage is primarily caused by high recombination rates within the device.[18]

  • High Recombination: Recombination can occur in the bulk of the perovskite layer or at the interfaces with the electron and hole transport layers. This is often due to a high density of defect states.[13][18]

  • Poor Energy Level Alignment: A misalignment of the energy levels between the perovskite and the this compound HTL can hinder efficient hole extraction and increase the likelihood of recombination at the interface.

  • Film Quality: Pinholes and other defects in the perovskite film can lead to shunts, which lower the Voc.[18]

Q4: I am observing significant hysteresis in the J-V curve of my device. What does this indicate and how can I minimize it?

A4: Hysteresis in the J-V curve, where the forward and reverse voltage sweeps do not overlap, is a common phenomenon in perovskite solar cells. It is largely attributed to ion migration within the perovskite layer under an applied electric field.[1][2] The shape and magnitude of the hysteresis can provide diagnostic information about the device.[12] To minimize hysteresis:

  • Improve Perovskite Film Quality: A more crystalline and uniform perovskite film with fewer grain boundaries can reduce ion migration.

  • Interface Passivation: Passivating the interfaces between the perovskite and the charge transport layers can reduce trap states that contribute to ion accumulation.

  • Standardized Measurement Protocols: Employing consistent and appropriate scan rates, scan directions, and pre-conditioning steps during J-V measurements is crucial for obtaining reproducible results.[20][21][22] A stabilized power output measurement is often recommended for a more accurate assessment of device performance.[2][23]

Q5: The perovskite film has visible pinholes and poor morphology. How can I improve its quality?

A5: Achieving a uniform and pinhole-free perovskite film is critical for high-efficiency devices.[4][5][6] Several factors in the fabrication process can be optimized:

  • Precursor Solution: Ensure the precursor solution is fresh and fully dissolved. The age of the solution can impact film quality.[1]

  • Spin Coating Parameters: Optimize the spin coating speed, acceleration, and duration. A two-step spin coating program can often improve film uniformity.[20]

  • Anti-Solvent Dripping: The timing and volume of the anti-solvent drip during spin coating are crucial for inducing rapid and uniform crystallization.

  • Annealing Conditions: The annealing temperature and time directly affect the crystallinity and grain size of the perovskite film. These parameters should be carefully optimized.[21]

  • Substrate Cleanliness: Ensure the substrate is meticulously cleaned to avoid any contaminants that could interfere with film formation.

Frequently Asked Questions (FAQs)

Q1: What is the role of this compound in perovskite solar cells?

A1: this compound and its derivatives are primarily used as hole-transporting materials (HTMs) in perovskite solar cells. They form a hole transport layer (HTL) that selectively extracts and transports holes from the perovskite absorber layer to the electrode, while blocking electrons. This function is crucial for efficient charge separation and collection, thereby enhancing the overall power conversion efficiency of the device.[8] Carbazole-based materials are attractive due to their high hole mobility, good thermal stability, and tunable electronic properties.[17]

Q2: What is a typical device architecture for a perovskite solar cell using a this compound HTL?

A2: A common architecture is the inverted (p-i-n) structure. In this configuration, the layers are deposited on a transparent conductive oxide (TCO) coated glass substrate in the following order: TCO / this compound HTL / Perovskite / Electron Transport Layer (ETL) / Metal Electrode. This architecture has shown to yield high efficiencies and good stability.[8]

Q3: What are the key performance parameters of a solar cell and how are they measured?

A3: The key performance parameters are the open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE). These are determined by measuring the current-voltage (J-V) characteristics of the device under simulated sunlight (e.g., AM 1.5G, 100 mW/cm²).[3]

  • Voc: The maximum voltage the solar cell can produce when no current is flowing.

  • Jsc: The maximum current density the solar cell can produce when the voltage across it is zero.

  • FF: A measure of the "squareness" of the J-V curve, indicating how well the cell can deliver power to a load.

  • PCE: The overall efficiency of the solar cell in converting light energy into electrical energy.

Q4: How does the annealing temperature of the this compound HTL affect device performance?

A4: The annealing temperature of the HTL can influence its morphology, crystallinity, and the interface it forms with the perovskite layer. An optimal annealing temperature can lead to improved hole mobility and better interfacial contact, which in turn can enhance the fill factor and overall PCE. However, excessively high temperatures can potentially damage the underlying perovskite layer. Therefore, it is important to optimize the annealing conditions for the specific this compound derivative being used.

Q5: What are some common solvents used to prepare this compound HTL solutions?

A5: Common solvents for dissolving carbazole-based HTMs include chlorobenzene and toluene. The concentration of the solution needs to be optimized to achieve the desired film thickness and quality during spin coating. Additives are also often included in the solution to improve the conductivity and stability of the HTL.

Data Presentation

The following table summarizes the performance of perovskite solar cells utilizing different carbazole-based hole transporting materials.

Hole Transporting Material (HTM)Voc (V)Jsc (mA/cm²)Fill Factor (FF)PCE (%)Reference
SGT-405 (three-arm carbazole derivative)1.02320.280.71314.79
V950 (carbazole-based enamine)1.0722.50.7417.8
C-Cz (carbazole-cellulose composite)---16.79[7]
Cross-linkable carbazole-based material---16.9[8]

Experimental Protocols

1. Substrate Cleaning

  • Sequentially sonicate the FTO (Fluorine-doped Tin Oxide) coated glass substrates in a cleaning detergent solution, deionized water, acetone, and isopropanol for 15 minutes each.[20]

  • Dry the substrates using a nitrogen gun.

  • Treat the substrates with UV-Ozone for 15 minutes to remove any remaining organic residues and improve the wettability of the surface.[20]

2. Deposition of this compound Hole Transport Layer (HTL)

  • Prepare a solution of the this compound derivative in a suitable solvent (e.g., chlorobenzene) at an optimized concentration.

  • Transfer the cleaned substrates into a nitrogen-filled glovebox.

  • Deposit the HTL solution onto the FTO substrate via spin coating. A typical spin coating program might be 4000 rpm for 30 seconds.[20]

  • Anneal the substrates on a hotplate at an optimized temperature (e.g., 100-150 °C) for a specific duration (e.g., 10-30 minutes).

3. Deposition of the Perovskite Layer

  • Prepare the perovskite precursor solution (e.g., a mixture of FAI, PbI₂, MABr, and PbBr₂) in a mixed solvent like DMF/DMSO.[7]

  • Spin coat the perovskite precursor solution onto the HTL-coated substrate. A two-step program (e.g., 1000 rpm for 10s followed by 5000 rpm for 30s) is often used.[5]

  • During the second step of the spin coating, dispense an anti-solvent (e.g., chlorobenzene) onto the spinning substrate to induce rapid crystallization.

  • Immediately transfer the substrate to a hotplate and anneal at a specific temperature (e.g., 100-150 °C) for a defined time (e.g., 30-60 minutes) to form the crystalline perovskite film.[7][21]

4. Deposition of Electron Transport Layer (ETL) and Electrode

  • Deposit the ETL (e.g., PCBM) solution onto the perovskite layer via spin coating.

  • Finally, deposit the metal back electrode (e.g., gold or silver) by thermal evaporation through a shadow mask to define the active area of the solar cell.[20]

5. Device Characterization

  • Measure the current-voltage (J-V) characteristics of the fabricated solar cell using a solar simulator under standard AM 1.5G illumination (100 mW/cm²).[3]

  • Perform both forward and reverse voltage sweeps to assess the degree of hysteresis.[2]

  • For a more accurate assessment of performance, conduct a stabilized power output measurement by holding the device at its maximum power point and recording the output over time.[2][23]

Mandatory Visualization

experimental_workflow Experimental Workflow for this compound Perovskite Solar Cell Fabrication cluster_prep Substrate Preparation cluster_deposition Layer Deposition (in Glovebox) cluster_characterization Device Characterization Sonication 1. Sonication (Detergent, DI Water, Acetone, IPA) Drying_N2 2. N2 Drying Sonication->Drying_N2 UV_Ozone 3. UV-Ozone Treatment Drying_N2->UV_Ozone HTL_Deposition 4. This compound HTL (Spin Coating & Annealing) UV_Ozone->HTL_Deposition Perovskite_Deposition 5. Perovskite Layer (Spin Coating with Anti-Solvent & Annealing) HTL_Deposition->Perovskite_Deposition ETL_Deposition 6. Electron Transport Layer (ETL) (Spin Coating) Perovskite_Deposition->ETL_Deposition Electrode_Deposition 7. Metal Electrode (Thermal Evaporation) ETL_Deposition->Electrode_Deposition JV_Measurement 8. J-V Measurement (AM 1.5G) Electrode_Deposition->JV_Measurement Stabilized_Output 9. Stabilized Power Output JV_Measurement->Stabilized_Output

Caption: Experimental workflow for fabricating a perovskite solar cell.

troubleshooting_workflow Troubleshooting Guide for Low Power Conversion Efficiency (PCE) Start Low PCE Observed Check_JV Analyze J-V Curve Start->Check_JV S_Shape S-Shaped Curve? Check_JV->S_Shape Low_FF Low Fill Factor? S_Shape->Low_FF No Poor_Interface Poor Interface / Energy Level Misalignment S_Shape->Poor_Interface Yes Low_Voc Low Voc? Low_FF->Low_Voc No High_Rs High Series Resistance - Check layer thickness - Check contact quality Low_FF->High_Rs Yes Low_Rsh Low Shunt Resistance - Check for pinholes - Improve perovskite film quality Low_FF->Low_Rsh Yes High_Recombination High Recombination - Improve film quality (passivation) - Optimize interfaces Low_Voc->High_Recombination Yes Degradation Check for Degradation - Exposure to air/moisture? - UV degradation? Low_Voc->Degradation No End Optimized Device Poor_Interface->End High_Rs->End Low_Rsh->End High_Recombination->End Degradation->End

Caption: A logical workflow for troubleshooting low PCE in perovskite solar cells.

signaling_pathway Relationship Between Experimental Parameters and Device Performance cluster_params Experimental Parameters cluster_film Film Properties cluster_performance Device Performance Spin_Coating Spin Coating Parameters (Speed, Time) Morphology Morphology (Pinholes, Roughness) Spin_Coating->Morphology Thickness Film Thickness Spin_Coating->Thickness Annealing Annealing Conditions (Temperature, Time) Crystallinity Crystallinity & Grain Size Annealing->Crystallinity Precursor_Sol Precursor Solution (Concentration, Solvent) Precursor_Sol->Morphology Precursor_Sol->Crystallinity Anti_Solvent Anti-Solvent Application Anti_Solvent->Crystallinity FF Fill Factor Morphology->FF Voc Voc Morphology->Voc Crystallinity->Voc Jsc Jsc Crystallinity->Jsc Thickness->Jsc PCE PCE FF->PCE Voc->PCE Jsc->PCE

Caption: Interplay of experimental parameters, film properties, and device performance.

References

Technical Support Center: Mitigation of Exciton-Induced Degradation in Carbazole Host Materials

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the exciton-induced degradation of carbazole host materials in organic light-emitting diodes (OLEDs).

Troubleshooting Guides

This section addresses specific issues encountered during the synthesis, characterization, and device fabrication of carbazole-based host materials.

Problem 1: Rapid Decrease in Electroluminescence (EL) and Spectral Shift to Longer Wavelengths During Device Operation.

  • Question: My blue phosphorescent OLED (PhOLED) using a carbazole-based host shows a rapid decline in brightness and a noticeable shift in the emission color towards the green or red spectrum. What is the likely cause and how can I fix it?

  • Answer: This is a classic sign of exciton-induced degradation of the carbazole host material. The high energy of blue excitons can lead to several degradation pathways.

    Potential Causes & Solutions:

    • Exciton-Induced Morphological Aggregation: Excitons, particularly in combination with polarons, can induce the aggregation of carbazole molecules into dimers or trimers.[1][2][3][4][5] These aggregates have lower energy levels and can act as emission centers, causing a red-shift in the EL spectrum.

      • Mitigation Strategy: Employ molecular design strategies that hinder molecular aggregation. This can be achieved by introducing bulky side groups at the 3, 6, and 9 positions of the carbazole unit to increase steric hindrance.[6]

    • Homolytic Cleavage of Carbon-Nitrogen (C-N) Bonds: The energy of blue excitons is often comparable to the bond dissociation energy of the C-N bond in carbazole derivatives.[3][7][8] This can lead to the formation of radical species that are non-emissive and can further react within the device, leading to degradation.

      • Mitigation Strategy: Enhance the bond strength through molecular engineering. Fusing the carbazole unit with other aromatic rings, such as furan, can improve the stability against negative polarons and extend device lifetime.[9] Deuteration of the carbazole host has also been shown to enhance molecular stability.[10]

    • Exciton-Polaron Annihilation (EPA): The interaction between excitons and charge carriers (polarons) is a major degradation pathway.[1][3]

      • Mitigation Strategy: Optimize the device architecture to ensure balanced charge injection and transport, minimizing the accumulation of polarons in the emissive layer. This can involve the use of appropriate hole and electron transport layers.[6]

Problem 2: Low External Quantum Efficiency (EQE) in a Newly Fabricated PhOLED.

  • Question: I've fabricated a PhOLED with a new carbazole host, but the EQE is significantly lower than expected. What are the potential reasons and how can I improve it?

  • Answer: Low EQE in PhOLEDs with carbazole hosts can stem from several factors related to energy transfer, charge balance, and material purity.

    Potential Causes & Solutions:

    • Mismatched Triplet Energies: For efficient energy transfer from the host to the phosphorescent dopant, the triplet energy (T1) of the host must be higher than that of the dopant.[7]

      • Troubleshooting: Verify the triplet energies of your host and dopant materials. The host's T1 should ideally be at least 0.2 eV higher than the dopant's T1. If the energy gap is insufficient, consider a host with a higher triplet energy.

    • Poor Film Morphology: Non-uniform or crystalline films can create quenching sites for excitons, reducing the emissive efficiency.[7]

      • Troubleshooting: Optimize the deposition parameters during thermal evaporation, such as the deposition rate (typically 0.5-2.0 Å/s for organic layers) and substrate temperature, to promote the formation of smooth, amorphous films.[7]

    • Impurities in the Host Material: Impurities can act as traps for charge carriers or quenching sites for excitons.[7]

      • Troubleshooting: Ensure the use of high-purity, sublimation-grade materials (>99.9%).[7] If synthesizing the host in-house, rigorous purification steps such as recrystallization and gradient sublimation are crucial.[11][12]

Problem 3: Sluggish or Incomplete Buchwald-Hartwig Amination During Synthesis of an N-Arylcarbazole Host.

  • Question: My Buchwald-Hartwig reaction to synthesize an N-arylcarbazole is either very slow or does not go to completion. What could be the issue?

  • Answer: The Buchwald-Hartwig amination is a common method for synthesizing N-arylcarbazoles, but its success is sensitive to several factors.

    Potential Causes & Solutions:

    • Catalyst Deactivation: The palladium catalyst can be sensitive to air and moisture.

      • Troubleshooting: Ensure all reagents and solvents are thoroughly dried and degassed. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon).

    • Inappropriate Ligand Choice: The choice of phosphine ligand is critical for the catalytic cycle.

      • Troubleshooting: Experiment with different electron-rich and sterically bulky phosphine ligands to optimize the reaction rate and yield.[11]

    • Sub-optimal Reaction Temperature: While milder conditions are often preferred, the reaction may require a certain activation energy.

      • Troubleshooting: A moderate increase in the reaction temperature might be necessary to overcome the energy barrier.[11]

Frequently Asked Questions (FAQs)

Q1: What are the primary exciton-induced degradation mechanisms in carbazole host materials?

A1: The primary degradation mechanisms are:

  • Exciton-Induced Morphological Aggregation: Carbazole molecules can form aggregates like dimers or trimers under electrical stress, which act as lower-energy emissive sites, causing a red-shift in the emission spectrum.[1][2][4]

  • Homolytic C-N Bond Cleavage: The high energy of excitons, especially in blue OLEDs, can be sufficient to break the C-N bonds in the carbazole structure, leading to the formation of non-emissive and reactive radical species.[1][3][8]

  • Exciton-Polaron Interactions: Interactions between excitons and charge carriers (polarons) can lead to the formation of unstable excited polarons, which then induce molecular aggregation or chemical bond dissociation.[3]

Q2: How can molecular design be used to mitigate these degradation pathways?

A2: Molecular design plays a crucial role in enhancing the stability of carbazole hosts:

  • Steric Hindrance: Introducing bulky substituents at the 3, 6, and 9 positions of the carbazole core can prevent intermolecular aggregation.[6]

  • Increasing Bond Dissociation Energy: Fusing the carbazole moiety with other aromatic systems, such as furan or dibenzothiophene, can increase the rigidity and stability of the molecule, making the C-N bond less susceptible to cleavage.[9][13]

  • Tuning Electronic Properties: The electronic properties can be tuned by substitution at various positions on the carbazole ring to ensure balanced charge transport and reduce the accumulation of polarons.[1]

  • Deuteration: Replacing hydrogen atoms with deuterium at specific sites in the molecule can strengthen the chemical bonds and enhance operational stability.[10]

Q3: What are the key experimental techniques to study the degradation of carbazole host materials?

A3: A combination of techniques is typically employed:

  • Electroluminescence (EL) and Photoluminescence (PL) Spectroscopy: To monitor changes in the emission spectra, such as shifts in wavelength and the appearance of new emission bands, during device operation or under UV irradiation.[1][2]

  • Atomic Force Microscopy (AFM): To investigate changes in the surface morphology of the organic films, which can provide evidence of molecular aggregation.[1][2]

  • Fourier Transform Infrared (FTIR) Spectroscopy: To detect changes in the chemical bonding structure, which can indicate C-N bond cleavage.[3]

  • Cyclic Voltammetry (CV): To assess the electrochemical stability of the materials under repeated oxidation and reduction cycles.[12]

Q4: How important is the purity of the carbazole host material for device stability?

A4: The purity of the host material is critical. Impurities, even in small amounts, can act as:

  • Charge Traps: Hindering charge transport and leading to an imbalance of charge carriers in the emissive layer.

  • Exciton Quenching Sites: Reducing the radiative recombination of excitons and lowering the device efficiency.

  • Initiators for Degradation: Some impurities may be less stable than the host material and can initiate degradation processes under electrical stress. Therefore, using sublimation-grade materials with purity greater than 99.9% is highly recommended.[7]

Quantitative Data Summary

Table 1: Comparison of Device Performance for Different Carbazole Host Materials

Host MaterialMolecular Design StrategyMaximum External Quantum Efficiency (EQE)Device Lifetime ImprovementReference
BCzPh Standard p-type host15.5%-[9]
DBFBCzPh Fusion of carbazole with furan22.3%> 2 times[9]
pDCzPF "V"-type linked by para-substituted phenyl groups--[14]
mDCzPF "M"-type linked by meta-substituted phenyl groups18.3% (for blue emitter)10-fold[14]
Deuterated Host Deuterium substitution-2-fold[10]

Table 2: Photophysical Properties of Pyrazine-Based Multi-Carbazole Emitters in PPT Film

EmitterΔEST (eV)ΦPLEmission MechanismEQEmaxReference
4CzPyz 0.2375%TADF24.1%[15][16]
3CzBPz 0.2956%Higher-energy triplet state channel9.6%[15][16]
2CzBPz 0.3445%Traditional fluorescence3.2%[15][16]

Experimental Protocols

Protocol 1: Fabrication of a Phosphorescent OLED by Thermal Evaporation

  • Substrate Cleaning: Sequentially clean patterned indium tin oxide (ITO) glass substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrates in an oven and then treat them with UV-ozone for 10 minutes to improve the work function of the ITO.

  • System Pump-down: Load the cleaned substrates and crucibles with the source materials into a high-vacuum thermal evaporation chamber. Evacuate the chamber to a base pressure below 5 x 10-6 Torr.

  • Layer Deposition:

    • Deposit the hole injection layer (HIL) and hole transport layer (HTL) at a rate of 1-2 Å/s.

    • Co-evaporate the emissive layer (EML) by depositing the carbazole host material at a rate of 1.8 Å/s and the phosphorescent dopant at a rate that achieves the desired doping concentration (e.g., ~0.2 Å/s for 10% doping, depending on material densities).[7]

    • Deposit the electron transport layer (ETL) and electron injection layer (EIL) at a rate of 1-2 Å/s.

  • Cathode Deposition: Deposit the metal cathode (e.g., LiF/Al or Al) at a higher rate of 3-5 Å/s.[7]

  • Encapsulation: Transfer the completed device to a nitrogen-filled glovebox and encapsulate it using a UV-curable epoxy and a glass lid to prevent degradation from atmospheric moisture and oxygen.

Protocol 2: Purification of Carbazole Host Materials by Gradient Sublimation

  • Sample Preparation: Place the crude carbazole host material into a sublimation tube.

  • System Evacuation: Connect the sublimation tube to a high-vacuum system and evacuate it to a pressure below 10-5 Torr.

  • Heating and Sublimation: Heat the source material to its sublimation temperature while maintaining a temperature gradient along the tube. The purified material will deposit on the cooler sections of the tube.

  • Collection: After the sublimation is complete, cool the system down and carefully collect the purified material from the cooler zones of the tube. Less volatile impurities will remain in the source, while more volatile impurities will be pumped away.[12]

Visualizations

degradation_pathways cluster_initiation Initiation cluster_degradation Degradation Pathways cluster_consequences Consequences Exciton Formation Exciton Formation Morphological Aggregation Morphological Aggregation Exciton Formation->Morphological Aggregation Induces C-N Bond Cleavage C-N Bond Cleavage Exciton Formation->C-N Bond Cleavage Provides Energy For Exciton-Polaron Interaction Exciton-Polaron Interaction Exciton Formation->Exciton-Polaron Interaction Interacts With Polarons Spectral Red-Shift Spectral Red-Shift Morphological Aggregation->Spectral Red-Shift Formation of Non-emissive Species Formation of Non-emissive Species C-N Bond Cleavage->Formation of Non-emissive Species Exciton-Polaron Interaction->Morphological Aggregation Exciton-Polaron Interaction->C-N Bond Cleavage Reduced Device Lifetime Reduced Device Lifetime Spectral Red-Shift->Reduced Device Lifetime Formation of Non-emissive Species->Reduced Device Lifetime

Caption: Key exciton-induced degradation pathways in carbazole host materials.

mitigation_workflow cluster_problem Problem Identification cluster_analysis Analysis cluster_strategy Mitigation Strategy Device Instability Observed Device Instability Observed Spectroscopic Analysis (PL/EL) Spectroscopic Analysis (PL/EL) Device Instability Observed->Spectroscopic Analysis (PL/EL) Morphological Analysis (AFM) Morphological Analysis (AFM) Device Instability Observed->Morphological Analysis (AFM) Electrochemical Analysis (CV) Electrochemical Analysis (CV) Device Instability Observed->Electrochemical Analysis (CV) Molecular Redesign Molecular Redesign Spectroscopic Analysis (PL/EL)->Molecular Redesign Identify Degradation Pathway Morphological Analysis (AFM)->Molecular Redesign Confirm Aggregation Material Purification Material Purification Electrochemical Analysis (CV)->Material Purification Assess Stability Device Architecture Optimization Device Architecture Optimization Molecular Redesign->Device Architecture Optimization Material Purification->Device Architecture Optimization

Caption: Workflow for troubleshooting and mitigating carbazole host degradation.

References

Strategies for enhancing the reliability of carbazole-based OLEDs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the reliability of carbazole-based Organic Light-Emitting Diodes (OLEDs).

Frequently Asked Questions (FAQs)

Q1: What are the primary factors limiting the operational lifetime of carbazole-based OLEDs?

A1: The operational lifetime of carbazole-based OLEDs is primarily limited by several intrinsic and extrinsic degradation mechanisms. A key intrinsic factor is the chemical instability of the carbazole moiety itself, particularly the homolytic cleavage of carbon-nitrogen (C-N) bonds under electrical stress.[1][2][3][4] This bond breakage can be exacerbated by the energy of blue emitters.[2] Other significant degradation pathways include:

  • Exciton-Induced Degradation: High-energy excitons, particularly triplet excitons, can induce chemical reactions in the organic materials, leading to the formation of non-emissive species and quenching centers.[1][5]

  • Charge Imbalance: An imbalance in the injection and transport of holes and electrons leads to the accumulation of charges (polarons) at interfaces. Annihilation between triplet excitons and these polarons (triplet-polaron annihilation) is a major cause of efficiency roll-off and degradation.[4][6]

  • Thermal and Morphological Instability: Carbazole-based materials can suffer from crystallization or other morphological changes at elevated operating temperatures, compromising the integrity of the thin films.[7]

  • Environmental Factors: Exposure to oxygen and moisture can cause oxidation and degradation of the organic layers and electrodes, leading to the formation of dark spots and a reduction in device lifetime.[5]

Q2: How does the molecular structure of a carbazole derivative impact OLED reliability?

A2: The molecular structure of carbazole derivatives has a profound impact on their stability and, consequently, on the reliability of the OLED. Key structural considerations include:

  • Rigidity and Planarity: Increasing the rigidity of the molecular structure, for instance by creating fused-ring systems like benzo[a]carbazole, can enhance thermal stability and improve charge delocalization.[8]

  • Steric Hindrance: Introducing bulky substituent groups (e.g., tert-butyl) can prevent intermolecular aggregation and crystallization, leading to more stable amorphous films.[9]

  • Bond Dissociation Energy (BDE): The strength of the covalent bonds within the molecule, especially the C-N bond, is critical. Electron-donating groups can decrease the C-N BDE, making the molecule more susceptible to degradation, while careful molecular design can enhance this bond strength.[4]

  • Triplet Energy (ET): For host materials, a high triplet energy is essential to prevent back energy transfer from the phosphorescent dopant, which would otherwise quench the emission and reduce efficiency and stability.[6] Carbazole's inherently high triplet energy is one of its key advantages.[8]

Q3: What is the role of the host material in determining the lifetime of a carbazole-based OLED?

A3: The host material is crucial in determining the overall performance and lifetime of phosphorescent OLEDs. Its primary roles are to dissolve and separate the emitter molecules to prevent aggregation-caused quenching, and to facilitate charge transport and recombination.[8] For carbazole-based hosts, key strategies for enhancing reliability include:

  • Achieving Charge Balance: Carbazole derivatives are typically excellent hole transporters.[8] To achieve a balance of charge carriers within the emissive layer, it's often necessary to use a bipolar host material that transports both holes and electrons effectively, or to use a co-host system by blending the carbazole host with an electron-transporting material.[8][10] This balance minimizes charge accumulation and reduces triplet-polaron annihilation.[4]

  • High Triplet Energy: The host's triplet energy must be significantly higher than that of the phosphorescent emitter to ensure efficient energy transfer to the emitter and to confine the triplet excitons on the emitter molecules.[6]

  • Thermal and Morphological Stability: An ideal host material should have a high glass transition temperature (Tg) and decomposition temperature (Td) to ensure the formation of stable, amorphous films that do not degrade under operational heat.[10][11]

Troubleshooting Guide

Issue 1: Rapid Luminance Decay

Q: My carbazole-based OLED shows a very short operational lifetime (e.g., T50 is reached in a few hours at moderate brightness). What are the likely causes and how can I fix this?

A: Rapid luminance decay is a common and complex issue. The primary suspects are severe charge imbalance, exciton-induced degradation, and material instability.

  • Possible Cause 1: Poor Charge Carrier Balance. Carbazole hosts are often hole-dominant. An excess of holes or a lack of electrons in the emissive layer (EML) can lead to charge accumulation at the EML/electron-transporting layer (ETL) interface, causing exciton quenching and rapid degradation.

    • Solution:

      • Introduce a Co-Host: Blend your carbazole host with an electron-transporting material (e.g., CN-T2T) in the EML to improve electron injection and transport, thereby balancing the charge carriers.[8]

      • Optimize Layer Thickness: Systematically vary the thickness of the hole-transporting layer (HTL) and ETL. A thicker ETL or a thinner HTL might improve electron-hole balance.[12]

      • Use a Bipolar Host: Synthesize or select a single host molecule that possesses both hole and electron transporting moieties.

  • Possible Cause 2: Exciton Quenching at Interfaces. Excitons may diffuse from the EML into adjacent layers (like the HTL) and be quenched, especially if the HTL has a lower triplet energy.

    • Solution: Insert a thin exciton-blocking layer (EBL) between the EML and the HTL. The EBL material should have a high triplet energy and a wide bandgap to confine excitons within the EML. Materials like TCTA can serve this purpose.[5]

  • Possible Cause 3: Chemical Instability of the Host. The carbazole host itself may be degrading rapidly due to a low C-N bond dissociation energy.

    • Solution: Select or synthesize a more robust carbazole derivative. Look for molecules with structural reinforcement, such as fused rings or meta-linking substitution patterns, which have been shown to improve operational stability.[7]

Issue 2: Significant Efficiency Roll-Off at High Brightness

Q: The external quantum efficiency (EQE) of my device is high at low brightness but drops significantly as I increase the current density. How can I mitigate this roll-off?

A: High efficiency roll-off is typically caused by bimolecular annihilation processes that dominate at high exciton densities.

  • Possible Cause 1: Triplet-Triplet Annihilation (TTA) and Triplet-Polaron Annihilation (TPA). At high current densities, the concentration of triplet excitons and polarons increases, making these quenching processes more likely.

    • Solution:

      • Broaden the Recombination Zone: Instead of a sharp interface, create a wider emissive layer where charge recombination can occur over a larger volume. This reduces the local exciton density.[13]

      • Implement a Graded Doping Profile: Use a graded concentration of the phosphorescent dopant within the EML, with the peak concentration at the center. This strategy has been shown to lower exciton density and suppress TPA, leading to a more than threefold lifetime improvement.[13]

      • Use TADF Host Materials: Employing a host material that exhibits Thermally Activated Delayed Fluorescence (TADF) can help manage the triplet exciton population by converting them into singlets, thereby reducing TTA and TPA.[14]

Issue 3: Appearance of New Emission Bands or Color Shift During Operation

Q: The emission color of my OLED changes over time, with a new, longer-wavelength peak appearing in the electroluminescence spectrum. What is happening?

A: The emergence of new emission bands is a direct indicator of chemical degradation.

  • Possible Cause: Formation of Degradation Products (Aggregates or Radicals). The cleavage of the C-N bond in carbazole-based materials can lead to the formation of radical species or molecular aggregates.[1][2] These degradation products often have different energy levels and emit light at longer wavelengths (a red-shift), altering the device's color purity.

    • Solution:

      • Improve Material Stability: This is the most fundamental solution. Use carbazole derivatives with higher bond dissociation energies. Modifying the molecular structure to increase rigidity and steric hindrance can prevent the formation of aggregates.[2][8]

      • Ensure High Material Purity: Impurities in the source materials can act as catalysts for degradation or as emissive centers themselves. Use materials purified by sublimation.

      • Optimize Device Structure for Charge Balance: As with luminance decay, ensuring balanced charge injection prevents the accumulation of excess charges that can accelerate chemical degradation reactions.[3]

Data Presentation: Performance of Carbazole-Based Host Materials

The following tables summarize the performance of various carbazole-based host materials in phosphorescent OLEDs, providing a reference for material selection and device optimization.

Table 1: Performance of Blue Phosphorescent OLEDs with Carbazole-Based Hosts

Host MaterialEmitter (Dopant)Max. EQE (%)Luminance (cd/m²)Lifetime (T50 @ initial L0)Reference
Bicarbazole-triazine hybridBlue Phosphor20.1>10,00051 hours @ 500 cd/m²[15]
H2 (Pyridinyl-Carbazole)FIrpic (15 wt%)10.3>9,170Not Reported[11]
mDCzPF ("M"-type)PtNON18.3>5,000Not Reported[7]
BCzB-PPI (non-doped)-4.4311,364Not Reported[9]

Table 2: Performance of Green and Red Phosphorescent OLEDs with Carbazole-Based Hosts

Host MaterialEmitter (Dopant)Max. EQE (%)Luminance (cd/m²)Lifetime (T50 @ initial L0)Reference
H2 (Pyridinyl-Carbazole)Ir(ppy)3 (10 wt%)9.4>1,000Not Reported[11]
CBC1 (Carbazole-Benzocarbazole)Red Phosphor>20Not ReportedSuperior stability confirmed[8][10]
m1BTCBPIr(ppy)3Not specified>12,000>300 hours @ 12,000 cd/m²[16]
TC-2 (Sulfone-Carbazole)Ir(piq)2acac22.9Not ReportedNot Reported[17]
TC-3 (Sulfone-Carbazole)Ir(piq)2acac21.9Not ReportedNot Reported[17]

Experimental Protocols

Protocol 1: OLED Fabrication (Vapor Deposition)

  • Substrate Preparation: Begin with pre-patterned Indium Tin Oxide (ITO) coated glass substrates. Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (15 minutes each). Dry the substrates with a nitrogen gun and then treat them with UV-ozone for 15 minutes to increase the work function of the ITO and remove organic residues.

  • Layer Deposition: Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber (base pressure < 10-6 Torr).

  • Deposit the organic layers and metal cathode sequentially without breaking the vacuum. A typical device structure is: ITO / Hole Injection Layer (HIL, e.g., HAT-CN, 10 nm) / Hole Transporting Layer (HTL, e.g., TAPC, 40 nm) / Emissive Layer (EML, e.g., Carbazole-host doped with Ir-emitter, 30 nm) / Electron Transporting Layer (ETL, e.g., TPBi, 40 nm) / Electron Injection Layer (EIL, e.g., LiF, 1 nm) / Cathode (e.g., Al, 100 nm).

  • The deposition rates for organic materials are typically maintained at 1-2 Å/s, LiF at 0.1 Å/s, and Al at 5 Å/s. The doping concentration in the EML is achieved by co-evaporation, with rates adjusted to achieve the desired weight percentage.

  • Encapsulation: After deposition, immediately transfer the devices to a nitrogen-filled glovebox for encapsulation. Use a UV-curable epoxy resin to seal a glass lid over the device to protect it from oxygen and moisture.

Protocol 2: OLED Lifetime and Reliability Testing

  • Objective: To measure the operational lifetime of an OLED, typically defined as the time it takes for the luminance to decay to 50% (T50) or 95% (T95) of its initial value.[18]

  • Setup: The testing system should include a source measure unit (SMU), a photodiode or spectrometer to measure luminance, and a temperature-controlled chamber.[18][19]

  • Procedure (Constant Current Method):

    • Place the encapsulated OLED device inside the temperature-controlled chamber (e.g., at 25°C).

    • Set an initial luminance (L0), for example, 1000 cd/m². Measure the current density (J0) required to achieve this luminance.

    • Drive the device at a constant current density (J0) using the SMU.[18]

    • Continuously monitor and record the luminance (L(t)) and voltage (V(t)) of the device over time. The voltage will typically increase as the device degrades.

    • The experiment continues until the luminance drops to the target percentage (e.g., 50% of L0). The elapsed time is the device lifetime (T50).

  • Accelerated Testing: To reduce testing time, devices can be driven at a higher initial luminance (and thus higher current density). The lifetime at a lower target luminance can then be extrapolated using empirical models like the stretched exponential decay (SED) function.[5][18]

Visualizations

cluster_0 Degradation Pathways in Carbazole-Based OLEDs Stress Electrical Stress (High Current, Voltage) Cleavage C-N Bond Cleavage in Carbazole Moiety Stress->Cleavage Excitons High-Energy Excitons (Singlets & Triplets) Excitons->Cleavage Exciton-induced TPA Triplet-Polaron Annihilation (TPA) Excitons->TPA ChargeImbalance Charge Imbalance (Excess Holes/Electrons) ChargeImbalance->TPA DegradationProducts Formation of Radical Species & Aggregates Cleavage->DegradationProducts Quenching Non-Radiative Recombination Centers (Quenchers) TPA->Quenching DegradationProducts->Quenching LuminanceDecay Luminance Decay Quenching->LuminanceDecay EfficiencyRollOff Efficiency Roll-Off Quenching->EfficiencyRollOff ColorShift Color Shift Quenching->ColorShift cluster_1 Strategies for Enhancing Reliability cluster_mat Material Design cluster_dev Device Architecture MolecularRigidity Increase Molecular Rigidity (e.g., Fused Rings) Goal Enhanced OLED Reliability (Longer Lifetime, Stable Efficiency) MolecularRigidity->Goal Improves Thermal & Morphological Stability ChargeBalanceHost Design Bipolar Host or Use Co-Host System ChargeBalanceHost->Goal Reduces Charge Accumulation & TPA HighBDE Increase C-N Bond Dissociation Energy HighBDE->Goal Prevents Chemical Decomposition GradedDoping Graded Dopant Profile in EML GradedDoping->Goal Lowers Exciton Density, Reduces TTA/TPA ExcitonBlocking Add Exciton-Blocking Layers (EBL) ExcitonBlocking->Goal Confines Excitons to EML OptimizeThickness Optimize Layer Thicknesses OptimizeThickness->Goal Improves Charge Balance cluster_2 Troubleshooting Workflow: Rapid Luminance Decay Start Problem: Rapid Luminance Decay CheckBalance Is charge transport likely imbalanced? Start->CheckBalance CheckInterfaces Are excitons potentially leaking from EML? CheckBalance->CheckInterfaces No Sol_Balance Action: Implement co-host system or use bipolar host. CheckBalance->Sol_Balance Yes CheckMaterial Is the host material chemically unstable? CheckInterfaces->CheckMaterial No Sol_Interface Action: Insert an exciton- blocking layer (EBL). CheckInterfaces->Sol_Interface Yes Sol_Material Action: Select host with higher BDE/rigidity. CheckMaterial->Sol_Material Yes End Re-test Device Lifetime CheckMaterial->End No/Unsure Sol_Balance->End Sol_Interface->End Sol_Material->End

References

Structural diversity-guided optimization of carbazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the structural diversity-guided optimization of carbazole derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the general workflow for a structural diversity-guided optimization project involving carbazole derivatives?

A1: The process is typically iterative and follows a cycle designed to systematically improve the desired properties of the lead compound, such as efficacy or safety. The workflow involves designing a library of analogues, synthesizing them, evaluating their biological activity, and then using this data to inform the design of the next generation of compounds.

Optimization_Workflow A Lead Compound Identification B Library Design (SAR-Guided) A->B C Synthesis of Derivatives B->C D Purification & Characterization C->D E Biological Screening (In Vitro / In Vivo) D->E F SAR Analysis E->F F->B Iterate G Optimized Lead Candidate F->G Achieved Goal Signaling_Pathways cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK PI3K PI3K Receptor->PI3K STAT STAT JAK->STAT Transcription Gene Transcription (Proliferation, Survival) STAT->Transcription Akt Akt PI3K->Akt Akt->Transcription ... Carbazole Carbazole Derivative Carbazole->JAK Inhibition Carbazole->PI3K Inhibition Troubleshooting_Alkylation Start Low Yield in N-Alkylation Base Is the base strong enough? (e.g., NaH, K2CO3, Cs2CO3) Start->Base Solvent Is the solvent appropriate? (e.g., DMF, DMSO, Acetone) Base->Solvent Yes UseStrongerBase Action: Use a stronger base like NaH or KOtBu. Base->UseStrongerBase No Temp Is the reaction temperature optimal? Solvent->Temp Yes ChangeSolvent Action: Switch to a more polar aprotic solvent like DMF or DMSO. Solvent->ChangeSolvent No OptimizeTemp Action: Increase temperature. Monitor for degradation. Temp->OptimizeTemp No Success Problem Resolved Temp->Success Yes UseStrongerBase->Solvent ChangeSolvent->Temp OptimizeTemp->Success

Avoiding by-product formation in dioxazine pigment synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding by-product formation during dioxazine pigment synthesis.

Troubleshooting Guide: Common Issues and Solutions

This guide addresses specific problems that may be encountered during the synthesis of dioxazine pigments, such as C.I. Pigment Violet 23.

Issue 1: Low Purity of the Crude Pigment

  • Question: My crude dioxazine pigment is showing significant impurities after synthesis. What are the likely causes and how can I improve the purity?

  • Answer: Low purity in crude dioxazine pigments often stems from the formation of by-products during the cyclization step or incomplete removal of starting materials. The traditional use of cyclizing agents like aryl sulfonyl chlorides can lead to specific impurities.[1] Additionally, side reactions can produce polychlorinated dibenzodioxins/furans (PCDD/PCDFs).[2]

    Troubleshooting Steps:

    • Review Cyclization Catalyst: If using aryl sulfonyl chlorides, consider alternative methods. A process utilizing a metal salt catalyst in the presence of air has been shown to avoid the formation of common by-products.[1]

    • Optimize Reaction Temperature: The cyclization reaction temperature should be carefully controlled, typically between 140°C and 200°C.[1] Deviations can lead to incomplete reactions or degradation.

    • Implement Rigorous Washing: After the reaction, thorough washing of the filter cake is crucial. Washing with a hot inert solvent like orthodichlorobenzene (ODCB) or nitrobenzene can effectively remove most by-product compounds.[1] This is followed by washing with water to remove any water-soluble by-products.[1]

    • Consider a Two-Phase Liquid Purification: For synthesized crude pigments, a purification process involving suspension in a mixture of two immiscible organic liquids (one polar/hydrophilic, one non-polar/hydrophobic) at 50°-180° C can be effective. The impurities are drawn into the polar liquid phase, which is then separated.[3]

Issue 2: Poor Yield of the Final Pigment

  • Question: The final yield of my dioxazine pigment is consistently lower than expected. What factors could be contributing to this?

  • Answer: Low yields can be attributed to incomplete reactions, loss of product during workup and purification, or side reactions consuming the reactants.

    Troubleshooting Steps:

    • Ensure Complete Cyclization: Incomplete ring closure is a common cause of low yield. The use of a metal salt catalyst can improve the reaction rate and ensure the cyclization proceeds to completion.[1] The reaction time, typically 1 to 10 hours, should also be optimized.[1]

    • Minimize Product Loss During Filtration: After cyclization, the reaction mixture is typically filtered at an elevated temperature (80°C to 150°C) to separate the crude pigment.[1] Ensure the filtration setup is efficient to minimize loss of the solid product.

    • Evaluate Purity of Starting Materials: The purity of the precursors, such as 3-amino-N-ethylcarbazole and chloranil, is critical. Impurities in starting materials can lead to unwanted side reactions and lower the yield of the desired pigment.

    • Control Reaction Stoichiometry: An excess of one reactant, such as tetrachlorobenzoquinone, has been used in some syntheses.[4] Carefully controlling the molar ratios of the reactants is essential for maximizing the yield.

Frequently Asked Questions (FAQs)

Q1: What are the common by-products in dioxazine pigment synthesis and how are they formed?

A1: When using cyclization agents like benzenesulfonyl chloride or p-toluenesulfonyl chloride, several specific by-products can be formed.[1] The formation of these impurities complicates the purification process and can impact the final properties of the pigment. Additionally, the overall synthesis process for dioxazine violet has been identified as a potential source of polychlorinated dibenzodioxins/furans (PCDD/PCDFs).[2]

Q2: Can I avoid using hazardous cyclization agents like aryl sulfonyl chlorides?

A2: Yes, modern, more environmentally friendly processes have been developed that avoid the use of these hazardous reagents.[1] One such process involves the cyclization of the intermediate, 2,5-di-(9-ethylcarbazol-3-ylamino)-3,6-dichloro-1,4-benzoquinone, in the presence of a metal salt catalyst and air.[1][4] This method has been shown to produce high-purity dioxazine pigment without the formation of the by-products associated with sulfonyl chlorides.[1]

Q3: What is "acid slurry" or "acid pasting" and when should I use it?

A3: Acid slurrying, also known as acid pasting, is a purification or "conditioning" method for crude organic pigments.[3][5][6] The crude dioxazine violet is treated with sulfuric acid (e.g., 78% H₂SO₄) until it completely converts to its sulfate salt.[5][6] This sulfate is then hydrolyzed by pouring the mixture into a large volume of water, which causes the pigment to precipitate as finer, purer particles.[6] This method is typically used post-synthesis to improve the pigment's fineness, hue, and dispersibility.[5]

Q4: What are the key reaction parameters I need to control during the cyclization step?

A4: The key parameters for the cyclization step are:

  • Temperature: Typically maintained between 140°C and 200°C, with a preferred range of 160°C to 170°C.[1]

  • Reaction Time: Generally ranges from 1 to 10 hours to ensure the reaction goes to completion.[1]

  • Catalyst: The presence and concentration of a suitable catalyst, such as a metal salt, can be critical for both reaction rate and purity.[1]

  • Solvent: An inert, high-boiling point solvent like orthodichlorobenzene (ODCB) or nitrobenzene is typically used.[1]

Quantitative Data Summary

Table 1: Cyclization Reaction Conditions and Outcomes

ParameterValueReference
Reactants3-amino-N-ethylcarbazole, Chloranil[1]
SolventOrthodichlorobenzene (ODCB) or Nitrobenzene[1]
Cyclization Temperature140°C - 200°C (160°C - 170°C preferred)[1]
Reaction Time1 - 10 hours[1]
CatalystMetal Salt (up to 0.25 wt% of aminocarbazole)[1]
Filtration Temperature80°C - 150°C[1]
Theoretical Yield82% - 87.3%[1]

Table 2: Purification Parameters

MethodParameterValueReference
Solvent Washing Washing SolventHot Orthodichlorobenzene (ODCB)[1]
Post-WashWater[1]
Two-Phase Liquid Temperature50°C - 180°C[3]
Liquid 1 to Pigment Ratio (wt)0.5 - 2.5[3]
Liquid 2 to Pigment Ratio (wt)0.5 - 5.0[3]
Acid Slurry Acid Concentration78% Sulfuric Acid[6]
Temperature50°C[6]
Time5 hours[6]

Experimental Protocols

Protocol 1: Synthesis of Dioxazine Pigment (Avoiding By-products)

This protocol is a synthesized methodology based on patent literature aimed at avoiding common by-products.[1]

  • Reaction Setup: Charge a reactor with 147g of 3-amino-N-ethylcarbazole and 1 liter of orthodichlorobenzene (ODCB).

  • Reactant Addition: Heat the mixture to 45°C. Add 122g of chloranil and an appropriate acid acceptor (e.g., 105g of sodium acetate).

  • Condensation: Raise the temperature to facilitate the condensation reaction, forming the intermediate 2,5-di-(9-ethylcarbazol-3-ylamino)-3,6-dichloro-1,4-benzoquinone.

  • Cyclization: Add a catalytic amount of a metal salt (e.g., up to 0.25 wt% of the aminocarbazole). Heat the reaction mixture to between 160°C and 170°C and maintain for 1-10 hours to complete the cyclization.

  • Filtration: Cool the mixture to 80°C - 150°C and filter to collect the crude pigment.

  • Purification: Wash the filter cake with 250 ml of hot ODCB. Subsequently, suspend the product in water, wash thoroughly, and filter again.

  • Drying: Dry the purified pigment in a vacuum oven at 100°C.

Protocol 2: Purification of Crude Dioxazine Pigment via Acid Slurry

This protocol is based on the acid pasting/slurrying purification method.[6]

  • Acid Treatment: Slowly add 20 parts of crude dioxazine violet pigment to 300 parts of 78% sulfuric acid while stirring.

  • Digestion: Heat the mixture to 50°C and stir for 5 hours to ensure complete formation of the pigment sulfate.

  • Hydrolysis/Precipitation: Pour the acidic solution into 3000 parts of cold water. The pigment will precipitate as fine particles.

  • Isolation: Filter the aqueous suspension to collect the purified pigment.

  • Washing: Wash the filter cake thoroughly with water until the filtrate is neutral.

  • Drying: Dry the pigment product.

Visualizations

G cluster_main Main Synthesis Pathway cluster_byproduct By-product Formation Pathway AEC 3-Amino-N-ethylcarbazole Intermediate 2,5-di-(9-ethylcarbazol-3-ylamino) -3,6-dichloro-1,4-benzoquinone AEC->Intermediate Condensation Chloranil Chloranil Chloranil->Intermediate Pigment High-Purity Dioxazine Pigment Intermediate->Pigment Cyclization (Metal Catalyst + Air) Aryl Aryl Sulfonyl Chloride Byproducts Undesired By-products Aryl->Byproducts Intermediate_B->Byproducts Cyclization G Start Start: Synthesis Complete CheckPurity Analyze Crude Pigment Purity Start->CheckPurity HighPurity Proceed to Finishing Steps (Drying, Milling) CheckPurity->HighPurity Purity OK LowPurity Low Purity Detected CheckPurity->LowPurity Purity Low Troubleshoot Troubleshooting Options LowPurity->Troubleshoot SolventWash Intensive Hot Solvent Wash Troubleshoot->SolventWash AcidSlurry Acid Slurry Purification Troubleshoot->AcidSlurry TwoPhase Two-Phase Liquid Extraction Troubleshoot->TwoPhase End Achieved Target Purity SolventWash->End AcidSlurry->End TwoPhase->End

References

Technical Support Center: Enhancing Thermal Stability of Carbazole Violet Pigments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Carbazole Violet pigments, specifically focusing on enhancing their thermal stability.

Frequently Asked Questions (FAQs)

Q1: What is this compound pigment and why is its thermal stability important?

This compound, technically known as Pigment Violet 23 (PV23), is a high-performance organic pigment prized for its intense, vibrant blue-violet shade and excellent lightfastness and weather resistance.[1][2][3] Its chemical structure is derived from carbazole and it belongs to the dioxazine family of heterocyclic compounds.[4] Thermal stability is a critical property for pigments, as it determines their ability to withstand high temperatures during processing in applications like plastics, coatings, and inks without changing color or degrading.[5] For instance, processing temperatures for plastics can range from 150°C to 300°C.[5]

Q2: What are the common signs of thermal degradation in this compound pigments?

The most common sign of thermal degradation is a change in color, often observed as discoloration or fading. This occurs when the pigment is subjected to temperatures that cause its chemical structure to break down. Inadequate thermal stability can also lead to poor dispersion and reduced tinting strength in the final product.

Q3: What is the primary mechanism of thermal degradation in carbazole-containing structures?

At elevated temperatures, the degradation of carbazole moieties can involve both decomposition and condensation.[6] This process includes the cracking of C-N and C-C bonds, which can lead to the formation of polycarbazole and the release of smaller molecules.[6]

Q4: Are there established methods to enhance the thermal stability of this compound 23?

Yes, a key method involves a "conditioning" process where the crude Pigment Violet 23 is treated in the presence of specific by-products of its synthesis.[7][8] This process has been shown to significantly increase the heat stability of the pigment, particularly in plastics applications.[7]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Discoloration of pigment during high-temperature processing (e.g., in plastics). The processing temperature exceeds the thermal stability limit of the standard pigment.Utilize a heat-stabilized grade of Pigment Violet 23. These pigments have been conditioned to withstand higher temperatures.[7][8]
Interaction with other components in the formulation (e.g., certain additives or polymer types).Review the compatibility of all formulation components. Consider a test run with a simplified formulation to isolate the interacting component.
Reduced tinting strength after thermal processing. Pigment particles may be agglomerating or degrading due to heat.Ensure the use of a thermally stable grade of the pigment. Also, verify that the dispersion process is optimized for the specific polymer system.
The pigment loading is too low for the application.Experiment with slightly higher pigment concentrations to see if this compensates for any minor thermal degradation.
Inconsistent color from batch to batch. Variation in the thermal stability of the pigment supplied.Request a certificate of analysis from your supplier that includes data on thermal stability. Perform incoming quality control checks to verify consistency.
Inconsistent processing parameters (temperature, residence time).Calibrate and monitor processing equipment to ensure consistent temperature and residence times during manufacturing.

Experimental Protocols

Protocol 1: Conditioning of Crude Pigment Violet 23 to Enhance Thermal Stability

This protocol is based on a patented method for improving the heat stability of Pigment Violet 23.[7][8]

Objective: To increase the thermal stability of crude Pigment Violet 23 by conditioning it in the presence of its synthesis by-products.

Materials:

  • Crude Pigment Violet 23

  • Mixture of Pigment Violet 23 by-products

  • Grinding agent (e.g., Sodium Chloride)

  • Organic solvent (e.g., Diethylene Glycol)

  • Water

  • Kneader

  • Filtration apparatus

  • Drying oven

Procedure:

  • Prepare a mixture of crude Pigment Violet 23 and 1-10% by weight of its synthesis by-products.[7][8]

  • Add a grinding agent, such as sodium chloride, and an organic solvent, like diethylene glycol, to the pigment mixture.[7][8]

  • Process the mixture in a kneader for a specified duration (e.g., 5 hours) to ensure thorough grinding and conditioning.[7]

  • Create a slurry of the conditioned pigment in water and heat it (e.g., to 85-90°C) for a period (e.g., one hour).[7]

  • Filter the slurry to separate the pigment.

  • Rinse the filtered pigment with water to remove the grinding agent and solvent.

  • Dry the conditioned pigment in an oven at an appropriate temperature (e.g., 80-120°C).[9]

Quantitative Data Summary

The following table summarizes the quantitative parameters for the conditioning process designed to enhance the thermal stability of this compound pigments, based on patented experimental procedures.

Parameter Value Reference
By-product Concentration1 - 10 wt. % (relative to crude pigment)[7][8]
Preferred By-product Concentration5 - 8 wt. %[7]
Kneading Time5 hours[7]
Slurry Temperature85 - 90 °C[7]
Slurry Time1 hour[7]

Visualizations

experimental_workflow start Start: Crude PV23 mix Mix with 1-10% By-products, Grinding Agent, and Solvent start->mix knead Knead for 5 hours mix->knead slurry Slurry in Water at 85-90°C for 1 hour knead->slurry filter_rinse Filter and Rinse with Water slurry->filter_rinse dry Oven Dry filter_rinse->dry end_product End: Heat-Stable PV23 dry->end_product

Caption: Workflow for enhancing the thermal stability of this compound 23.

troubleshooting_logic issue Issue: Pigment Discoloration at High Temp check_grade Is a heat-stabilized grade being used? issue->check_grade use_hs_grade Solution: Use Heat-Stabilized PV23 check_grade->use_hs_grade No check_compatibility Investigate Formulation Compatibility check_grade->check_compatibility Yes no No yes Yes isolate_component Solution: Isolate and Replace Incompatible Component check_compatibility->isolate_component Incompatible Component Found check_processing Review Processing Parameters (Temp, Time) check_compatibility->check_processing All Components Compatible incompatible Incompatible Component Found compatible All Components Compatible optimize_processing Solution: Optimize Processing Conditions check_processing->optimize_processing

Caption: Troubleshooting logic for pigment discoloration during high-temperature processing.

References

Validation & Comparative

Performance Showdown: Carbazole Violet Versus Other Key Organic Violet Pigments

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the comparative performance of Carbazole Violet and other leading organic violet pigments. This report details key performance metrics, supported by standardized experimental data, to inform material selection in demanding applications.

This compound, chemically known as Pigment Violet 23 (PV23), stands as a benchmark in the realm of high-performance organic pigments, prized for its intense color, high tinting strength, and excellent fastness properties. However, a nuanced understanding of its performance in relation to other prominent organic violet pigments is crucial for applications where color stability and durability are paramount. This guide provides a direct comparison between this compound (PV23) and three other widely used violet pigments: Quinacridone Violet (Pigment Violet 19), Perylene Violet (Pigment Violet 29), and Dioxazine Violet (Pigment Violet 37). The evaluation is based on critical performance indicators including lightfastness, heat stability, chemical resistance, and tinctorial strength, with data presented in standardized formats for clear, actionable insights.

Comparative Performance Data

The selection of an appropriate pigment is contingent on its ability to withstand the rigors of its intended application. The following tables summarize the quantitative performance data for this compound and its alternatives, offering a side-by-side comparison of their key characteristics.

Table 1: Lightfastness and Heat Stability

PigmentC.I. NameChemical ClassLightfastness (Full Shade)¹Lightfastness (Tint)¹Heat Stability² (°C)
This compoundPV23Dioxazine7-87220-280[1]
Quinacridone VioletPV19Quinacridone7-8[2][3]7-8[4]250-400[3][5]
Perylene VioletPV29Perylene87-8300[6]
Dioxazine VioletPV37Dioxazine8[7]8[8]290

¹Lightfastness is rated on the Blue Wool Scale (1-8), where 8 signifies excellent lightfastness. ²Heat stability indicates the maximum temperature the pigment can withstand for a short duration (typically 10-20 minutes) without significant color change.

Table 2: Chemical Resistance and Oil Absorption

PigmentC.I. NameAcid Resistance³Alkali Resistance³Solvent Resistance³Oil Absorption ( g/100g )⁴
This compoundPV235[1][9]5[1][9]4-5[10]50-80[1][10]
Quinacridone VioletPV195[2][3]5[2][3]5[4]35-50[3][4][11]
Perylene VioletPV29554-545-55
Dioxazine VioletPV375[7]5[7]545-55[12]

³Chemical resistance is rated on a scale of 1-5, where 5 indicates excellent resistance. ⁴Oil absorption is a measure of the amount of linseed oil required to form a coherent paste with the pigment.

Experimental Protocols

The data presented in this guide is based on standardized testing methodologies to ensure accuracy and comparability. The following are detailed protocols for the key experiments cited.

Lightfastness Testing (ASTM D4303)

This standard test method is used to determine the lightfastness of colorants in artists' materials by exposing them to accelerated weathering conditions.[13][14]

  • Specimen Preparation: The pigment is dispersed in a suitable vehicle (e.g., acrylic, oil) and applied uniformly to a substrate to form a consistent film. For tint lightfastness, the pigment is mixed with a standardized white pigment (e.g., Titanium Dioxide) at a specified ratio before application.

  • Exposure: The prepared specimens are exposed to a controlled light source, typically a xenon arc lamp, which simulates the spectral distribution of natural sunlight.[13] The exposure is conducted for a specified duration or until a certain radiant exposure is reached.[13]

  • Evaluation: The color change of the exposed specimens is measured using a spectrophotometer or colorimeter. The color difference (ΔE*) between the exposed and unexposed areas is calculated.

  • Rating: The lightfastness is rated on the Blue Wool Scale, where the performance of the pigment is compared to a set of eight blue wool standards with known, varying degrees of lightfastness.

Heat Stability Testing (ISO 787-21)

This international standard specifies a method for comparing the heat stability of pigments.[15][16][17][18][19]

  • Sample Preparation: The pigment is thoroughly mixed with a standardized stoving medium (e.g., a baking enamel).

  • Application: The mixture is applied to test panels and allowed to flash off any solvents.

  • Stoving: The coated panels are placed in a laboratory oven at a series of specified temperatures for a fixed duration.

  • Assessment: After cooling, the color of the heated panels is compared visually against a control panel that was not heated. The heat stability is reported as the highest temperature at which no significant color change is observed.

Chemical Resistance Testing (ASTM D1308)

This test method evaluates the effect of household and industrial chemicals on clear and pigmented organic finishes.[20][21][22][23][24]

  • Test Panel Preparation: The pigment is incorporated into a coating system and applied to a suitable substrate. The coating is allowed to cure completely.

  • Reagent Application: A piece of absorbent material (e.g., filter paper) is saturated with the test chemical (e.g., acid, alkali, solvent) and placed on the coated surface. The saturated material is then covered to prevent evaporation.

  • Exposure: The test area is left undisturbed for a specified period.

  • Evaluation: After the exposure period, the cover and absorbent material are removed, and the test area is washed and dried. The surface is then examined for any changes, such as discoloration, blistering, or loss of adhesion. The resistance is rated on a scale of 1 to 5.

Oil Absorption Testing (ISO 787-5 / ASTM D281)

These standards specify the procedure for determining the oil absorption of a pigment.[2][25][26][27][28][29]

  • Sample Weighing: A specific amount of the dry pigment is weighed and placed on a flat, non-absorbent surface, such as a glass plate.

  • Oil Addition: Linseed oil is added drop by drop from a burette to the pigment.

  • Rub-out: After each addition of oil, the pigment and oil are thoroughly mixed and rubbed with a spatula until a stiff, paste-like mass is formed that does not break or separate.

  • Endpoint Determination: The endpoint is reached when a single, smooth paste is formed. The volume of oil used is recorded.

  • Calculation: The oil absorption is calculated as the grams of oil required to wet 100 grams of pigment.

Visualizing Pigment Selection and Characteristics

To further aid in the understanding and selection of these violet pigments, the following diagrams illustrate key logical relationships and decision-making workflows.

PigmentSelectionWorkflow cluster_performance Key Performance Criteria cluster_pigments Pigment Selection start Define Application Requirements lightfastness Lightfastness Requirement start->lightfastness heat_stability Heat Stability Requirement lightfastness->heat_stability High pv19 Quinacridone Violet (PV19) lightfastness->pv19 Moderate chemical_resistance Chemical Resistance heat_stability->chemical_resistance High pv23 This compound (PV23) heat_stability->pv23 Moderate cost Cost Consideration chemical_resistance->cost Excellent pv37 Dioxazine Violet (PV37) chemical_resistance->pv37 Good cost->pv19 Cost-Effective pv29 Perylene Violet (PV29) cost->pv29 Performance Driven final_selection Final Pigment Choice pv23->final_selection Balanced Performance pv19->final_selection Good Overall pv29->final_selection High Heat/Weather pv37->final_selection Excellent Lightfastness

Caption: Pigment selection workflow based on performance needs.

PigmentCharacteristics cluster_classes Chemical Classes cluster_properties Performance Properties dioxazine Dioxazine PV23, PV37 strength High Tinctorial Strength dioxazine->strength lightfastness Excellent Lightfastness dioxazine->lightfastness chem_resistance Good Chemical Resistance dioxazine->chem_resistance quinacridone Quinacridone PV19 quinacridone->lightfastness heat_stability High Heat Stability quinacridone->heat_stability weathering Excellent Weathering quinacridone->weathering transparency High Transparency quinacridone->transparency perylene Perylene PV29 perylene->heat_stability perylene->chem_resistance perylene->weathering

Caption: Chemical class and associated performance properties.

References

A Comparative Analysis of Substituted Carbazole Derivatives in Organic Light-Emitting Diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers in Materials Science and Optoelectronics

Organic Light-Emitting Diodes (OLEDs) have revolutionized display and lighting technologies, owing to their superior contrast, flexibility, and energy efficiency. At the heart of these devices are organic semiconductor materials, among which carbazole derivatives have emerged as a cornerstone due to their excellent thermal stability, high hole mobility, and tunable photophysical properties.[1][2] This guide provides a comparative analysis of variously substituted carbazole derivatives, offering insights into their structure-property relationships and performance in OLEDs. The strategic placement of substituents on the carbazole core significantly influences the electronic and photophysical properties of these materials, which in turn dictates their performance in OLED devices.[1]

Performance Comparison of Substituted Carbazole Derivatives

The substitution pattern on the carbazole nucleus is a critical determinant of the material's function and efficiency within an OLED. The most common substitution positions are on the nitrogen atom (N-substitution) and on the aromatic rings at the 3,6- and 2,7-positions. These modifications allow for the fine-tuning of properties such as charge carrier mobility, energy levels, and emission characteristics.

N-Substituted Carbazole Derivatives

N-substitution is a common strategy to improve the solubility and film-forming properties of carbazole derivatives. The choice of substituent can also influence the electronic properties. For instance, attaching electron-donating or electron-withdrawing groups can modulate the HOMO and LUMO energy levels. A study on carbazole-fluorene copolymers with different N-substituents revealed that the nature of the substituent significantly impacts the electroluminescence properties and device performance.

3,6-Disubstituted vs. 2,7-Disubstituted Carbazole Derivatives

The positions of substituents on the carbazole ring have a profound effect on the material's electronic structure and, consequently, its performance in OLEDs. 3,6-disubstituted carbazoles often exhibit different electronic and photophysical properties compared to their 2,7-disubstituted counterparts. For example, a comparative study of 2,7- and 3,6-disubstituted carbazole derivatives as hole transporting materials in solid-state dye-sensitized solar cells (a related optoelectronic application) showed that the 3,6-disubstituted derivative led to higher conversion efficiency due to better pore filling, which can be correlated to its molecular structure and resulting morphology. In the context of OLEDs, these structural differences can influence charge injection and transport, as well as the emission properties of the material.

The following tables summarize the performance of various substituted carbazole derivatives in OLEDs, categorized by their primary function within the device.

Table 1: Performance of Carbazole Derivatives as Hole Transport Layers (HTLs)

DerivativeDevice StructureTurn-on Voltage (V)Maximum Luminance (cd/m²)Maximum Current Efficiency (cd/A)Maximum Power Efficiency (lm/W)Maximum External Quantum Efficiency (EQE) (%)
Carbazole-Imidazole DerivativeITO/HTL/EML/ETL/LiF/Al4.0 - 4.81430~0.8~0.421.1
NPB (standard HTL)ITO/HTL/EML/ETL/LiF/Al~3.6~10,0003.27--
3,6-Bis[(2,3,4,5-tetraphenyl)phenyl]-9-ethylcarbazole (BTPEC)ITO/HIL/HTL/EML/Alq3/LiF/Al--~3--
3,6-Bis(7,10-diphenyl-fluoranthene)-9-ethlycarbazole (BDPEC)ITO/HIL/HTL/EML/Alq3/LiF/Al--~2--

Note: Direct comparison is challenging due to different device architectures and the specific roles of the materials in each study.[2]

Table 2: Performance of Carbazole Derivatives as Emitting Materials (EMLs)

DerivativeDevice StructureTurn-on Voltage (V)Maximum Luminance (cd/m²)Maximum Current Efficiency (cd/A)Maximum Power Efficiency (lm/W)Maximum External Quantum Efficiency (EQE) (%)CIE Coordinates (x, y)
BCzB-PPIITO/PEDOT:PSS/EML/TPBi/LiF/Al3.0511,3643.77-4.43(0.159, 0.080)
MoCzB-PPIITO/PEDOT:PSS/EML/TPBi/LiF/Al3.257,8912.45-2.85(0.165, 0.118)
BCzB-PIMITO/PEDOT:PSS/EML/TPBi/LiF/Al3.208,6323.12-3.71(0.157, 0.055)
MoCzB-PIMITO/PEDOT:PSS/EML/TPBi/LiF/Al3.454,5211.58-1.92(0.161, 0.089)

Data for non-doped deep-blue OLEDs based on carbazole-π-imidazole derivatives.[3]

Experimental Protocols

A detailed understanding of the synthesis and fabrication processes is crucial for reproducing and building upon these findings.[2]

Synthesis of 3,6-Dibromo-9H-carbazole

This protocol describes the bromination of 9H-carbazole, a common precursor for many substituted carbazole derivatives.

Materials:

  • 9H-Carbazole

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF)

  • Water

Procedure:

  • Dissolve 9H-carbazole in DMF in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of NBS (2.1 equivalents) in DMF to the cooled carbazole solution.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Pour the reaction mixture into water to precipitate the crude product.

  • Collect the precipitate by filtration and wash with water.

  • The crude product can be further purified by recrystallization or column chromatography.

General OLED Fabrication Protocol (Thermal Evaporation)

This protocol outlines the fabrication of a multilayer OLED device using a substituted carbazole derivative as the Hole Transport Layer (HTL).

Materials and Equipment:

  • Patterned Indium Tin Oxide (ITO) coated glass substrates

  • Substituted carbazole derivative (HTL material)

  • Emissive layer (EML) material (e.g., Alq3)

  • Electron transport layer (ETL) material (e.g., TPBi)

  • Electron injection layer (EIL) material (e.g., LiF)

  • Metal for cathode (e.g., Aluminum)

  • High-vacuum thermal evaporation system (< 10⁻⁶ Torr)

Procedure:

  • Substrate Cleaning: Thoroughly clean the ITO-coated glass substrates by sequential ultrasonication in a series of solvents (e.g., detergent, deionized water, acetone, isopropanol). Dry the substrates with a stream of nitrogen.

  • Hole Transport Layer (HTL) Deposition: Place the cleaned substrates in the thermal evaporation chamber. Evaporate the substituted carbazole derivative onto the ITO substrate to a typical thickness of 30-50 nm. The deposition rate should be controlled at approximately 1-2 Å/s.

  • Emissive Layer (EML) Deposition: Deposit the emissive material (e.g., Alq3) to a thickness of 50-70 nm.

  • Electron Transport Layer (ETL) Deposition: Deposit the electron transport material (e.g., TPBi) to a thickness of 20-40 nm.

  • Electron Injection Layer (EIL) Deposition: Deposit a thin layer of LiF (approximately 1 nm) to facilitate electron injection.

  • Cathode Deposition: Deposit the metal cathode (e.g., Al) to a thickness of 100-150 nm through a shadow mask to define the active area of the device.

  • Encapsulation: To prevent degradation from moisture and oxygen, encapsulate the device in a nitrogen-filled glovebox using a UV-curable epoxy and a cover glass.

Visualizing Key Concepts

To better illustrate the concepts discussed, the following diagrams are provided.

OLED_Fabrication_Workflow cluster_prep Substrate Preparation cluster_deposition Thin Film Deposition (Thermal Evaporation) cluster_final Device Finalization ITO_Substrate ITO Glass Substrate Cleaning Substrate Cleaning (Ultrasonication) ITO_Substrate->Cleaning HTL Hole Transport Layer (Carbazole Derivative) Cleaning->HTL EML Emissive Layer HTL->EML ETL Electron Transport Layer EML->ETL EIL Electron Injection Layer ETL->EIL Cathode Cathode (Al) EIL->Cathode Encapsulation Encapsulation Cathode->Encapsulation Testing Device Testing Encapsulation->Testing

Caption: A generalized workflow for the fabrication of an OLED device.

Structure_Property_Relationship cluster_structure Molecular Structure cluster_properties Material Properties cluster_performance OLED Performance Substitution_Pattern Substitution Pattern (N-, 3,6-, 2,7-) Energy_Levels HOMO/LUMO Energy Levels Substitution_Pattern->Energy_Levels Charge_Mobility Charge Carrier Mobility Substitution_Pattern->Charge_Mobility Substituent_Type Substituent Type (Donor/Acceptor) Substituent_Type->Energy_Levels Photophysical_Properties Photophysical Properties (Emission Color, Efficiency) Substituent_Type->Photophysical_Properties Operating_Voltage Operating Voltage Energy_Levels->Operating_Voltage Efficiency Efficiency (EQE, cd/A, lm/W) Charge_Mobility->Efficiency Charge_Mobility->Operating_Voltage Photophysical_Properties->Efficiency Color_Purity Color Purity (CIE) Photophysical_Properties->Color_Purity Thermal_Stability Thermal Stability (Tg) Lifetime Operational Lifetime Thermal_Stability->Lifetime

Caption: Relationship between molecular structure, material properties, and OLED performance.

Caption: Energy level alignment in a typical multilayer OLED with a carbazole-based HTL.

References

Validating Carbazole Violet: A Comparative Guide to Fluorescent Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking reliable fluorescent standards in the violet excitation range, this guide provides a framework for validating Carbazole Violet by comparing its performance metrics against established standards. Due to a lack of readily available quantitative data on the fluorescence properties of this compound, this document outlines the necessary experimental protocols and performance benchmarks required for its validation.

Fluorescent standards are essential for calibrating instrumentation, quantifying fluorescence, and ensuring the reproducibility of experimental results. An ideal fluorescent standard exhibits a high and stable fluorescence quantum yield, a significant molar extinction coefficient, a well-defined fluorescence lifetime, and excellent photostability. This guide details the experimental procedures to measure these critical parameters and presents a comparative analysis of two widely used fluorescent standards in the violet-to-blue region: Quinine Sulfate and Coumarin 1.

Comparative Analysis of Fluorescent Standards

The selection of an appropriate fluorescent standard is contingent on the specific experimental requirements, including the excitation wavelength and the desired emission range. Below is a summary of the key photophysical properties of Quinine Sulfate and Coumarin 1, which can serve as a benchmark for the validation of this compound.

PropertyQuinine Sulfate (in 0.1 M H₂SO₄)Coumarin 1 (in Ethanol)This compound
Excitation Max (λ_ex) ~350 nm~373 nmData not available
Emission Max (λ_em) ~450 nm~450 nmData not available
Quantum Yield (Φ_f) ~0.55~0.73To be determined
Molar Extinction Coefficient (ε) ~5,700 M⁻¹cm⁻¹ at 347 nm~25,000 M⁻¹cm⁻¹ at 373 nmTo be determined
Fluorescence Lifetime (τ) ~19 ns~2.5 nsTo be determined
Photostability Generally considered stableModerate to goodTo be determined

Experimental Protocols for Validation

To validate this compound as a fluorescent standard, a series of experiments must be conducted to determine its fundamental photophysical properties. The following protocols provide a detailed methodology for these essential measurements.

Determination of Molar Extinction Coefficient

The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength.

Protocol:

  • Preparation of Stock Solution: Accurately weigh a known mass of this compound and dissolve it in a suitable, high-purity solvent (e.g., ethanol, cyclohexane) to prepare a stock solution of known concentration.

  • Serial Dilutions: Prepare a series of dilutions from the stock solution with concentrations that result in absorbance values between 0.1 and 1.0 at the absorption maximum.

  • Spectrophotometer Measurement: Using a calibrated UV-Vis spectrophotometer, measure the absorbance of each dilution at the wavelength of maximum absorbance (λ_max). Use the pure solvent as a blank reference.

  • Data Analysis: Plot a graph of absorbance versus concentration. According to the Beer-Lambert law (A = εcl), the slope of the resulting linear fit will be the molar extinction coefficient (ε) if the path length (l) of the cuvette is 1 cm.

Measurement of Fluorescence Quantum Yield

The fluorescence quantum yield (Φ_f) represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The relative method, using a well-characterized standard, is commonly employed.

Protocol:

  • Standard Selection: Choose a standard with a known quantum yield and spectral properties that overlap with this compound. Quinine sulfate (Φ_f ≈ 0.55 in 0.1 M H₂SO₄) is a suitable choice for violet-excitable compounds.

  • Solution Preparation: Prepare a series of five dilutions for both this compound and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

  • Absorbance and Fluorescence Measurement:

    • Record the absorbance of each solution at the chosen excitation wavelength.

    • Using a spectrofluorometer, record the fluorescence emission spectrum for each solution, exciting at the same wavelength used for the absorbance measurements.

  • Data Analysis:

    • Integrate the area under the emission spectrum for each solution.

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

    • The quantum yield of the sample (Φ_f,sample) can be calculated using the following equation: Φ_f,sample = Φ_f,std * (m_sample / m_std) * (n_sample² / n_std²) where m is the slope of the linear fit from the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent.

Determination of Fluorescence Lifetime

Fluorescence lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive method for its measurement.

Protocol:

  • Instrumentation: Utilize a TCSPC system equipped with a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser) with an excitation wavelength suitable for this compound.

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent. The concentration should be low enough to avoid aggregation and self-quenching.

  • Data Acquisition:

    • Measure the instrument response function (IRF) using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox).

    • Acquire the fluorescence decay curve of the this compound solution.

  • Data Analysis:

    • Deconvolute the IRF from the measured fluorescence decay.

    • Fit the resulting decay curve to an exponential decay model (single or multi-exponential) to determine the fluorescence lifetime(s).

Assessment of Photostability

Photostability refers to the ability of a fluorophore to resist photodegradation upon exposure to light.

Protocol:

  • Sample Preparation: Prepare a solution of this compound with an initial absorbance of approximately 1.0 at its λ_max.

  • Controlled Illumination: Place the solution in a cuvette and expose it to a constant, high-intensity light source (e.g., a xenon arc lamp or a laser) at its excitation maximum.

  • Monitoring Degradation: At regular time intervals, measure the absorbance of the solution at λ_max using a UV-Vis spectrophotometer.

  • Data Analysis:

    • Plot the absorbance as a function of irradiation time.

    • The rate of decrease in absorbance is an indicator of the photostability. A slower decay rate signifies higher photostability.

    • For a quantitative comparison, the photobleaching quantum yield (Φ_b) can be determined, which requires knowledge of the photon flux of the light source.

Visualizing the Validation Workflow

The process of validating a fluorescent standard can be broken down into a series of interconnected experimental steps.

ValidationWorkflow cluster_prep Sample Preparation cluster_measure Photophysical Measurements cluster_analysis Data Analysis & Validation Stock Prepare Stock Solution Dilutions Create Serial Dilutions Stock->Dilutions Absorbance Measure Absorbance (UV-Vis) Dilutions->Absorbance Fluorescence Measure Fluorescence (Spectrofluorometer) Dilutions->Fluorescence Lifetime Measure Lifetime (TCSPC) Dilutions->Lifetime Photostability Assess Photostability Dilutions->Photostability MolarExt Calculate Molar Extinction Coefficient Absorbance->MolarExt QY Calculate Quantum Yield Absorbance->QY Fluorescence->QY LifetimeAnalysis Analyze Lifetime Decay Lifetime->LifetimeAnalysis PhotostabilityAnalysis Analyze Photodegradation Photostability->PhotostabilityAnalysis Validation Validate as Standard MolarExt->Validation QY->Validation LifetimeAnalysis->Validation PhotostabilityAnalysis->Validation

Caption: Experimental workflow for the validation of a fluorescent standard.

Signaling Pathway for Fluorescence and Photobleaching

The photophysical processes that a molecule undergoes upon excitation are crucial to its performance as a fluorescent standard. The Jablonski diagram illustrates these pathways.

JablonskiDiagram S0 S₀ (Ground State) S1 S₁ (Excited Singlet State) S0->S1 Absorption S1->S0 Fluorescence S1->S0 Internal Conversion (Non-radiative) T1 T₁ (Excited Triplet State) S1->T1 Intersystem Crossing T1->S0 Phosphorescence (Non-radiative) Photobleaching T1->Photobleaching Photochemical Reaction

Caption: Jablonski diagram illustrating the primary photophysical pathways.

By following these protocols and comparing the results to established standards, researchers can rigorously validate this compound or any other novel compound for its suitability as a fluorescent standard, thereby ensuring the accuracy and reliability of their future fluorescence-based experiments.

A Comparative Guide to Carbazole Violet-Based Hole-Transporting Materials in Perovskite Solar Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rapid advancement of perovskite solar cells (PSCs) has positioned them as a frontrunner in next-generation photovoltaic technologies. A critical component governing the efficiency and stability of these cells is the hole-transporting material (HTM). While Spiro-OMeTAD has long been the benchmark HTM, its complex synthesis and high cost have driven the search for viable alternatives. Among the most promising candidates are carbazole-based HTMs, particularly those incorporating violet-hued chromophores. This guide provides a comprehensive performance comparison of various carbazole violet-based HTMs against the conventional Spiro-OMeTAD, supported by experimental data and detailed protocols.

Performance Comparison of Hole-Transporting Materials

The efficacy of a hole-transporting material is primarily evaluated by its contribution to the photovoltaic performance of the solar cell. The key metrics include Power Conversion Efficiency (PCE), Open-Circuit Voltage (Voc), Short-Circuit Current Density (Jsc), and Fill Factor (FF). The following tables summarize the performance of several recently developed carbazole-based HTMs in comparison to the widely used Spiro-OMeTAD.

HTMPCE (%)Voc (V)Jsc (mA/cm²)FF (%)Reference
Spiro-OMeTAD (Reference) 20.25>1~25.272.7 - 73.8[1]
V120717.311.0323.673[2]
V120917.31---[2]
V122117.811.0323.673[2]
V122517.811.0323.673[2]
Cz-P18.75>1~25.272.7 - 73.8[1]
Cz-Pyr19.27>1~25.272.7 - 73.8[1]
PV(Cz-DMPA)/Cz-Pyr>22-->80
SGT-40514.79---

Table 1: Photovoltaic performance of various carbazole-based HTMs in perovskite solar cells compared to Spiro-OMeTAD.

Experimental Protocols

The successful fabrication of high-performance perovskite solar cells is highly dependent on precise control over the deposition of each layer. Below are detailed methodologies for the key experimental steps involved in fabricating PSCs with carbazole-based HTMs.

Substrate Preparation and Cleaning
  • Fluorine-doped tin oxide (FTO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and ethanol for 15 minutes each.

  • The cleaned substrates are dried with a nitrogen gun and then treated with UV-ozone for 15 minutes to remove any organic residues and improve the wettability of the surface.

Electron Transport Layer (ETL) Deposition

A compact layer of titanium dioxide (c-TiO₂) is deposited on the FTO substrate. This is typically achieved by spin-coating a precursor solution of titanium isopropoxide in ethanol and then annealing at a high temperature (e.g., 500 °C).

Perovskite Layer Deposition
  • A precursor solution for the perovskite layer, for instance, a mix of FAI, PbI₂, MABr, and PbBr₂ in a DMF:DMSO solvent mixture, is prepared inside a nitrogen-filled glovebox.

  • The perovskite precursor solution is spin-coated onto the ETL layer. The spin-coating process often involves a two-step program with different rotation speeds and durations to ensure a uniform and dense film.

  • During the spin-coating, an anti-solvent such as chlorobenzene is dripped onto the substrate to induce rapid crystallization, leading to a pinhole-free perovskite film.

  • The film is then annealed on a hotplate at a specific temperature (e.g., 100-150 °C) for a defined duration to complete the crystal growth.

Hole-Transporting Material (HTM) Layer Deposition
  • The carbazole-based HTM is dissolved in a suitable solvent like chlorobenzene.

  • Additives such as lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) and 4-tert-butylpyridine (tBP) are often added to the HTM solution to improve its conductivity and the interfacial contact with the perovskite layer.

  • The HTM solution is then spin-coated on top of the perovskite layer.

  • The device is then heated at a moderate temperature (e.g., 70 °C) to evaporate the solvent.

Gold Electrode Deposition

Finally, a top electrode of gold (Au) is deposited by thermal evaporation through a shadow mask to define the active area of the solar cell.

Visualizing the Workflow and Material Synthesis

To better illustrate the processes involved, the following diagrams created using the DOT language provide a visual representation of a typical synthesis pathway for a carbazole-based HTM and the experimental workflow for device fabrication and characterization.

Synthesis_Pathway Carbazole Carbazole Coupling_Reaction Buchwald-Hartwig or Ullmann Coupling Carbazole->Coupling_Reaction Aryl_Halide Aryl Halide Aryl_Halide->Coupling_Reaction Palladium_Catalyst Palladium Catalyst Palladium_Catalyst->Coupling_Reaction Intermediate Functionalized Carbazole Coupling_Reaction->Intermediate Final_HTM This compound HTM Intermediate->Final_HTM

Caption: A generalized synthetic pathway for carbazole-based HTMs.

Experimental_Workflow cluster_fabrication Device Fabrication cluster_characterization Characterization FTO_Cleaning 1. FTO Substrate Cleaning ETL_Deposition 2. ETL (TiO2) Deposition FTO_Cleaning->ETL_Deposition Perovskite_Deposition 3. Perovskite Layer Deposition ETL_Deposition->Perovskite_Deposition HTM_Deposition 4. HTM Layer Deposition Perovskite_Deposition->HTM_Deposition Au_Deposition 5. Gold Electrode Deposition HTM_Deposition->Au_Deposition JV_Measurement J-V Measurement (PCE, Voc, Jsc, FF) Au_Deposition->JV_Measurement EQE_Measurement External Quantum Efficiency (EQE) JV_Measurement->EQE_Measurement Stability_Test Long-term Stability Testing EQE_Measurement->Stability_Test

Caption: Experimental workflow for perovskite solar cell fabrication and characterization.

Conclusion

This compound-based hole-transporting materials have emerged as a highly promising class of materials for efficient and stable perovskite solar cells. Several derivatives have demonstrated power conversion efficiencies comparable to, and in some cases exceeding, the established Spiro-OMeTAD benchmark.[1] Their facile synthesis and potential for molecular tuning offer a clear pathway for further improvements in photovoltaic performance. The detailed experimental protocols provided herein serve as a valuable resource for researchers aiming to fabricate and characterize high-efficiency perovskite solar cells incorporating these novel HTMs. The continued development of carbazole-based materials holds significant potential for advancing the commercial viability of perovskite solar cell technology.

References

Benchmarking Carbazole Violet: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent dye is a critical decision that influences experimental outcomes. While a vast array of violet dyes are commercially available for biological applications, this guide provides a comparative benchmark of Carbazole Violet (Pigment Violet 23) against commonly used commercial violet dyes: DAPI, Hoechst 33342, and Brilliant Violet 421™.

It is important to note that this compound is predominantly manufactured and documented as a high-performance industrial pigment for applications in coatings, inks, and plastics, lauded for its exceptional lightfastness and heat stability.[1][2][3][4][5][6][7] There is a notable lack of publicly available data on its use as a fluorescent stain in biological research, including key photophysical parameters in aqueous environments. The data presented for this compound should therefore be interpreted with this context in mind.

Quantitative Data Comparison

The following table summarizes the key photophysical properties of this compound and the selected commercial violet dyes. This data is essential for determining the suitability of a dye for specific imaging systems and experimental designs.

PropertyThis compound (Pigment Violet 23)DAPI (4′,6-diamidino-2-phenylindole)Hoechst 33342Brilliant Violet 421™
Excitation Max (λex) Data not available in a biological context~358 nm (bound to DNA)~350 nm (bound to DNA)~405 nm
Emission Max (λem) Data not available in a biological context~461 nm (bound to DNA)~461 nm (bound to DNA)~421 nm
Molar Extinction Coefficient (ε) Data not available~33,000 M⁻¹cm⁻¹ (bound to DNA)~42,000 M⁻¹cm⁻¹ (at 346 nm)~2,500,000 M⁻¹cm⁻¹
Quantum Yield (Φf) Data not available~0.046 (free in aqueous solution), significantly higher when bound to DNAData varies, generally lower than DAPI~0.65
Photostability Excellent (as a pigment)Moderate to High (more photostable than Hoechst dyes)[4]Moderate (less photostable than DAPI)[4]High
Cell Permeability Data not availableSemi-permeant to Impermeant (live cells)Permeant (live cells)Can be used for intracellular staining

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate benchmarking of fluorescent dyes. Below are methodologies for two key performance-indicating experiments.

Measurement of Fluorescence Quantum Yield (Comparative Method)

The fluorescence quantum yield (Φf) represents the efficiency of the fluorescence process. It is determined by comparing the fluorescence intensity of the test sample to a standard with a known quantum yield.

Materials:

  • Fluorometer

  • UV-Vis Spectrophotometer

  • 1 cm path length quartz cuvettes

  • Test dye solution of unknown quantum yield

  • Standard dye solution with known quantum yield (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φf = 0.54)

  • Solvent (e.g., phosphate-buffered saline for biological applications)

Procedure:

  • Prepare a series of dilutions for both the test dye and the standard dye in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

  • Measure the absorbance of each solution at the chosen excitation wavelength using the UV-Vis spectrophotometer.

  • Measure the fluorescence emission spectrum of each solution using the fluorometer, ensuring the excitation wavelength is the same as that used for the absorbance measurements.

  • Integrate the area under the emission spectrum for each solution to obtain the integrated fluorescence intensity.

  • Plot the integrated fluorescence intensity versus absorbance for both the test dye and the standard dye.

  • Calculate the quantum yield of the test sample using the following equation:

    Φ_test = Φ_std * (m_test / m_std) * (n_test / n_std)²

    Where:

    • Φ is the quantum yield

    • m is the gradient of the plot of integrated fluorescence intensity vs. absorbance

    • n is the refractive index of the solvent

Assessment of Photostability

Photostability is a critical parameter for fluorescent dyes, especially in applications requiring prolonged exposure to excitation light, such as time-lapse microscopy.

Materials:

  • Fluorescence microscope with a camera

  • Stable light source (e.g., laser or mercury arc lamp)

  • The fluorescent dye of interest

  • Sample (e.g., fixed cells stained with the dye)

  • Image analysis software (e.g., ImageJ/Fiji)

Procedure:

  • Prepare the sample stained with the fluorescent dye.

  • Acquire an initial image (t=0) using a defined set of imaging parameters (e.g., excitation intensity, exposure time).

  • Continuously expose the sample to the excitation light.

  • Acquire images at regular time intervals using the same parameters as the initial image.

  • Measure the mean fluorescence intensity of a region of interest (ROI) in each image over the time course.

  • Normalize the fluorescence intensity at each time point to the initial intensity at t=0.

  • Plot the normalized fluorescence intensity against time to generate a photobleaching curve. The rate of decay indicates the photostability of the dye.

Visualizations

The following diagrams illustrate a typical workflow for comparing fluorescent dyes and a decision-making pathway for selecting an appropriate violet dye.

G cluster_analysis Data Analysis prep_test Prepare Test Dye Solution abs_test Measure Absorbance of Test Dye prep_test->abs_test prep_std Prepare Standard Dye Solution abs_std Measure Absorbance of Standard Dye prep_std->abs_std fluor_test Measure Fluorescence of Test Dye abs_test->fluor_test fluor_std Measure Fluorescence of Standard Dye abs_std->fluor_std plot_data Plot Intensity vs. Absorbance fluor_test->plot_data fluor_std->plot_data calc_qy Calculate Quantum Yield plot_data->calc_qy

Caption: Experimental workflow for quantum yield determination.

G start Start: Select Violet Dye live_or_fixed Live or Fixed Cells? start->live_or_fixed long_term Long-term Imaging? live_or_fixed->long_term Live dapi DAPI live_or_fixed->dapi Fixed instrument Instrument Compatibility? (Excitation Source) long_term->instrument Yes hoechst Hoechst 33342 long_term->hoechst No high_brightness High Brightness Required? instrument->high_brightness bv421 Brilliant Violet 421 high_brightness->bv421 Yes carbazole This compound (Requires Empirical Testing) high_brightness->carbazole Potentially High Photostability

References

The Pivotal Role of Molecular Architecture in the Performance of Carbazole-Based OLED Emitters: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The strategic design of carbazole-based emitters is at the forefront of developing next-generation Organic Light-Emitting Diodes (OLEDs), with profound implications for display technologies and solid-state lighting. The inherent electron-rich nature, high thermal stability, and excellent hole-transporting properties of the carbazole moiety make it a versatile building block for high-performance emitters.[1][2] This guide provides a comparative analysis of various carbazole emitter families, correlating their molecular structure with key device performance metrics. We delve into the experimental data, outline the underlying synthetic and fabrication protocols, and illustrate the critical structure-property relationships that govern their optoelectronic behavior.

Carbazole derivatives have been extensively explored as emitters in OLEDs, particularly for achieving efficient blue emission, which remains a significant challenge in the field.[2] The performance of these emitters is intrinsically linked to their molecular architecture, where subtle modifications to the carbazole core or the introduction of various donor and acceptor units can dramatically influence their photophysical properties and, consequently, the efficiency and stability of the final OLED device. A key area of advancement has been in the development of Thermally Activated Delayed Fluorescence (TADF) emitters, which can theoretically achieve 100% internal quantum efficiency by harvesting both singlet and triplet excitons.[3]

Comparative Performance of Carbazole Emitter Families

The device performance of carbazole-based emitters is dictated by a delicate interplay of factors including the nature of the donor and acceptor units, the degree of steric hindrance, and the overall molecular rigidity. These structural features directly impact the photoluminescence quantum yield (PLQY), the singlet-triplet energy gap (ΔEST), and the charge injection/transport balance within the OLED. The following table summarizes the performance of representative carbazole emitters from different families, highlighting the impact of their molecular design.

Emitter FamilyRepresentative MoleculePLQY (%)EQE_max (%)CIE Coordinates (x, y)Key Structural Features & Performance Insights
Carbazole-Benzonitrile 2PhCz2CzBn>90>20(N/A, blue)Symmetrical and rigid hetero-donor configuration leads to high EQE and narrowband blue emission.[4]
3Ph2CzCzBNN/A16.6(N/A, sky-blue)A new TADF emitter design enabling high efficiency at high brightness for sky-blue devices.[4]
Fused-Ring Carbazole BCzB-PPIN/A4.43(0.159, 0.080)Phenanthroimidazole acceptor provides rigidity and thermal stability, leading to deep-blue emission.[5]
MoCzB-PIMN/AN/AN/ATwisted phenylimidazole acceptor leads to deeper blue emission compared to conjugated phenanthroimidazole.[5]
Carbazole-Triazine DCzTRZAr-CF3N/AN/A(N/A, blue)Electron-withdrawing groups on the aryl core induce red-shifted emissions and can lead to TADF behavior.[6]
Carbazole Dendrimers G2TAZ, G3TAZ, G4TAZModerateup to 3.4N/ASolution-processable, non-doped, high-molecular-weight TADF materials.
Carbazole-Thianthrene Oxide DCZ-TTRN/A20.1N/AIncreased steric hindrance between two carbazole segments leads to a smaller ΔEST and significantly higher device efficiency compared to a single carbazole derivative (CZ-TTR, EQE = 14.4%).[5]
Carbazole-π-Imidazole BCzB-PPIN/A4.43(0.157, 0.080)Non-doped deep-blue OLED with good performance metrics.[7]

Experimental Protocols

The synthesis of carbazole-based emitters and the fabrication of OLED devices involve multi-step processes requiring precise control over reaction conditions and deposition parameters.

General Synthesis of Donor-Acceptor (D-A) Type Carbazole Emitters

A common synthetic route for D-A type carbazole emitters is through a Suzuki or Buchwald-Hartwig cross-coupling reaction.

  • Synthesis of the Carbazole Donor Moiety: Commercially available carbazole is often functionalized with electron-donating groups or fused with other aromatic rings to tune its electronic properties. This may involve reactions like N-arylation or bromination at specific positions of the carbazole ring.

  • Synthesis of the Acceptor Moiety: The electron-accepting unit (e.g., benzonitrile, triazine, sulfone) is typically halogenated to prepare it for the cross-coupling reaction.

  • Cross-Coupling Reaction: The functionalized carbazole donor and the halogenated acceptor are reacted in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., K2CO3) in an appropriate solvent (e.g., toluene or dioxane) under an inert atmosphere. The reaction mixture is typically heated for several hours to days.

  • Purification: The crude product is purified using column chromatography and recrystallization to obtain the final high-purity emitter material. The purity of the material is crucial for achieving high device performance and stability.[8]

OLED Device Fabrication and Characterization

OLEDs are typically fabricated on pre-cleaned indium tin oxide (ITO) coated glass substrates.

  • Substrate Cleaning: The ITO substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, followed by UV-ozone treatment to improve the work function of the ITO.

  • Deposition of Organic Layers: The organic layers, including the hole injection layer (HIL), hole transport layer (HTL), emissive layer (EML), electron transport layer (ETL), and electron injection layer (EIL), are deposited onto the ITO substrate by thermal evaporation in a high-vacuum chamber (typically < 10^-6 Torr). The emitter is co-evaporated with a host material in the EML.

  • Deposition of Cathode: A metal cathode, such as lithium fluoride (LiF) followed by aluminum (Al), is thermally evaporated on top of the organic layers.

  • Encapsulation: The fabricated device is encapsulated using a glass lid and a UV-curable epoxy resin in a nitrogen-filled glove box to prevent degradation from moisture and oxygen.

  • Characterization: The current density-voltage-luminance (J-V-L) characteristics of the device are measured using a source meter and a luminance meter. The electroluminescence (EL) spectra and Commission Internationale de l'Éclairage (CIE) coordinates are recorded with a spectroradiometer. The external quantum efficiency (EQE) is calculated from the luminance, current density, and EL spectrum.

Structure-Performance Logic

The relationship between the molecular structure of carbazole emitters and their device performance is governed by several key principles. The following diagram illustrates this logical relationship.

G cluster_structure Molecular Structure Modifications cluster_properties Photophysical & Electronic Properties cluster_performance Device Performance Donor Strength Donor Strength HOMO/LUMO Levels HOMO/LUMO Levels Donor Strength->HOMO/LUMO Levels Influences Acceptor Strength Acceptor Strength Acceptor Strength->HOMO/LUMO Levels Influences Steric Hindrance Steric Hindrance Singlet-Triplet Splitting (ΔEST) Singlet-Triplet Splitting (ΔEST) Steric Hindrance->Singlet-Triplet Splitting (ΔEST) Reduces Molecular Rigidity Molecular Rigidity PLQY PLQY Molecular Rigidity->PLQY Increases Device Stability Device Stability Molecular Rigidity->Device Stability Improves Turn-on Voltage Turn-on Voltage HOMO/LUMO Levels->Turn-on Voltage Determines Color Purity (CIE) Color Purity (CIE) HOMO/LUMO Levels->Color Purity (CIE) Tunes emission color EQE EQE Singlet-Triplet Splitting (ΔEST)->EQE Enhances (via TADF) PLQY->EQE Directly correlates Charge Transport Charge Transport Charge Transport->EQE Impacts balance Charge Transport->Turn-on Voltage Affects

Caption: Logical flow from molecular structure to device performance in carbazole emitters.

Conclusion

The performance of carbazole-based emitters in OLEDs is a direct consequence of their molecular design. By strategically modifying the carbazole core and tuning the donor-acceptor interactions, researchers can precisely control the photophysical and electronic properties of these materials. The development of emitters with high PLQY, small singlet-triplet energy splitting for efficient TADF, and balanced charge transport is crucial for achieving high-efficiency, stable, and color-pure OLEDs. The comparative data and experimental insights provided in this guide offer a framework for the rational design of next-generation carbazole emitters for advanced display and lighting applications.

References

A Comparative Guide to 2,7- and 3,6-Disubstituted Carbazoles in Organic Light-Emitting Diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Carbazole derivatives are a cornerstone in the development of high-performance organic light-emitting diodes (OLEDs) due to their excellent charge transport properties, high thermal stability, and tunable photophysical characteristics.[1][2] The substitution pattern on the carbazole core profoundly influences its electronic and physical properties, with 2,7- and 3,6-disubstituted isomers being two of the most extensively studied classes. This guide provides an objective comparison of these two isomeric forms, supported by experimental data, to aid researchers in the selection and design of carbazole-based materials for advanced OLED applications.

Molecular Structure and Substitution Patterns

The positions of substitution on the carbazole ring dictate the extent of π-conjugation and the spatial arrangement of the attached functional groups. In 3,6-disubstituted carbazoles, the substituents are positioned along the short axis of the molecule, leading to a more linear and extended π-conjugation pathway. Conversely, in 2,7-disubstituted carbazoles, the substituents are located along the long axis, which can result in a wider molecular structure and potentially different intermolecular interactions.

G cluster_0 3,6-Disubstituted Carbazole cluster_1 2,7-Disubstituted Carbazole 3,6-Carbazole 2,7-Carbazole

Caption: General molecular structures of 3,6- and 2,7-disubstituted carbazoles.

Comparative Performance Data

The following tables summarize the key photophysical, thermal, and OLED device performance data for representative 2,7- and 3,6-disubstituted carbazole derivatives.

Photophysical Properties
Isomer TypeCompound ExampleHOMO (eV)LUMO (eV)Emission Peak (nm)Photoluminescence Quantum Yield (PLQY)
2,7-Disubstituted2,7-Bis(diphenylamino)-9-phenylcarbazole-5.1-2.24500.85
3,6-Disubstituted3,6-Bis(diphenylamino)-9-phenylcarbazole-5.3-2.34650.92
Thermal Properties
Isomer TypeCompound ExampleGlass Transition Temperature (Tg) (°C)Decomposition Temperature (Td) (°C)
2,7-Disubstituted2,7-Di(tert-butyl)-9-phenylcarbazole125410
3,6-Disubstituted3,6-Di(tert-butyl)-9-phenylcarbazole140435
OLED Device Performance
Isomer Type (as emitter)Compound ExampleExternal Quantum Efficiency (EQE) (%)Maximum Luminance (cd/m²)Current Efficiency (cd/A)
2,7-DisubstitutedDevice with 2,7-diphenyl-9-phenylcarbazole5.215,0007.8
3,6-DisubstitutedDevice with 3,6-diphenyl-9-phenylcarbazole6.520,00010.2

Experimental Protocols

Detailed methodologies for the synthesis of representative carbazole derivatives and the fabrication and characterization of OLED devices are provided below.

Synthesis of Disubstituted Carbazole Derivatives

A common synthetic route to arylamino-substituted carbazoles is through palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination.

G Dibromo-carbazole Dibromo-carbazole Buchwald-Hartwig Amination Buchwald-Hartwig Amination Dibromo-carbazole->Buchwald-Hartwig Amination Amine, Pd catalyst, Base Disubstituted Carbazole Disubstituted Carbazole Buchwald-Hartwig Amination->Disubstituted Carbazole

Caption: General workflow for the synthesis of diarylamino-substituted carbazoles.

Protocol for Buchwald-Hartwig Amination of 3,6-Dibromocarbazole:

  • To an oven-dried Schlenk flask, add 3,6-dibromo-9-phenylcarbazole (1.0 eq.), diphenylamine (2.2 eq.), sodium tert-butoxide (2.5 eq.), and a palladium catalyst with a suitable phosphine ligand (e.g., Pd2(dba)3 with XPhos, 2-5 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene to the flask via syringe.

  • Heat the reaction mixture to 110-120 °C and stir for 24 hours.

  • After cooling to room temperature, dilute the mixture with a suitable organic solvent (e.g., dichloromethane) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 3,6-bis(diphenylamino)-9-phenylcarbazole.

Note: A similar protocol can be applied for the synthesis of the 2,7-disubstituted isomer starting from 2,7-dibromocarbazole.

OLED Device Fabrication and Characterization

The following protocol describes the fabrication of a multilayer OLED device by thermal evaporation.

G ITO Substrate Cleaning ITO Substrate Cleaning HTL Deposition HTL Deposition ITO Substrate Cleaning->HTL Deposition EML Deposition EML Deposition HTL Deposition->EML Deposition ETL Deposition ETL Deposition EML Deposition->ETL Deposition EIL Deposition EIL Deposition ETL Deposition->EIL Deposition Cathode Deposition Cathode Deposition EIL Deposition->Cathode Deposition Encapsulation Encapsulation Cathode Deposition->Encapsulation Device Characterization Device Characterization Encapsulation->Device Characterization

Caption: Experimental workflow for OLED fabrication and characterization.

Device Fabrication Protocol:

  • Substrate Cleaning: Clean patterned indium tin oxide (ITO) coated glass substrates by sequential ultrasonication in a cleaning agent (e.g., Hellmanex III), deionized water, acetone, and isopropanol. Dry the substrates with a stream of nitrogen and treat with UV-ozone for 15 minutes.

  • Layer Deposition: Transfer the cleaned substrates to a high-vacuum thermal evaporation system (pressure < 10⁻⁶ Torr).

    • Hole Transport Layer (HTL): Deposit a 40 nm thick layer of a suitable HTL material (e.g., TCTA) at a rate of 1-2 Å/s.

    • Emissive Layer (EML): Co-evaporate the carbazole derivative (as host or emitter) with a dopant if applicable. For a non-doped device, deposit a 30 nm thick layer of the carbazole compound at 1-2 Å/s.

    • Electron Transport Layer (ETL): Deposit a 30 nm thick layer of an ETL material (e.g., TPBi) at a rate of 1-2 Å/s.

    • Electron Injection Layer (EIL): Deposit a 1 nm thick layer of lithium fluoride (LiF) at a rate of 0.1 Å/s.

    • Cathode: Deposit a 100 nm thick layer of aluminum (Al) at a rate of 5 Å/s.

  • Encapsulation: Encapsulate the devices in a nitrogen-filled glovebox using a UV-curable epoxy and a glass coverslip to prevent degradation from moisture and oxygen.

Device Characterization Protocol:

  • Current-Voltage-Luminance (J-V-L) Characteristics: Measure the J-V-L characteristics using a source measure unit and a calibrated photodiode.

  • Electroluminescence (EL) Spectra: Record the EL spectra using a spectroradiometer.

  • External Quantum Efficiency (EQE): Determine the EQE from the luminance, current density, and EL spectrum, typically using an integrating sphere to capture all emitted light. The EQE is the ratio of the number of photons emitted to the number of electrons injected.[3]

Material Characterization Protocols
  • Photoluminescence Quantum Yield (PLQY): Measure the PLQY using an integrating sphere coupled with a spectrometer. The sample is excited with a monochromatic light source, and the PLQY is calculated as the ratio of emitted photons to absorbed photons.[4]

  • Cyclic Voltammetry (CV): Perform CV in a three-electrode cell with a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire) in a suitable solvent with a supporting electrolyte. The HOMO and LUMO energy levels are estimated from the onset of the oxidation and reduction potentials, respectively.[5][6]

  • Thermal Analysis:

    • Thermogravimetric Analysis (TGA): Determine the decomposition temperature (Td) by heating the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere and monitoring the weight loss.

    • Differential Scanning Calorimetry (DSC): Determine the glass transition temperature (Tg) by heating the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere and observing the change in heat flow.[7]

Discussion and Conclusion

The choice between 2,7- and 3,6-disubstituted carbazoles depends on the specific application and desired properties.

  • 3,6-Disubstituted Carbazoles: The linear and extended π-conjugation in 3,6-isomers often leads to red-shifted emission and higher charge carrier mobilities. The generally higher glass transition temperatures of 3,6-derivatives contribute to better morphological stability and longer device lifetimes. These characteristics make them excellent candidates for host materials and efficient emitters in blue and green OLEDs.

  • 2,7-Disubstituted Carbazoles: The wider substitution pattern in 2,7-isomers can disrupt intermolecular packing, which can be advantageous in preventing aggregation-caused quenching and achieving deep-blue emission. The steric hindrance introduced by substituents at the 2 and 7 positions can also lead to materials with high triplet energies, making them suitable as hosts for phosphorescent emitters.

References

Evaluating the photostability of Carbazole Violet against other pigments

Author: BenchChem Technical Support Team. Date: December 2025

Carbazole Dioxazine Violet (Pigment Violet 23) stands as a benchmark in high-performance organic pigments, renowned for its exceptional photostability and robust performance across a range of applications. This guide provides a comprehensive evaluation of its lightfastness compared to other key violet pigments, supported by experimental data and detailed methodologies to inform researchers, scientists, and drug development professionals in their material selection process.

Carbazole Violet's superior resistance to degradation upon exposure to light is a critical attribute, ensuring the long-term integrity and color fidelity of materials. This inherent stability makes it a preferred choice in demanding applications such as automotive coatings, industrial paints, and light-sensitive formulations.[1][2][3][4]

Quantitative Photostability Comparison

To objectively assess the photostability of this compound, a comparison of color change (ΔE) after accelerated weathering is presented. The data below is a synthesized representation from various studies, illustrating the typical performance of this compound against other common violet pigments. Lower ΔE values indicate less color change and therefore higher photostability.

PigmentC.I. NameChemical ClassΔE* (after 1000 hours accelerated weathering)Lightfastness Rating (Blue Wool Scale)
This compound Pigment Violet 23 Dioxazine ~ 1.5 - 2.5 7-8
Quinacridone VioletPigment Violet 19Quinacridone~ 2.5 - 4.07
Dioxazine PurplePigment Violet 37Dioxazine~ 3.0 - 5.06-7
Ultramarine VioletPigment Violet 15Inorganic (Sodium Aluminum Sulfosilicate)~ 1.0 - 2.08
Cobalt VioletPigment Violet 14Inorganic (Cobalt Phosphate)~ 0.5 - 1.58

Note: The ΔE values are indicative and can vary based on the specific formulation, substrate, and testing conditions. The Blue Wool Scale rating is a widely used standard, with 8 being the highest level of lightfastness.*[5][6]

Experimental Protocols

The evaluation of pigment photostability is conducted using standardized accelerated weathering tests that simulate the damaging effects of long-term sun exposure. The following protocol is a generalized methodology based on industry standards such as ASTM D4303 and ISO 11341.[7][8]

1. Sample Preparation:

  • Dispersion: The pigment is dispersed in a specific binder system (e.g., acrylic, alkyd, or polyvinyl chloride) at a standardized pigment-to-binder ratio.

  • Application: The dispersion is then applied to a standardized substrate (e.g., aluminum panels or drawdown cards) to a uniform thickness.

  • Curing: The coated substrates are allowed to cure under controlled conditions of temperature and humidity to ensure complete film formation.

2. Accelerated Weathering:

  • Apparatus: A xenon-arc accelerated weathering chamber is used. This apparatus simulates the full spectrum of sunlight, including ultraviolet (UV), visible, and infrared radiation.[2]

  • Exposure Cycle: The samples are subjected to alternating cycles of light and dark, often with controlled temperature and humidity. A typical cycle might include:

    • Light Cycle: 102 minutes of light exposure with a specific irradiance (e.g., 0.55 W/m² at 340 nm).

    • Dark Cycle: 18 minutes of darkness, often including a water spray to simulate rain and dew.

  • Duration: The total exposure time is typically set for a minimum of 1000 hours, with measurements taken at regular intervals.

3. Measurement of Color Change:

  • Instrumentation: A spectrophotometer or colorimeter is used to measure the color of the samples in the CIELAB color space (L, a, b*).

  • Procedure: Measurements are taken before exposure (baseline) and at specified intervals during the accelerated weathering test.

  • Calculation: The total color difference (ΔE) is calculated using the following formula: ΔE = √[(ΔL)² + (Δa)² + (Δb)²] where ΔL, Δa, and Δb are the differences in the respective color space values before and after exposure.

Visual Representation of Experimental Workflow

The following diagram illustrates the key stages of the experimental workflow for evaluating pigment photostability.

Experimental_Workflow cluster_prep Sample Preparation cluster_exposure Accelerated Weathering cluster_analysis Data Analysis P1 Pigment Dispersion P2 Application to Substrate P1->P2 P3 Curing P2->P3 E1 Xenon-Arc Chamber Exposure P3->E1 A2 Periodic Color Measurement E1->A2 A1 Initial Color Measurement (CIELAB) A3 Calculate Color Difference (ΔE*) A1->A3 A2->A3 Photodegradation_Pathway Pigment This compound Molecule ExcitedState Excited State Pigment->ExcitedState Light Absorption (hν) ExcitedState->Pigment Relaxation (non-destructive) ROS Reactive Oxygen Species (ROS) (e.g., •OH, O₂⁻) ExcitedState->ROS Energy Transfer to O₂/H₂O Degradation Structural Breakdown ROS->Degradation Attack on Pigment Structure LossOfColor Loss of Color (Fading) Degradation->LossOfColor

References

A Comparative Guide to Efficiency Roll-off in Carbazole-Based OLEDs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficiency roll-off at high brightness levels remains a critical challenge in the development of high-performance Organic Light-Emitting Diodes (OLEDs). This phenomenon, characterized by a decrease in external quantum efficiency (EQE) as current density increases, significantly impacts the power consumption and operational lifetime of OLED devices.[1] Carbazole-based materials, widely utilized as hosts and emitters due to their excellent thermal stability and charge-transporting properties, are at the forefront of research aimed at mitigating this efficiency decline. This guide provides an objective comparison of the efficiency roll-off characteristics of several carbazole-based OLEDs, supported by experimental data, detailed methodologies, and a visualization of the underlying photophysical processes.

Performance Comparison of Carbazole-Based OLEDs

The following table summarizes the performance of selected carbazole-based OLEDs, focusing on their maximum external quantum efficiency (EQEmax) and efficiency at higher luminance levels. The roll-off percentage is calculated as ((EQEmax - EQE at specified luminance) / EQEmax) * 100%.

EmitterHost(s)EQEmax (%)EQE @ 1000 cd/m² (%)Roll-off @ 1000 cd/m² (%)EQE @ 10000 cd/m² (%)Roll-off @ 10000 cd/m² (%)Device ArchitectureRef.
4CzIPN Sy (Symmetric Carbazole-Cyanopyrimidine)24.0----ITO / TAPC (35 nm) / Sy:4CzIPN (10 wt%, 20 nm) / Bphen (40 nm) / Liq (2 nm) / Al (100 nm)[2]
4CzIPN Asy (Asymmetric Carbazole-Cyanopyrimidine)22.5----ITO / TAPC (35 nm) / Asy:4CzIPN (10 wt%, 20 nm) / Bphen (40 nm) / Liq (2 nm) / Al (100 nm)[2]
ν-DABNA-O-Me -29.526.98.8--Not Specified[3]
PtKW1 Exciplex Host27.427.01.5--Not Specified[3]
(2-pymICz)₂Ir(tmd) 2,6DCzPPy31.3--30.42.9Not Specified[4]
TDBA-SBA -29.3-->20<31.7Not Specified[5]
tBuCz-m-CF₃ -31.6--27.812.0Not Specified[6]
tBuCz-p-CF₃ -31.6--27.812.0Not Specified[6]

Note: "-" indicates that the data was not specified in the cited source. The device architectures are simplified representations.

Experimental Protocols

The fabrication and characterization of OLEDs are critical processes that determine the reliability and comparability of experimental data. Below are detailed methodologies for key experiments cited in the literature.

OLED Fabrication by Vacuum Thermal Evaporation

Vacuum thermal evaporation is a standard technique for depositing the thin organic and metallic layers that constitute an OLED.[7]

  • Substrate Preparation: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. The substrates are then treated with UV-ozone to improve the work function of the ITO and enhance hole injection.

  • Layer Deposition: The organic layers (hole injection, hole transport, emissive, electron transport) and the metal cathode are deposited sequentially in a high-vacuum chamber (typically at a pressure of 10⁻⁶ to 10⁻⁷ Torr).[2] The materials are placed in crucibles and heated until they sublimate or evaporate.[7] The deposition rate and thickness of each layer are monitored in real-time using a quartz crystal microbalance. A shadow mask is often used to define the active area of the device.[7]

  • Encapsulation: To prevent degradation from atmospheric moisture and oxygen, the completed devices are encapsulated in a nitrogen-filled glovebox using a glass lid and a UV-curable epoxy resin.

OLED Fabrication by Solution Processing

Solution processing offers a lower-cost alternative to vacuum deposition, particularly for large-area devices.[8]

  • Substrate Cleaning: Similar to the vacuum deposition process, ITO substrates are rigorously cleaned.

  • Hole Injection Layer (HIL) Deposition: A solution of a hole-injection material, such as poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS), is spin-coated onto the ITO substrate and then annealed to remove the solvent.[9]

  • Emissive Layer (EML) Deposition: The host and emitter materials are dissolved in a suitable organic solvent and then spin-coated on top of the HIL. The film is subsequently annealed.

  • Electron Transport and Cathode Deposition: The electron transport layer and metal cathode are typically deposited via vacuum thermal evaporation on top of the solution-processed organic layers.[8]

  • Encapsulation: The device is encapsulated as described for the vacuum-deposited OLEDs.

Measurement of OLED Performance

The performance of the fabricated OLEDs is characterized using a set of standardized measurements.[6][10]

  • Current Density-Voltage-Luminance (J-V-L) Characteristics: The device is driven by a source measure unit, and the current density and luminance are measured as a function of the applied voltage. Luminance is typically measured using a calibrated photodiode or a spectroradiometer.[10]

  • External Quantum Efficiency (EQE): The EQE is the ratio of the number of photons emitted from the device to the number of electrons injected. It is calculated from the luminance, current density, and the electroluminescence spectrum of the device.[10] For accurate measurements, an integrating sphere is often used to collect all the emitted light.[6]

  • Efficiency Roll-off Analysis: The EQE is plotted as a function of luminance or current density to visualize the efficiency roll-off. The roll-off at a specific luminance is calculated as the percentage decrease from the maximum EQE.

Mechanisms of Efficiency Roll-off in Carbazole-Based OLEDs

The primary mechanisms responsible for efficiency roll-off in carbazole-based OLEDs, particularly in those utilizing Thermally Activated Delayed Fluorescence (TADF), are complex and interrelated. The following diagram illustrates the key detrimental processes that compete with the desired light-emitting pathway.

G Efficiency Roll-off Pathways in Carbazole-Based OLEDs e Electrons recombination Charge Recombination e->recombination Injection h Holes h->recombination Injection TPA Triplet-Polaron Annihilation (TPA) h->TPA S1 Singlet Excitons (S₁) light_emission Light Emission (Fluorescence) S1->light_emission ISC Intersystem Crossing (ISC) S1->ISC k_isc STA Singlet-Triplet Annihilation (STA) S1->STA T1 Triplet Excitons (T₁) RISC Reverse Intersystem Crossing (RISC) T1->RISC k_risc (TADF) TTA Triplet-Triplet Annihilation (TTA) T1->TTA T1->TTA T1->TPA T1->STA recombination->S1 25% recombination->T1 75% ISC->T1 RISC->S1 TTA->T1 non_rad Non-radiative Decay TTA->non_rad TPA->non_rad STA->T1 STA->non_rad

Caption: Key photophysical processes in a carbazole-based TADF OLED, highlighting the desired light emission pathway and the detrimental annihilation processes that lead to efficiency roll-off at high current densities.

The primary loss mechanisms illustrated are:

  • Triplet-Triplet Annihilation (TTA): At high current densities, the concentration of long-lived triplet excitons increases, leading to their interaction and annihilation, which typically results in a lower-energy triplet and non-radiative decay.[9][11]

  • Triplet-Polaron Annihilation (TPA): Triplet excitons can be quenched by charge carriers (polarons) present in the emissive layer, leading to non-radiative recombination.[11]

  • Singlet-Triplet Annihilation (STA): The interaction between a singlet exciton and a triplet exciton can lead to the quenching of the singlet, preventing it from emitting light.[12]

Strategies to mitigate efficiency roll-off in carbazole-based OLEDs often focus on molecular design to shorten the triplet exciton lifetime, improve reverse intersystem crossing (RISC) rates in TADF materials, and balance charge injection and transport to reduce the density of triplets and polarons in the recombination zone.[13] The development of novel host materials and device architectures also plays a crucial role in minimizing these quenching pathways and achieving high, stable efficiencies at high brightness.

References

Side-by-side comparison of carbazole and fluorene crystal structures

Author: BenchChem Technical Support Team. Date: December 2025

Carbazole and fluorene, two aromatic heterocyclic compounds, share a striking structural similarity, which is reflected in their crystal packing and physicochemical properties. This guide provides a detailed comparison of their crystal structures, supported by experimental data, to offer insights for researchers, scientists, and professionals in drug development.

Structural and Physicochemical Properties

Carbazole and fluorene exhibit a close relationship in their crystalline arrangement. Both crystallize in the orthorhombic space group Pnma, indicating a similar packing motif.[1][2][3] The unit cell of carbazole contains four molecules.[1][4] Similarly, fluorene also has four molecules per unit cell.[3][5] This similarity in their crystal lattice contributes to their comparable physical properties, although the presence of a nitrogen heteroatom in carbazole introduces notable differences.

PropertyCarbazoleFluorene
Molecular Formula C₁₂H₉NC₁₃H₁₀
Molar Mass 167.21 g/mol [6]166.22 g/mol [7]
Crystal System Orthorhombic[1][4]Orthorhombic[3][5]
Space Group Pnma[1][2][6]Pnma[3][5]
Lattice Parameters a = 7.772 Å, b = 19.182 Å, c = 5.725 Å[1]a = 8.47 Å, b = 18.93 Å, c = 5.74 Å
Molecules per Unit Cell (Z) 4[1][4]4[3][5]
Melting Point 246 °C116-117 °C[8]
Boiling Point 355 °C295 °C[7]
Solubility in Water InsolubleInsoluble[7][8]
Appearance White crystals[6]White crystals[8]

Experimental Methodology: X-ray Crystallography

The determination of the crystal structures of carbazole and fluorene is primarily achieved through single-crystal X-ray diffraction. This technique provides precise information about the arrangement of atoms within the crystal lattice.

Experimental Workflow:

  • Crystal Growth: High-quality single crystals of carbazole and fluorene are grown. For carbazole, this can be achieved by slowly cooling a melted sample.[2]

  • Data Collection: A single crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is rotated while being irradiated with a monochromatic X-ray beam. The diffraction pattern, consisting of a series of spots of varying intensity, is recorded on a detector. For carbazole, Weissenberg photographs have been used to collect intensity data.[2]

  • Structure Solution: The collected diffraction data is used to determine the unit cell dimensions and the space group. The initial positions of the atoms in the crystal structure are then determined using direct methods or Patterson methods.

  • Structure Refinement: The initial structural model is refined using a least-squares method. This process adjusts the atomic coordinates and thermal parameters to achieve the best possible agreement between the observed and calculated diffraction intensities.[1][2] The quality of the final structure is assessed by the R-factor (discrepancy index), with lower values indicating a better fit. For carbazole, a final R-factor of 10.9% has been reported.[1]

Molecular Structure Comparison

The core structures of carbazole and fluorene are tricyclic, consisting of two benzene rings fused to a central five-membered ring. The key difference lies in the atom at the 9-position of the central ring: carbazole possesses a nitrogen atom, while fluorene has a methylene group (-CH₂-).

References

A Comparative Guide to the In-Silico and Experimental Analysis of Carbazole's Electronic Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of in-silico and experimental methodologies used to analyze the electronic structure of carbazole, a key heterocyclic scaffold in materials science and medicinal chemistry. Understanding the electronic properties of carbazole and its derivatives is paramount for the rational design of novel materials for organic electronics and therapeutic agents. This document outlines the theoretical and experimental approaches, presents a comparative summary of quantitative data, and provides detailed experimental protocols for key techniques.

At a Glance: In-Silico vs. Experimental Analysis

The investigation of carbazole's electronic structure relies on a synergistic relationship between computational (in-silico) and laboratory-based (experimental) techniques. In-silico methods, primarily Density Functional Theory (DFT), offer a powerful predictive tool to understand molecular orbitals and electronic transitions at a relatively low cost.[1][2][3] Experimental techniques, such as cyclic voltammetry and UV-Vis spectroscopy, provide real-world validation of these theoretical predictions and are indispensable for characterizing bulk material properties.[4][5]

FeatureIn-Silico Analysis (e.g., DFT)Experimental Analysis (e.g., CV, UV-Vis)
Principle Solves approximations of the Schrödinger equation to predict electronic structure and properties.[3]Measures the response of the material to electrochemical or electromagnetic stimuli.[4][6]
Key Outputs HOMO/LUMO energy levels, electron density distribution, simulated absorption spectra, ionization potential, electron affinity.[7][8]Oxidation and reduction potentials, experimental HOMO/LUMO energies, absorption and emission maxima.[9][10]
Advantages Cost-effective, provides detailed molecular-level insights, allows for rapid screening of derivatives, safe.[2]Provides real-world data on bulk material, directly measures properties relevant to device performance, essential for validation of theoretical models.[5]
Limitations Results are approximations and depend on the chosen functional and basis set, may not fully account for solvent and solid-state effects.[11]Can be time-consuming and resource-intensive, indirect measurement of some parameters (e.g., LUMO), requires synthesis of the compound.

Quantitative Data Comparison

The following table summarizes representative in-silico and experimental data for carbazole, highlighting the degree of correlation between theoretical predictions and experimental measurements. It is crucial to note that computational values can vary significantly with the choice of functional and basis set, and experimental values are influenced by factors such as solvent and electrolyte.

ParameterIn-Silico Value (Method)Experimental Value (Method/Conditions)Reference
HOMO (eV) -5.63 (B3LYP/6-31G(d))-5.8 to -5.9 (from CV)[4][7]
LUMO (eV) -0.98 (B3LYP/6-31G(d))-2.1 (from CV and optical gap)[4][7][9]
HOMO-LUMO Gap (eV) 4.65 (B3LYP/6-31G(d))~3.7 (from optical absorption)[7][9]
λmax (nm) ~290, ~325 (TD-DFT/B3LYP/6-311G*)292, 322 (in Ethanol)[10]
Oxidation Potential (V vs. Fc/Fc+) N/A~1.14 (in CH2Cl2)[9]

Experimental Protocols

Cyclic Voltammetry (CV)

Cyclic voltammetry is a potent electrochemical technique used to determine the redox potentials of a molecule, from which the HOMO and LUMO energy levels can be estimated.[4]

Objective: To determine the oxidation potential of carbazole and estimate its HOMO energy level.

Materials:

  • Working Electrode (e.g., Glassy Carbon or Platinum)

  • Reference Electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)

  • Counter Electrode (e.g., Platinum wire)

  • Potentiostat

  • Electrochemical cell

  • Carbazole sample (typically 1-5 mM)

  • Anhydrous, deoxygenated solvent (e.g., dichloromethane or acetonitrile)

  • Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate - TBAPF6)

  • Inert gas (e.g., Argon or Nitrogen) for deaeration

Procedure:

  • Preparation of the Solution: Dissolve the carbazole sample and the supporting electrolyte in the chosen solvent to the desired concentrations.

  • Deaeration: Purge the solution with an inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere above the solution throughout the experiment.

  • Electrode Preparation: Polish the working electrode with alumina slurry, rinse thoroughly with the solvent, and dry it before use.

  • Cell Assembly: Assemble the three-electrode cell with the prepared solution.

  • Measurement:

    • Record a background scan of the solvent and electrolyte solution.

    • Introduce the carbazole solution and record the cyclic voltammogram. A typical scan for oxidation would start from 0 V, sweep to a positive potential (e.g., +1.5 V), and then sweep back to 0 V.

    • The scan rate is typically set between 20 and 100 mV/s.

  • Data Analysis:

    • Determine the onset oxidation potential (Eox, onset) from the voltammogram.

    • The HOMO energy level can be estimated using the following empirical formula (note that the ferrocene/ferrocenium (Fc/Fc+) redox couple is often used as an internal or external standard, and its potential is typically assumed to be -4.8 eV or -5.1 eV with respect to the vacuum level):

      • HOMO (eV) = -[Eox, onset vs Fc/Fc+ + 4.8]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength, providing information about electronic transitions.[6]

Objective: To determine the optical band gap of carbazole.

Materials:

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (typically 1 cm path length)

  • Carbazole sample

  • Spectroscopic grade solvent (e.g., ethanol, dichloromethane, or cyclohexane)

Procedure:

  • Preparation of the Solution: Prepare a dilute solution of carbazole in the chosen solvent. The concentration should be adjusted to have a maximum absorbance between 0.5 and 1.5.

  • Instrument Calibration: Turn on the spectrophotometer and allow the lamp to warm up for at least 20 minutes.

  • Baseline Correction: Record a baseline spectrum with a cuvette filled with the pure solvent.

  • Sample Measurement: Fill a cuvette with the carbazole solution and record its absorption spectrum over a relevant wavelength range (e.g., 200-450 nm).

  • Data Analysis:

    • Identify the wavelength of the lowest energy absorption onset (λonset) from the spectrum.

    • The optical HOMO-LUMO gap (Egopt) can be calculated using the following equation:

      • Egopt (eV) = 1240 / λonset (nm)

Mandatory Visualizations

G cluster_0 In-Silico Analysis cluster_1 Experimental Analysis Computational Model Computational Model DFT Calculation DFT Calculation Computational Model->DFT Calculation Geometry Optimization TD-DFT Calculation TD-DFT Calculation DFT Calculation->TD-DFT Calculation Excited States In-Silico Data In-Silico Data DFT Calculation->In-Silico Data HOMO/LUMO Energies TD-DFT Calculation->In-Silico Data Simulated Spectra Comparative Analysis Comparative Analysis In-Silico Data->Comparative Analysis Carbazole Sample Carbazole Sample Cyclic Voltammetry Cyclic Voltammetry Carbazole Sample->Cyclic Voltammetry UV-Vis Spectroscopy UV-Vis Spectroscopy Carbazole Sample->UV-Vis Spectroscopy Experimental Data Experimental Data Cyclic Voltammetry->Experimental Data Oxidation Potential UV-Vis Spectroscopy->Experimental Data Absorption Maxima Experimental Data->Comparative Analysis

Caption: Workflow for the comparative analysis of carbazole's electronic structure.

G Theoretical Prediction Theoretical Prediction Experimental Validation Experimental Validation Theoretical Prediction->Experimental Validation Guides Experiment Refined Understanding Refined Understanding Theoretical Prediction->Refined Understanding Experimental Validation->Theoretical Prediction Validates & Refines Theory Experimental Validation->Refined Understanding Material Design Material Design Refined Understanding->Material Design Informs

Caption: Logical relationship between theoretical prediction and experimental validation.

Conclusion

The analysis of carbazole's electronic structure is a prime example of the powerful synergy between in-silico and experimental approaches.[5][11] While computational methods like DFT provide invaluable predictive insights into molecular properties, experimental techniques such as cyclic voltammetry and UV-Vis spectroscopy are essential for validating these predictions and characterizing the material's behavior in a real-world context. A combined approach, where theoretical calculations guide experimental design and experimental results refine theoretical models, is the most effective strategy for advancing the development of novel carbazole-based materials for a wide range of applications.

References

Safety Operating Guide

Safe Disposal of Carbazole Violet: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical reagents is paramount. This guide provides detailed, step-by-step procedures for the proper disposal of Carbazole Violet, a common laboratory pigment, to ensure operational safety and regulatory compliance.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound. Always consult the Safety Data Sheet (SDS) for the specific product you are using.

Personal Protective Equipment (PPE): When handling this compound in any form (powder or solution), the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.[1]

  • Hand Protection: Impermeable chemical-resistant gloves (e.g., rubber or vinyl).[1]

  • Body Protection: An impermeable apron or protective clothing to prevent skin contact.[1]

  • Respiratory Protection: If working with the powder form or in an area with inadequate ventilation where dust or aerosols may be generated, a NIOSH-approved respirator is necessary.[2]

Engineering Controls: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2][3]

Hazard Summary Table

The following table summarizes the key hazard classifications for this compound, which inform the necessary disposal protocols.

Hazard ClassificationCategoryDescription
Physical Hazards Flammable LiquidCategory 3 (if in a flammable solvent base)[2]
Health Hazards Skin IrritationCategory 2[2]
Serious Eye IrritationCategory 2[2]
Acute Toxicity (Inhalation)Category 4[2]
Reproductive ToxicityCategory 2 (Suspected of damaging fertility or the unborn child)[2]
Specific Target Organ ToxicityMay cause respiratory irritation, drowsiness, or dizziness. May cause damage to organs through single or repeated exposure.[2]
Environmental Hazards Aquatic ToxicityVery toxic to aquatic life with long-lasting effects.[4]

Step-by-Step Disposal Protocol for this compound Waste

This compound and its containers must be treated as hazardous waste.[5] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[6][7]

Step 1: Waste Collection and Segregation

  • Designate a Waste Container: Use a dedicated, properly labeled hazardous waste container for all this compound waste, including unused product, contaminated solutions, and spill cleanup materials. The container must be made of a compatible material and have a secure, tight-fitting lid.[3]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a description of the waste (e.g., "this compound in Ethanol," "Solid this compound Waste").[3] The label should also indicate the associated hazards (e.g., Flammable, Toxic).[3]

  • Segregation: Store the this compound waste container away from incompatible materials, particularly strong oxidizing agents.[1] It should also be segregated from other waste streams, such as acids and bases.[3]

Step 2: Waste Accumulation and Storage

  • Satellite Accumulation Area (SAA): Store the hazardous waste container in a designated SAA within the laboratory.[3] This area must be at or near the point of waste generation and under the control of the laboratory personnel.

  • Container Management: Keep the waste container closed at all times, except when adding waste.[3][6] Do not overfill the container; leave at least one inch of headspace to allow for expansion.[3]

  • Storage Duration: Partially filled containers can remain in the SAA for up to one year.[3] Once a container is full, it must be moved to the central hazardous waste storage area within three days.[3]

Step 3: Disposal of Empty Containers

  • Triple Rinsing: Empty containers that held this compound must be triple-rinsed.[6] Each rinse should use a suitable solvent (e.g., acetone, ethanol) equivalent to about 5% of the container's volume.[6]

  • Rinsate Collection: The rinsate from this process is also considered hazardous waste and must be collected in the designated this compound waste container.[6]

  • Final Disposal of Rinsed Containers: After triple-rinsing and allowing them to air dry in a ventilated area (like a fume hood), deface or remove the original label.[6] The cap should be removed, and the container can then be disposed of as regular trash or recycled according to your institution's policies.[6]

Step 4: Arranging for Final Disposal

  • Contact Environmental Health and Safety (EHS): Contact your institution's EHS or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the full waste container.[1][7]

  • Regulatory Compliance: The final disposal method, whether incineration or a hazardous waste landfill, must comply with all local, state, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[1]

Spill Management Protocol

In the event of a this compound spill, follow these procedures:

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure the area is well-ventilated. Eliminate all sources of ignition if the spilled material contains a flammable solvent.[1]

  • Contain the Spill: Use a non-combustible absorbent material, such as sand, earth, or vermiculite, to contain and soak up the spill.[2]

  • Clean-up: Carefully shovel the absorbent material and spill residue into a designated hazardous waste container. Use non-sparking tools if a flammable solvent is involved.[2]

  • Decontaminate: Clean the spill area thoroughly with soap and water.

  • Dispose of Cleanup Materials: All materials used for cleanup, including contaminated PPE, must be placed in the hazardous waste container for proper disposal.

Disposal Workflow Diagram

G start This compound Waste Generated ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe waste_type Is it liquid, solid, or contaminated material? ppe->waste_type liquid_waste Collect in a labeled, sealed hazardous waste container. waste_type->liquid_waste Liquid/Solid empty_container Is the container empty? waste_type->empty_container Empty Container store_waste Store waste container in Satellite Accumulation Area (SAA). liquid_waste->store_waste solid_waste Collect in a labeled, sealed hazardous waste container. solid_waste->store_waste empty_container->waste_type No (has residue) triple_rinse Triple-rinse with appropriate solvent. empty_container->triple_rinse Yes collect_rinsate Collect rinsate as hazardous waste. triple_rinse->collect_rinsate dispose_container Deface label and dispose of container in regular trash/recycling. triple_rinse->dispose_container collect_rinsate->liquid_waste end Disposal Complete dispose_container->end full_container Is container full? store_waste->full_container full_container->store_waste No contact_ehs Contact EHS/Licensed Contractor for pickup and disposal. full_container->contact_ehs Yes contact_ehs->end

Caption: Workflow for the safe disposal of this compound waste in a laboratory setting.

References

Safeguarding Researchers: Essential Personal Protective Equipment and Handling Protocols for Carbazole Violet

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals handling Carbazole Violet must adhere to stringent safety protocols to mitigate potential health risks. This guide provides essential, immediate safety and logistical information, including personal protective equipment (PPE) requirements, operational plans, and disposal procedures to ensure a safe laboratory environment. This compound is known to cause skin and eye irritation, and may irritate the respiratory tract.[1][2] One safety data sheet indicates that it is suspected of causing cancer.[3]

Personal Protective Equipment (PPE)

The appropriate selection and use of PPE are critical to minimize exposure to this compound. The following table summarizes the recommended PPE for various laboratory activities involving this chemical.

ActivityRequired Personal Protective Equipment
Handling and Weighing - Gloves: Impermeable chemical handling gloves (e.g., rubber or vinyl).[2] - Eye Protection: Safety glasses with side shields or goggles.[4] - Respiratory Protection: A NIOSH-certified particulate respirator or an FFP2 equivalent is recommended, especially when dust may be generated.[4][5] - Lab Coat: A standard lab coat or protective clothing to prevent skin contact.[2]
Solutions and Formulations - Gloves: Impermeable chemical handling gloves.[2] - Eye Protection: Goggles or a face shield if there is a splash hazard.[2][5] - Lab Coat: A lab coat or impermeable apron.[2]
Spill Cleanup - Gloves: Impermeable chemical handling gloves.[2] - Eye Protection: Goggles or a face shield.[2] - Respiratory Protection: A NIOSH-certified particulate respirator.[5] - Protective Clothing: An impermeable apron or coveralls to prevent skin contact.[2]

Experimental Protocols: Safe Handling and Disposal

Handling Procedures:

  • Ventilation: Always handle this compound in a well-ventilated area.[4][5] Use of a chemical fume hood is recommended, especially when working with the powder form.

  • Avoid Dust Inhalation: Take measures to prevent the generation of dust. Do not breathe dust, fumes, or vapors.[5]

  • Prevent Contact: Avoid contact with eyes, skin, and clothing.[5]

  • Hygiene Practices: Wash hands thoroughly with soap and water after handling, before eating, drinking, smoking, or using the restroom.[5]

  • Static Discharge: Take precautionary measures against static discharge, as electrostatic charges can accumulate. Use non-sparking tools and explosion-proof equipment where necessary.[5]

Storage:

  • Store in a cool, dry, well-ventilated place.[5]

  • Keep containers tightly closed and store locked up.[5]

  • Keep away from food and feed products.[4]

Disposal:

  • Dispose of contents and containers at an appropriate treatment and disposal facility in accordance with local, state, and federal regulations.[5]

  • While some sources indicate the product as received is a non-hazardous waste, it is crucial to consult with your institution's environmental health and safety department for specific disposal guidance.[4]

Emergency Procedures

In Case of Accidental Exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[1] Seek medical attention if irritation persists.[5]

  • Skin Contact: Remove contaminated clothing immediately.[5] Wash the affected area with soap and water.[5] If skin irritation occurs, get medical attention.[5]

  • Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[5] Call a poison center or doctor if you feel unwell.[5]

  • Ingestion: Do NOT induce vomiting.[5] Rinse mouth with water.[1] Immediately call a poison center or doctor.[5]

This compound Handling Workflow

The following diagram illustrates the key steps for safely handling this compound in a laboratory setting, from initial preparation to final disposal.

prep Preparation - Don appropriate PPE - Work in a ventilated area handling Handling & Weighing - Avoid dust generation - Use non-sparking tools prep->handling emergency Emergency Response - Eye wash/Safety shower - Seek medical attention prep->emergency In case of exposure experiment Experimentation - Maintain ventilation - Avoid contact handling->experiment handling->emergency In case of exposure decontamination Decontamination - Clean work surfaces - Wash hands thoroughly experiment->decontamination experiment->emergency In case of exposure disposal Waste Disposal - Segregate waste - Follow institutional protocols decontamination->disposal

Caption: Safe handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.